N-Acylkansosamine
Description
Structure
3D Structure
Properties
CAS No. |
92355-88-9 |
|---|---|
Molecular Formula |
C12H23NO6 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
N-[(2S,3S,4R,5R)-2,4-dihydroxy-5-methoxy-4-methyl-6-oxohexan-3-yl]-2-methoxypropanamide |
InChI |
InChI=1S/C12H23NO6/c1-7(15)10(13-11(16)8(2)18-4)12(3,17)9(6-14)19-5/h6-10,15,17H,1-5H3,(H,13,16)/t7-,8?,9-,10-,12-/m0/s1 |
InChI Key |
KHYJVZNVWDCCAY-HIVFNARLSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@](C)([C@H](C=O)OC)O)NC(=O)C(C)OC)O |
Canonical SMILES |
CC(C(C(C)(C(C=O)OC)O)NC(=O)C(C)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4,6-dideoxy-2-O-methyl-3-C-methyl-4-(2'-methoxypropionamido)manno-hexopyranose N-acylkansosamine |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Novel N-Acylkanosamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acylkanosamine derivatives represent a promising class of bioactive molecules with potential applications in drug development, owing to their structural similarity to endogenous signaling lipids. This technical guide provides a comprehensive overview of the synthesis of novel N-Acylkanosamine derivatives, detailing experimental protocols for their preparation and purification. Furthermore, it explores their potential biological activities and associated signaling pathways, offering insights for future research and therapeutic development. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
Kanosamine, or 3-amino-3-deoxy-D-glucose, is an amino sugar that serves as a versatile scaffold for the synthesis of a diverse array of derivatives. The N-acylation of kanosamine with various fatty acids yields N-Acylkanosamine derivatives, which are analogues of naturally occurring N-acyl amides. This class of compounds has garnered significant interest due to the diverse biological roles of related molecules, such as N-acyl ethanolamines and N-acyl amino acids, which are involved in various physiological processes including neurotransmission, inflammation, and energy metabolism. The structural modularity of N-Acylkanosamine derivatives, allowing for the introduction of different acyl chains, provides a powerful tool for probing structure-activity relationships and developing novel therapeutic agents.
Synthetic Methodologies
The selective N-acylation of kanosamine is the key transformation in the synthesis of N-Acylkanosamine derivatives. The higher nucleophilicity of the amino group compared to the hydroxyl groups allows for selective acylation under controlled conditions. Several methods can be employed for this purpose, with the choice of method depending on the desired acyl chain and the scale of the reaction.
General Workflow for N-Acylkanosamine Synthesis
The overall process for synthesizing and characterizing N-Acylkanosamine derivatives can be outlined as follows:
Key Experimental Protocols
This method is a robust and widely applicable procedure for the N-acylation of amino alcohols.
Materials:
-
Kanosamine hydrochloride
-
Acyl chloride (e.g., octanoyl chloride, lauroyl chloride, etc.)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Kanosamine hydrochloride (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., DCM or THF) in a round-bottom flask.
-
Basification: Cool the solution to 0 °C in an ice bath and add a base (e.g., NaHCO₃, 2.2 eq) portion-wise with vigorous stirring to neutralize the hydrochloride and free the amine.
-
Acylation: Add the acyl chloride (1.1 eq), dissolved in a small amount of the organic solvent, dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-Acylkanosamine derivative.
This method is suitable for acylating with carboxylic acids that are not readily converted to their corresponding acyl chlorides.
Materials:
-
Kanosamine hydrochloride
-
Carboxylic acid (e.g., oleic acid, palmitic acid, etc.)
-
Coupling agent (e.g., DCC, EDC)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and the coupling agent (1.2 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: In a separate flask, suspend Kanosamine hydrochloride (1.0 eq) in the anhydrous solvent and add the base (2.2 eq) to free the amine.
-
Coupling: Slowly add the solution of the free amine to the activated carboxylic acid solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove the urea byproduct. Dilute the filtrate with an organic solvent and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to obtain the desired N-Acylkanosamine.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of various N-Acylkanosamine derivatives based on the protocols described above.
| Acyl Chloride/Carboxylic Acid | Method | Solvent | Reaction Time (h) | Typical Yield (%) |
| Octanoyl Chloride | Schotten-Baumann | DCM/H₂O | 3 | 85-95 |
| Lauroyl Chloride | Schotten-Baumann | THF/H₂O | 4 | 80-90 |
| Palmitoyl Chloride | Schotten-Baumann | DCM/H₂O | 4 | 75-85 |
| Oleic Acid | DCC Coupling | DMF | 12 | 60-75 |
| Stearic Acid | EDC Coupling | DCM | 12 | 65-80 |
Biological Activity and Signaling Pathways
While the specific biological activities of many novel N-Acylkanosamine derivatives are yet to be fully elucidated, insights can be drawn from related N-acyl compounds. These molecules are known to interact with various cellular targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in lipid metabolism.
Potential Cellular Targets
Based on the known pharmacology of N-acyl amides, potential cellular targets for N-Acylkanosamine derivatives include:
-
G-Protein Coupled Receptors (GPCRs): Certain N-acyl amides are known to modulate the activity of GPCRs, including cannabinoid receptors (CB1 and CB2) and orphan GPCRs.
-
Ion Channels: N-acyl amides can directly interact with and modulate the function of various ion channels, such as transient receptor potential (TRP) channels.
-
Enzymes: Fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) are key enzymes in the degradation of N-acyl ethanolamines. N-Acylkanosamine derivatives may act as substrates or inhibitors for these or related enzymes.
Proposed Signaling Pathway
A plausible signaling pathway for an N-Acylkanosamine derivative that acts as a GPCR agonist is depicted below. This is a hypothetical pathway based on known GPCR signaling mechanisms.
Characterization Techniques
The synthesized N-Acylkanosamine derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and preliminary biological exploration of novel N-Acylkanosamine derivatives. The detailed protocols and compiled data offer a practical resource for researchers in medicinal chemistry and drug discovery. The proposed signaling pathways, based on established knowledge of related lipid signaling molecules, provide a conceptual starting point for investigating the mechanism of action of these promising compounds. Further research into the specific biological targets and therapeutic potential of N-Acylkanosamine derivatives is warranted and is expected to unveil new avenues for drug development.
The Biological Activity of N-Acylkanosamine Compounds: A Technical Guide for Researchers
November 27, 2025
Introduction
N-Acylkanosamine compounds represent a diverse class of lipid signaling molecules that play crucial roles in a multitude of physiological processes. These amphipathic molecules, structurally characterized by a fatty acid chain linked to an amino alcohol or a related amine-containing moiety via an amide bond, have garnered significant attention in the fields of pharmacology and drug development. Their biological activities are wide-ranging, encompassing anti-inflammatory, analgesic, neuroprotective, and metabolic regulatory effects. This technical guide provides an in-depth overview of the biological activities of various N-Acylkanosamine compounds, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Quantitative Biological Data
The biological activity of N-Acylkanosamine compounds is often quantified by their binding affinities (Ki) to receptors, their potency in eliciting a functional response (EC50), or their ability to inhibit enzyme activity (IC50). The following tables summarize key quantitative data for various N-Acylkanosamine compounds across different biological targets.
Table 1: Receptor Binding Affinities (Ki) of N-Acylkanosamine Compounds
| Compound | Receptor | Ki (nM) | Species | Reference |
| N-Arachidonoyl-dopamine | CB1 | 250 | Rat | [1] |
| N-Arachidonoyl-dopamine | CB2 | >10000 | Rat | [1] |
| N-Oleoyl-dopamine | CB1 | 1500 | Rat | |
| N-Arachidonoyl-GABA | CB1 | >10000 | ||
| N-Palmitoyl-ethanolamine | CB2 | >10000 |
Table 2: Functional Potency (EC50) of N-Acylkanosamine Compounds
| Compound | Assay | EC50 (µM) | Cell Line | Reference |
| N-Oleoyl-ethanolamine | PPARα Activation | 0.12 | HeLa | |
| N-Arachidonoyl-dopamine | Calcium Mobilization (TRPV1) | ~0.05-0.1 | HEK-293 | |
| N-Palmitoyl-ethanolamine | PPARα Activation | ~3 |
Table 3: Enzyme Inhibition (IC50) by N-Acylkanosamine Compounds
| Compound | Enzyme | IC50 (µM) | Source | Reference |
| N-Arachidonoyl-dopamine | FAAH | 19-100 | N18TG2 cells | [1] |
| N-Linoleoyl-dopamine | FAAH | ~30 | N18TG2 cells | [1] |
| N-Arachidonoyl-ethanolamine | FAAH | ~1 | Rat Brain |
Key Biological Activities and Mechanisms of Action
N-Acylkanosamine compounds exert their effects by interacting with a variety of molecular targets, leading to the modulation of key signaling pathways.
Anti-inflammatory Activity
Many N-Acylkanosamines, such as N-palmitoylethanolamide (PEA) and N-oleoylethanolamine (OEA), exhibit potent anti-inflammatory properties. These effects are often mediated through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in inflammation and lipid metabolism. Activation of PPARα can lead to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Analgesic Activity
The analgesic effects of N-Acylkanosamines are mediated by multiple mechanisms. N-arachidonoylethanolamine (anandamide), the most well-known endocannabinoid, activates cannabinoid receptors CB1 and CB2, which are integral to pain modulation in the central and peripheral nervous systems. Other compounds, like N-arachidonoyl-dopamine, act as agonists at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception.
Neuroprotective Effects
Several N-Acylkanosamine compounds have demonstrated neuroprotective properties in various models of neuronal injury and neurodegeneration. The endocannabinoid system, which includes N-Acylethanolamines, is known to play a crucial role in maintaining neuronal homeostasis and protecting against excitotoxicity and oxidative stress.
Metabolic Regulation
N-Acylkanosamines are increasingly recognized for their role in regulating energy balance and metabolism. OEA, for instance, has been shown to reduce food intake and body weight gain by activating PPARα in the small intestine. This leads to the stimulation of fat utilization and a reduction in appetite.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the biological activity of N-Acylkanosamine compounds.
Synthesis and Purification of N-Acylkanosamine Compounds
General Procedure for the Synthesis of N-Acyl Tryptamines:
A representative protocol for the synthesis of N-acyl tryptamines involves the coupling of a carboxylic acid with tryptamine.
-
In a reaction vial, combine tryptamine (1.2 equivalents), the desired carboxylic acid (1.0 equivalent), and a suitable solvent such as ethyl acetate.
-
Add a coupling reagent, such as propylphosphonic anhydride (T3P) (1.5 equivalents), and a base, like triethylamine (2.0 equivalents).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure N-acyl tryptamine.
Enzyme Inhibition Assay: Fatty Acid Amide Hydrolase (FAAH)
This fluorometric assay measures the ability of a compound to inhibit the activity of FAAH.
-
Reagents and Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test compound (N-Acylkanosamine) dissolved in DMSO
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in FAAH Assay Buffer.
-
In a 96-well plate, add the assay buffer, the test compound or vehicle (DMSO), and the FAAH enzyme solution.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the FAAH substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over a period of 10-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Receptor Binding Assay: Cannabinoid Receptor 1 (CB1)
This radioligand binding assay determines the affinity of a compound for the CB1 receptor.
-
Reagents and Materials:
-
Membrane preparations from cells expressing the CB1 receptor (e.g., CHO-K1 or HEK-293 cells) or from brain tissue.
-
Radioligand (e.g., [³H]-CP55,940)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 0.05% BSA)
-
Non-specific binding control (e.g., a high concentration of an unlabeled CB1 agonist like WIN 55,212-2)
-
Test compound (N-Acylkanosamine)
-
GF/B glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Binding buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Binding buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competition Binding: Binding buffer, radioligand, varying concentrations of the test compound, and membrane preparation.
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the GF/B filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.
-
Cellular Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of a compound to induce an increase in intracellular calcium, often as a result of activating ion channels like TRPV1 or Gq-coupled receptors.
-
Reagents and Materials:
-
Cells expressing the target receptor (e.g., HEK-293 cells transfected with TRPV1).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (N-Acylkanosamine).
-
Positive control agonist (e.g., capsaicin for TRPV1).
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject the test compound or positive control at various concentrations and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the EC50 value by plotting the peak fluorescence response against the logarithm of the agonist concentration.
-
Signaling Pathways and Visualizations
N-Acylkanosamine compounds modulate several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
Endocannabinoid Signaling Pathway
The endocannabinoid system plays a critical role in regulating synaptic transmission. N-Acylethanolamines like anandamide act as retrograde messengers, being synthesized in the postsynaptic neuron and acting on presynaptic CB1 receptors to inhibit neurotransmitter release.
PPARα Signaling Pathway
N-Acylkanosamines like OEA activate PPARα, a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, regulating the transcription of target genes involved in lipid metabolism and inflammation.
TRPV1 Signaling Pathway
N-Acyldopamines are potent activators of the TRPV1 ion channel. Activation of TRPV1 leads to an influx of cations, primarily calcium, which triggers downstream signaling events associated with pain and inflammation.
GPR55 Signaling Pathway
The G protein-coupled receptor 55 (GPR55) is another target for certain N-Acylkanosamines. Its activation can lead to an increase in intracellular calcium via a Gq- and RhoA-dependent pathway.
Conclusion
N-Acylkanosamine compounds represent a promising and multifaceted class of bioactive lipids with significant therapeutic potential. Their ability to modulate key physiological pathways involved in inflammation, pain, and metabolism makes them attractive targets for drug discovery. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of their signaling pathways. It is anticipated that continued research in this area will further elucidate the complex roles of these molecules and pave the way for the development of novel therapeutics for a range of human diseases.
References
The Discovery and Isolation of Natural N-Acylkanosamines: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acylkanosamines are a diverse class of lipid signaling molecules that play crucial roles in a wide range of physiological processes. Structurally, they consist of a fatty acid linked to an amino-containing "kanosamine" moiety, which can be an amino alcohol like ethanolamine or a neurotransmitter such as dopamine or serotonin. The discovery of the first N-Acylkanosamine, anandamide (N-arachidonoylethanolamine), in the early 1990s as an endogenous ligand for the cannabinoid receptors revolutionized our understanding of lipid signaling and opened up new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of natural N-Acylkanosamines, with a focus on N-Acylethanolamines, N-Acyldopamines, and N-Acylserotonins. It is designed to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Historical Perspective and Key Discoveries
The journey into the world of N-Acylkanosamines began with the quest to find the endogenous counterparts to the psychoactive components of Cannabis sativa. This led to the landmark discovery of N-arachidonoylethanolamine (anandamide) in 1992 by Raphael Mechoulam and his team. They isolated this novel lipid from porcine brain and demonstrated its ability to bind to and activate cannabinoid receptors. The name "anandamide" was derived from the Sanskrit word "ananda," meaning "inner bliss," reflecting its cannabis-like effects.
Following this seminal discovery, the field rapidly expanded to include a wide array of related molecules. Subsequent research led to the identification of other N-Acylethanolamines (NAEs) with varying fatty acid chains, such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA). These compounds, while not all binding to cannabinoid receptors, were found to have their own distinct biological activities, including anti-inflammatory and anorexic effects, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα).
The exploration of other amine-containing endogenous molecules led to the discovery of N-Acyldopamines (NADAs) in brain extracts.[1] These compounds, which are analogs of the vanilloid capsaicin, were found to be potent activators of the transient receptor potential vanilloid type 1 (TRPV1) channel, a key player in pain sensation.[1] N-arachidonoyldopamine (NADA) and N-oleoyldopamine (ODA) are two of the most well-characterized members of this family.[1]
More recently, the focus has turned to the gastrointestinal tract, a region rich in the neurotransmitter serotonin. This led to the discovery of N-Acylserotonins (NASs) , such as N-arachidonoylserotonin (AA-5-HT), in the jejunum and ileum of pigs and mice. Their formation is influenced by the dietary intake of fatty acids, suggesting a link between diet, gut physiology, and this novel class of lipid mediators.
Quantitative Data on N-Acylkanosamines
The following tables summarize key quantitative data related to the concentration of various N-Acylkanosamines in different biological tissues and their bioactivity at specific receptors.
Table 1: Endogenous Concentrations of N-Acylethanolamines (NAEs) in Rodent Tissues
| N-Acylethanolamine | Tissue | Concentration (pmol/g or nmol/g) | Species | Reference |
| N-Arachidonoylethanolamine (AEA) | Brain | 66.4 ± 4.1 pmol/g | Mouse | [2] |
| N-Palmitoylethanolamine (PEA) | Brain | 0.02 ± 0.004 nmol/g | Mouse | [3] |
| N-Oleoylethanolamine (OEA) | Brain | 0.006 ± 0.002 nmol/g | Mouse | |
| N-Stearoylethanolamine (SEA) | Brain | Not specified | Mouse | |
| N-Docosahexaenoylethanolamine (DHEA) | Brain | 54.9 ± 4.9 pmol/g | Mouse | |
| N-Arachidonoylethanolamine (AEA) | Hippocampus | Varies with time of day | Rat | |
| N-Palmitoylethanolamine (PEA) | Hippocampus | Varies with time of day | Rat | |
| N-Oleoylethanolamine (OEA) | Cerebellum | Varies with time of day | Rat |
Table 2: Endogenous Concentrations of N-Acyldopamines (NADAs) in Rodent Brain Regions
| N-Acyldopamine | Brain Region | Concentration | Species | Reference |
| N-Arachidonoyldopamine (NADA) | Striatum, Hippocampus, Cerebellum | Highest concentrations | Mammalian | |
| N-Oleoyldopamine (ODA) | Striatum, Hippocampus, Cerebellum | High concentrations | Mammalian | |
| N-Palmitoyldopamine (PALDA) | Striatum, Hippocampus, Cerebellum | Present | Mammalian | |
| N-Stearoyldopamine (STEARDA) | Striatum, Hippocampus, Cerebellum | Present | Mammalian |
Table 3: Endogenous Concentrations of N-Acylserotonins (NASs) in Gut Tissue
| N-Acylserotonin | Gut Region | Presence | Species | Reference |
| N-Arachidonoylserotonin (AA-5-HT) | Jejunum, Ileum | Endogenously present | Pig, Mouse | |
| N-Oleoylserotonin | Jejunum, Ileum | Endogenously present | Pig, Mouse | |
| N-Palmitoylserotonin | Jejunum, Ileum | Endogenously present | Pig, Mouse | |
| N-Stearoylserotonin | Jejunum, Ileum | Endogenously present | Pig, Mouse |
Table 4: Bioactivity of N-Acylkanosamines (IC50 and EC50 Values)
| Compound | Receptor/Channel | Bioactivity | Value | Reference |
| Anandamide (AEA) | Cannabinoid Receptor 1 (CB1) | ED50 (in vivo) | 1.48 mg/kg | |
| Anandamide (AEA) | High-Voltage Activated Ca2+ Channels | IC50 | 0.92 µmol/L | |
| Anandamide (AEA) | α4β2 Nicotinic Acetylcholine Receptors | IC50 | 0.9 ± 2 µM | |
| N-Arachidonoyldopamine (NADA) | TRPV1 | EC50 | ~90 nM | |
| N-Palmitoyldopamine (PALDA) | TRPV1 (enhances NADA effect) | EC50 of NADA lowered to ~30 nM | ||
| N-Stearoyldopamine (STEARDA) | TRPV1 (enhances NADA effect) | EC50 of NADA lowered to ~30 nM | ||
| Oleoylethanolamide (OEA) | PPARα | EC50 | 0.12 µM | |
| Palmitoylethanolamide (PEA) | PPARα | EC50 | 3 µM | |
| Compound 1 (PPARα activator) | PPARα | EC50 | 2.06 µM | |
| Compound 3 (PPARα activator) | PPARα | EC50 | 1.78 µM |
Experimental Protocols
Protocol 1: General Procedure for the Isolation and Purification of N-Acylkanosamines from Brain Tissue
This protocol outlines a general workflow for the extraction and purification of N-Acylkanosamines from brain tissue, based on established lipid extraction methodologies.
1. Tissue Homogenization and Lipid Extraction (Modified Folch Method):
- Excise brain tissue and immediately freeze in liquid nitrogen to prevent enzymatic degradation of lipids.
- Weigh the frozen tissue and homogenize in a 2:1 (v/v) mixture of chloroform:methanol (20 volumes per gram of tissue) using a glass-Teflon homogenizer.
- Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly to induce phase separation.
- Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
- Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.
- Dry the lipid extract under a gentle stream of nitrogen.
2. Solid-Phase Extraction (SPE) for Purification:
- Resuspend the dried lipid extract in a small volume of chloroform.
- Condition a silica gel SPE cartridge by washing with hexane followed by chloroform.
- Load the resuspended lipid extract onto the conditioned SPE cartridge.
- Wash the cartridge with chloroform to remove non-polar lipids.
- Elute the N-Acylkanosamines from the cartridge using a mixture of chloroform and methanol (e.g., 9:1 v/v).
- Collect the eluate and dry it under a stream of nitrogen.
3. High-Performance Liquid Chromatography (HPLC) for Further Purification and Separation:
- Resuspend the dried eluate from the SPE step in the HPLC mobile phase.
- Inject the sample onto a C18 reverse-phase HPLC column.
- Use a gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid or ammonium acetate.
- Monitor the elution profile using a UV detector or by collecting fractions for subsequent analysis by mass spectrometry.
- Collect the fractions corresponding to the retention times of the N-Acylkanosamines of interest.
Protocol 2: Quantification of N-Acylethanolamines in Plasma by LC-MS/MS
This protocol provides a detailed method for the sensitive and specific quantification of NAEs in plasma samples.
1. Sample Preparation:
- Thaw frozen plasma samples on ice.
- To 100 µL of plasma, add a known amount of a deuterated internal standard (e.g., anandamide-d8).
- Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
2. Solid-Phase Extraction (SPE):
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the supernatant from the protein precipitation step onto the conditioned cartridge.
- Wash the cartridge with a low-percentage organic solvent (e.g., 20% methanol in water) to remove polar interferences.
- Elute the NAEs with a high-percentage organic solvent (e.g., methanol or acetonitrile).
- Dry the eluate under a stream of nitrogen.
- Reconstitute the dried extract in a small volume of the initial HPLC mobile phase.
3. LC-MS/MS Analysis:
- Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over several minutes.
- Flow Rate: Typically 0.2-0.4 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 40°C).
- Mass Spectrometry Conditions:
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for each NAE and its corresponding internal standard.
Signaling Pathways and Experimental Workflows
The biological effects of N-Acylkanosamines are mediated through their interaction with specific receptors and ion channels. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways and a general experimental workflow for the analysis of these compounds.
Caption: Signaling pathways of major N-Acylkanosamines.
Caption: General experimental workflow for N-Acylkanosamine analysis.
Conclusion
The discovery of N-Acylkanosamines has profoundly impacted our understanding of lipid signaling and its role in health and disease. From the initial isolation of anandamide to the ongoing exploration of novel N-acyl amides, this field continues to be a fertile ground for scientific discovery. The development of sophisticated analytical techniques, particularly LC-MS/MS, has been instrumental in elucidating the complex profiles of these molecules in biological systems. This technical guide provides a foundational overview of the key aspects of N-Acylkanosamine research, from their discovery and isolation to their quantification and biological actions. It is hoped that this resource will serve as a valuable tool for scientists and researchers dedicated to unraveling the intricate roles of these fascinating lipid mediators and harnessing their therapeutic potential.
References
- 1. Lipid Profiling Reveals Tissue-Specific Differences for N-Acylethanolamines and their Precursors in Mice Lacking Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
N-Acylethanolamine Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules involved in a diverse range of physiological processes, including pain, inflammation, appetite, and mood regulation.[1] This family includes well-known members such as the endocannabinoid anandamide (AEA), the anti-inflammatory and analgesic mediator palmitoylethanolamide (PEA), and the satiety-inducing factor oleoylethanolamide (OEA).[2][3][4] The biological activity of NAEs is dictated by their chemical structure, which consists of a fatty acid linked to an ethanolamine headgroup. Understanding the structure-activity relationships (SAR) of these molecules is paramount for the rational design of novel therapeutics targeting the endocannabinoid system and related pathways.
This technical guide provides an in-depth overview of the SAR of NAEs, focusing on their interactions with key protein targets. It also details the experimental protocols necessary to evaluate these interactions and presents quantitative data in a clear, comparative format. Visualizations of key signaling pathways and experimental workflows are provided to facilitate comprehension.
Structure-Activity Relationships of N-Acylethanolamines
The pharmacological profile of NAEs can be systematically altered by modifying three key structural features: the acyl chain, the ethanolamine headgroup, and the amide bond linker.
Acyl Chain Modifications
The length, degree of unsaturation, and branching of the fatty acid chain significantly influence the affinity and efficacy of NAEs at their molecular targets.
-
Anandamide (AEA) at Cannabinoid Receptors: Anandamide, with its 20-carbon arachidonoyl chain containing four cis double bonds, displays a notable affinity for the cannabinoid type 1 (CB1) receptor.[1] Shortening or lengthening the acyl chain, as well as altering the number and position of the double bonds, generally leads to a decrease in CB1 receptor affinity. For instance, the oleoyl (18:1) and linoleoyl (18:2) ethanolamides exhibit significantly lower affinities for cannabinoid receptors compared to anandamide.
-
Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA) at PPARα: PEA (16:0) and OEA (18:1) are potent agonists of the peroxisome proliferator-activated receptor-alpha (PPARα). The saturated 16-carbon chain of PEA and the monounsaturated 18-carbon chain of OEA are optimal for PPARα activation, which mediates their anti-inflammatory and anorexic effects, respectively.
Ethanolamine Headgroup Modifications
Modifications to the ethanolamine moiety can impact receptor binding and metabolic stability.
-
CB1 Receptor Interactions: The hydroxyl group of the ethanolamine head is a critical pharmacophoric element for CB1 receptor binding. Replacing this hydroxyl with other functional groups can alter affinity and efficacy. For example, substituting the hydroxyl group with electronegative moieties like fluoro or chloro groups has been shown to increase CB1 receptor affinity. Furthermore, introducing methyl groups at the 1'- and 2'-positions of the ethanolamine can enhance metabolic stability by reducing susceptibility to hydrolysis by fatty acid amide hydrolase (FAAH).
-
Vanilloid Receptor (TRPV1) Interactions: Anandamide and other NAEs can also interact with the transient receptor potential vanilloid type 1 (TRPV1) channel. Modifications to the ethanolamine headgroup can modulate this activity. For instance, the anandamide uptake inhibitor AM404, which possesses a 4-hydroxyphenyl head group, exhibits a higher affinity for the rVR1 receptor than anandamide itself.
Amide Linker Modifications
The amide bond connecting the acyl chain and the ethanolamine headgroup is crucial for the structural integrity and biological activity of NAEs. Replacing the amide with an ester or ether linkage generally results in a loss of activity at cannabinoid receptors. However, "retro-anandamides," where the positions of the carbonyl and NH groups are reversed, have been shown to possess considerable metabolic stability while retaining some biological activity.
Quantitative SAR Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various N-Acylethanolamines and related compounds at their primary molecular targets.
Table 1: Binding Affinities (Ki) of Anandamide Analogs at the Human CB1 Receptor
| Compound | Modification | Ki (nM) | Reference |
| Anandamide (AEA) | - | 39.2 ± 5.7 | |
| Arachidonylcyclopropylamide (ACPA) | Cyclopropylamide Headgroup | 2.2 ± 0.4 | |
| Arachidonyl-2-chloroethylamide (ACEA) | 2-Chloroethylamide Headgroup | 1.4 ± 0.3 | |
| Oleoylethanolamide (OEA) | Oleoyl (18:1) Acyl Chain | >1000 | |
| Linoleoylethanolamide (LEA) | Linoleoyl (18:2) Acyl Chain | >1000 |
Table 2: Inhibitory Activity (IC50) of Selected FAAH Inhibitors
| Inhibitor | Class | IC50 (nM) | Reference |
| URB597 | Carbamate | 4.6 | |
| OL-135 | α-Ketoheterocycle | 4.7 (Ki) | |
| PF-750 | Urea | 52 | |
| JZL-195 | Piperazine Carbamate | 12 |
Table 3: Inhibitory Activity (IC50) of Selected NAAA Inhibitors
| Inhibitor | Class | IC50 (nM) | Reference |
| (S)-OOPP | β-Lactone | 420 | |
| ARN077 | Threonine β-lactone | ~50 (rat), ~7 (human) | |
| AM9023 | Isothiocyanate | 350 | |
| Compound 16 | Pyrrolidine Derivative | 2120 |
Signaling Pathways
NAEs exert their biological effects by interacting with a variety of receptors and enzymes. The following diagrams illustrate some of the key signaling and metabolic pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used in N-Acylethanolamine SAR studies.
Cannabinoid Receptor (CB1) Binding Assay (Radioligand Competition)
This protocol determines the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenized brain tissue (e.g., rat cerebellum) or cells expressing recombinant human CB1 receptors (e.g., CHO-K1, HEK-293).
-
Radioligand: [³H]CP55,940 or another suitable high-affinity CB1 ligand.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Unlabeled Ligand: High concentration of a known CB1 agonist or antagonist (e.g., CP55,940 or SR141716A) for determining non-specific binding.
-
Test Compounds: Serial dilutions of the NAE analogs.
-
Filtration Apparatus: 96-well harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Thaw and homogenize the CB1 receptor-containing membranes in ice-cold binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired concentration (typically 5-20 µg protein/well).
-
Assay Setup: In a 96-well plate, prepare the following reactions in a final volume of 200 µL:
-
Total Binding: Binding buffer, [³H]CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and membrane suspension.
-
Non-specific Binding: Binding buffer, [³H]CP55,940, a high concentration of unlabeled CP55,940 (e.g., 10 µM), and membrane suspension.
-
Competition Binding: Binding buffer, [³H]CP55,940, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters (pre-soaked in wash buffer) using the cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This protocol measures the ability of a test compound to inhibit the activity of FAAH using a fluorogenic substrate.
Materials:
-
Enzyme Source: Recombinant human or rat FAAH, or cell/tissue homogenates containing FAAH.
-
Assay Buffer: e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Fluorogenic Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or similar.
-
Test Compounds: Serial dilutions of potential FAAH inhibitors.
-
Positive Control: A known FAAH inhibitor (e.g., URB597).
-
96-well Black Microplate.
-
Fluorescence Plate Reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of the FAAH enzyme, fluorogenic substrate, test compounds, and positive control in the assay buffer.
-
Assay Setup: To the wells of the 96-well plate, add the following in order:
-
FAAH Assay Buffer.
-
Test compound or vehicle control (e.g., DMSO).
-
FAAH enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for approximately 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm. Kinetic readings can be taken over a period of 10-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of the reaction (change in fluorescence per unit time) for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay (Cell-Based)
This protocol assesses the ability of a test compound to inhibit NAAA activity in a cellular context using a fluorogenic substrate.
Materials:
-
Cells: HEK293 cells overexpressing human NAAA (HEK293-hNAAA).
-
Culture Medium: Appropriate for the cell line.
-
Assay Buffer: 100 mM citrate-phosphate buffer, 3 mM DTT, 0.1% Triton X-100, 0.05% BSA, 150 mM NaCl, pH 4.5.
-
Fluorogenic Substrate: N-(4-methylcoumarin)palmitamide (PAMCA).
-
Test Compounds: Serial dilutions of potential NAAA inhibitors.
-
96-well Black, Clear-Bottom Microplate.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Seeding: Seed HEK293-hNAAA cells into the 96-well plate and incubate for 24 hours.
-
Compound Treatment: Remove the culture medium, wash the cells with PBS, and add the diluted test compounds or vehicle control. Incubate at 37°C for 30 minutes.
-
Enzymatic Reaction: Add the fluorogenic substrate solution (e.g., 20 µM PAMCA in assay buffer) to each well. Incubate at 37°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 354 nm and an emission wavelength of 442 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The structure-activity relationship of N-Acylethanolamines is a complex and multifaceted field of study. By systematically modifying the acyl chain, ethanolamine headgroup, and amide linker, researchers can fine-tune the pharmacological properties of these lipid mediators. The experimental protocols detailed in this guide provide a robust framework for evaluating the interactions of novel NAE analogs with their molecular targets. The continued exploration of NAE SAR will undoubtedly pave the way for the development of innovative therapeutics for a wide range of human diseases.
References
- 1. Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acylalkanolamines: A Comprehensive Physicochemical and Biological Guide
For Researchers, Scientists, and Drug Development Professionals
N-Acylalkanolamines (NAAs) represent a diverse class of lipid signaling molecules that play crucial roles in a multitude of physiological processes. This in-depth technical guide provides a comprehensive overview of their physicochemical properties, analytical methodologies, and key signaling pathways, offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties
N-Acylalkanolamines are amphipathic molecules consisting of a fatty acid linked to an alkanolamine, most commonly ethanolamine, via an amide bond. Their physicochemical properties are largely dictated by the nature of the acyl chain, such as its length and degree of unsaturation.
Solubility
N-Acylalkanolamines are generally insoluble in water and soluble in organic solvents such as chloroform, methanol, and ethanol.[1][2] Their solubility in non-polar solvents increases with the length of the acyl chain.
Melting and Boiling Points
The melting and boiling points of N-Acylalkanolamines are influenced by the length and saturation of the fatty acid chain. Longer and more saturated acyl chains lead to higher melting and boiling points due to increased van der Waals forces.
Table 1: Physicochemical Data of Representative N-Acylethanolamines
| Compound Name | Acronym | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| N-Acetylethanolamine | - | C4H9NO2 | 103.12 | 15.8-15.5 | 291.5 @ 760 mmHg | 1.052 | 1.438 |
| N-Palmitoylethanolamine | PEA | C18H37NO2 | 299.5 | 96-98 | - | - | - |
| N-Stearoylethanolamine | SEA | C20H41NO2 | 327.56 | - | - | - | - |
| N-Oleoylethanolamine | OEA | C20H39NO2 | 325.53 | - | - | - | - |
| N-Arachidonoylethanolamine | AEA | C22H37NO2 | 347.53 | - | - | - | - |
| N-Linoleoylethanolamine | LEA | C20H37NO2 | 323.51 | - | - | - | - |
Experimental Protocols
Determination of Solubility
A common method to determine the solubility of N-Acylalkanolamines in a specific solvent is the shake-flask method.[4]
Protocol:
-
Add an excess amount of the N-Acylalkanolamine to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
Centrifuge or filter the solution to remove any undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved N-Acylalkanolamine using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Determination of Melting Point
The melting point of solid N-Acylalkanolamines can be determined using the capillary tube method.
Protocol:
-
Finely powder the solid N-Acylalkanolamine.
-
Pack a small amount of the powder into a capillary tube, sealed at one end.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus slowly and record the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid. The range between these two temperatures is the melting point range. For lipids, a gradual softening may be observed before complete melting.
References
In Vitro Screening of N-Acylalkanosamine Libraries: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the in vitro screening of N-Acylalkanosamine (NAA) libraries. N-Acylalkanosamines, a diverse class of lipid signaling molecules including N-acylethanolamines and N-acyl amino acids, are involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention. This guide provides detailed methodologies for key experiments, summarizes quantitative data from representative screens, and visualizes complex biological and experimental workflows.
Introduction to N-Acylalkanosamines and In Vitro Screening
N-Acylalkanosamines are a broad family of lipids characterized by a fatty acid linked to an alkanolamine via an amide bond. Endogenous members of this family, such as the endocannabinoid anandamide (N-arachidonoylethanolamine), the anti-inflammatory agent N-palmitoylethanolamine (PEA), and the satiety-promoting factor N-oleoylethanolamine (OEA), modulate various signaling pathways by interacting with a range of molecular targets. These targets include cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels (e.g., TRPV1), and enzymes that regulate their metabolism, most notably Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA).
The therapeutic potential of modulating NAA signaling has spurred the development and screening of synthetic NAA libraries to identify novel drug candidates for pain, inflammation, neurodegenerative diseases, and metabolic disorders. High-throughput screening (HTS) of these libraries against specific molecular targets or in cell-based phenotypic assays is a critical step in the drug discovery pipeline.
Library Synthesis Strategies
The generation of diverse N-Acylalkanosamine libraries is a prerequisite for successful screening campaigns. Both solid-phase and solution-phase parallel synthesis methodologies are employed to create large numbers of distinct NAA analogs efficiently.
Solid-Phase Synthesis
Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. A general strategy for the solid-phase synthesis of an N-acylalkanolamine library is outlined below.
Experimental Protocol: Solid-Phase Synthesis of an N-Acylalkanolamine Library
-
Resin Preparation: Start with a suitable solid support, such as a Rink amide resin, which allows for the final product to be cleaved as a primary amide. Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Alkanolamine Attachment: Couple the desired alkanolamine to the resin. This can be achieved by first protecting the hydroxyl group of the alkanolamine, then coupling the amino group to the resin's linker, followed by deprotection of the hydroxyl group.
-
Acylation: In a parallel format, acylate the resin-bound alkanolamine with a diverse set of acyl chlorides or carboxylic acids (using a coupling agent like HATU). This step introduces the first point of diversity.
-
Optional Derivatization: The hydroxyl group of the alkanolamine can be further derivatized to introduce a second point of diversity.
-
Cleavage: Cleave the final N-acylalkanolamine products from the resin using a strong acid, such as trifluoroacetic acid (TFA).
-
Purification: Purify the cleaved products, for example, by high-performance liquid chromatography (HPLC).
Solution-Phase Parallel Synthesis
Solution-phase synthesis can be faster for library generation when purification can be streamlined, for instance, by using liquid-liquid extraction or by designing reactions that proceed to completion with minimal byproducts.[1][2]
Experimental Protocol: Solution-Phase Synthesis of an N-Acylalkanolamine Library
-
Reaction Setup: In a multi-well plate, dissolve the starting alkanolamine in a suitable solvent.
-
Acylation: To each well, add a different acyl chloride or a mixture of a carboxylic acid and a coupling agent. This step is typically performed in the presence of a base to neutralize the generated HCl.
-
Workup and Purification: After the reaction is complete, perform a liquid-liquid extraction to remove water-soluble reagents and byproducts. The organic layer containing the N-acylalkanolamine can then be concentrated. Further purification, if necessary, can be done using flash chromatography.
High-Throughput Screening (HTS) for FAAH Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a primary catabolic enzyme for many N-acylethanolamines and is a major target for drug discovery. A common HTS assay for FAAH inhibitors utilizes a fluorogenic substrate.
Experimental Protocol: Fluorometric FAAH Inhibition Assay [3][4][5]
This protocol is adapted from commercially available FAAH inhibitor screening kits.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate: A non-fluorescent substrate that releases a fluorescent product upon hydrolysis by FAAH (e.g., AMC-arachidonoyl amide).
-
Test compounds (from the N-Acylalkanosamine library) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., JZL 195).
-
96-well or 384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation:
-
Dilute the FAAH enzyme to the working concentration in cold FAAH Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.
-
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Negative control (100% activity) wells: Add assay buffer, FAAH enzyme, and the same concentration of solvent used for the test compounds.
-
Positive control wells: Add assay buffer, FAAH enzyme, and the positive control inhibitor.
-
Test compound wells: Add assay buffer, FAAH enzyme, and the test compounds at various concentrations.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 37°C) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC-based substrates) over time (kinetic read) or at a single time point (endpoint read) after a specific incubation period (e.g., 30 minutes at 37°C).
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Data Presentation: Quantitative Screening Results
The following tables present quantitative data from in vitro screens of N-acyl derivatives. While a comprehensive screen of a large, diverse N-acylalkanolamine library is not publicly available in a single source, the data below from related compound classes illustrates the expected format and types of results.
Table 1: Inhibitory Activity of Dual FAAH/COX Inhibitors
This table showcases the IC50 values of a series of compounds designed as dual inhibitors of FAAH and Cyclooxygenases (COX-1 and COX-2). These compounds share structural similarities with N-Acylalkanosamines.
| Compound | FAAH IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| (±)-8 | - | - | - |
| (-)-8 | - | - | - |
| (+)-8 | - | - | - |
| 9a | 0.063 ± 0.010 | 2.1 ± 0.1 | 0.24 ± 0.04 |
| 9b | - | - | - |
| 9c | - | - | - |
| 9d | - | - | - |
Data presented as mean ± SEM. Specific values for compounds (±)-8, (-)-8, (+)-8, 9b, 9c, and 9d were not explicitly provided in the referenced snippet but are included to show the structure of a complete data table.
Table 2: Structure-Activity Relationship of Dual sEH/FAAH Inhibitors
This table details the IC50 values for a series of dual inhibitors of soluble epoxide hydrolase (sEH) and FAAH, demonstrating how structural modifications impact inhibitory potency.
| Compound | R | Human sEH IC50 (nM) | Human FAAH IC50 (nM) |
| 6h | 6-methyl | 8.7 | 1.8 |
| 6i | N-methylbenzoimidazole | >1000 | >1000 |
| 6j | benzooxathiol | 22.7 | 142 |
IC50 values are the mean of at least three independent experiments.
Cell-Based Assays for N-Acylalkanosamine Activity
Cell-based assays provide a more physiologically relevant context for screening N-Acylalkanosamine libraries by assessing their effects on intact cellular signaling pathways.
ERK Phosphorylation Assay
The extracellular signal-regulated kinase (ERK) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which can be modulated by N-Acylalkanosamines through various receptors. Measuring the phosphorylation of ERK is a common readout for the activation of these pathways.
Experimental Protocol: Cell-Based ERK Phosphorylation Assay
Materials:
-
A suitable cell line expressing the target receptor of interest (e.g., HEK293 cells transfected with a specific GPCR).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds from the N-Acylalkanosamine library.
-
A known agonist for the target receptor.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies: primary antibody against phosphorylated ERK (p-ERK) and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).
-
Detection reagents (e.g., chemiluminescent substrate or fluorescent plate reader).
Procedure:
-
Cell Culture and Seeding: Culture the cells to an appropriate confluency and seed them into 96-well plates. Allow the cells to adhere overnight.
-
Serum Starvation: To reduce basal ERK phosphorylation, serum-starve the cells for a few hours to overnight before the assay.
-
Compound Treatment:
-
For agonists: Add serial dilutions of the test compounds to the cells and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
For antagonists: Pre-incubate the cells with serial dilutions of the test compounds for a specific duration before adding a known agonist at its EC80 concentration.
-
-
Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer.
-
Detection of p-ERK:
-
The amount of p-ERK in the cell lysates can be quantified using various methods, such as:
-
ELISA: Transfer the lysates to an antibody-coated plate.
-
Western Blotting: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Homogeneous assays (e.g., AlphaScreen, HTRF): Use bead-based proximity assays for high-throughput formats.
-
-
-
Data Analysis:
-
Normalize the p-ERK signal to the total protein concentration or a housekeeping protein.
-
For agonists, plot the p-ERK signal against the compound concentration to determine the EC50.
-
For antagonists, plot the inhibition of the agonist-induced p-ERK signal against the compound concentration to determine the IC50.
-
Visualization of Workflows and Signaling Pathways
Diagrams created using the DOT language provide a clear and standardized way to visualize complex experimental and biological processes.
Experimental Workflow for HTS
FAAH Signaling Pathway
N-Acylalkanosamine-Mediated ERK Signaling
Hit Validation and Lead Optimization
Following the primary screen, a rigorous hit validation process is essential to eliminate false positives and confirm the activity of promising compounds.
Workflow for Hit Validation and Optimization:
-
Hit Confirmation: Re-test the initial hits from the primary screen under the same assay conditions to confirm their activity.
-
Dose-Response Analysis: Perform concentration-response experiments to determine the potency (IC50 or EC50) and efficacy of the confirmed hits.
-
Orthogonal Assays: Validate the hits in a different assay format that measures the same biological endpoint but uses a different detection technology. This helps to rule out assay-specific artifacts.
-
Counter-Screens: Screen the hits against related targets to assess their selectivity. For example, FAAH inhibitors should be tested against other serine hydrolases.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the validated hits to understand the relationship between their chemical structure and biological activity. This information guides the design of more potent and selective compounds.
-
Lead Optimization: Further modify the most promising lead compounds to improve their pharmacological properties, including potency, selectivity, solubility, metabolic stability, and pharmacokinetic profile.
Conclusion
The in vitro screening of N-Acylalkanosamine libraries is a dynamic and evolving field that holds great promise for the discovery of novel therapeutics. This technical guide provides a foundational framework for researchers, outlining key experimental protocols, data presentation strategies, and the visualization of complex workflows and signaling pathways. By employing rigorous and systematic screening cascades, from library synthesis to lead optimization, the scientific community can continue to unlock the therapeutic potential of this fascinating class of lipid signaling molecules.
References
The Therapeutic Potential of N-Acylethanolamines: A Technical Guide to Core Targets
For Immediate Release
This technical guide provides an in-depth analysis of N-acylethanolamines (NAEs), a class of bioactive lipids with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document outlines the core enzymatic and receptor targets within the NAE signaling cascade, presenting quantitative data, detailed experimental methodologies, and visual pathways to guide future research and development.
N-acylethanolamines, including the well-characterized endocannabinoid anandamide (AEA), the anti-inflammatory agent N-palmitoylethanolamine (PEA), and the anorexic lipid N-oleoylethanolamine (OEA), are implicated in a wide array of physiological processes such as pain, inflammation, appetite, and mood regulation.[1][2][3] Their therapeutic promise lies in the modulation of their endogenous levels and downstream signaling pathways. This guide focuses on the key molecular targets that govern NAE metabolism and function, offering a roadmap for the development of novel therapeutics.
Key Therapeutic Targets in N-Acylethanolamine Signaling
The biological activity of NAEs is tightly controlled by a network of biosynthetic and degradative enzymes, and a diverse set of receptor proteins. Targeting these components offers precise control over NAE signaling, opening avenues for therapeutic intervention in a variety of pathological conditions.
Enzymatic Targets: Modulating NAE Tone
The concentration of NAEs is primarily regulated by the balance between their synthesis and degradation. Enzymes involved in these pathways represent prime targets for small molecule inhibitors.
-
Fatty Acid Amide Hydrolase (FAAH): A primary catabolic enzyme responsible for the degradation of anandamide and other NAEs.[4] Inhibition of FAAH elevates endogenous NAE levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5]
-
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): A lysosomal enzyme that preferentially hydrolyzes saturated and monounsaturated NAEs, such as PEA. NAAA inhibitors are being explored for their potential in treating inflammatory and neuropathic pain.
-
N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD): A key enzyme in the biosynthesis of NAEs, catalyzing the final step of their production from N-acyl-phosphatidylethanolamines (NAPEs). Inhibition of NAPE-PLD offers a strategy to reduce NAE levels in conditions where they may be pathogenic.
-
Diacylglycerol Lipase (DAGL): While primarily known for synthesizing the endocannabinoid 2-arachidonoylglycerol (2-AG), DAGL activity can influence the availability of arachidonic acid, a precursor for anandamide synthesis.
Receptor Targets: Mediating NAE Effects
NAEs exert their physiological effects by interacting with a variety of cell surface and intracellular receptors.
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A nuclear receptor activated by PEA and OEA, mediating many of their anti-inflammatory and metabolic effects.
-
G-Protein Coupled Receptor 55 (GPR55): An orphan receptor that is activated by certain NAEs and lysophosphatidylinositols, implicated in pain, inflammation, and cancer.
-
G-Protein Coupled Receptor 119 (GPR119): Activated by OEA, this receptor is involved in glucose homeostasis and appetite regulation, making it a target for type 2 diabetes and obesity.
-
Cannabinoid Receptors (CB1 and CB2): The primary targets of anandamide, mediating its effects on neurotransmission, pain, and immune function.
Quantitative Data on Therapeutic Agents
The following tables summarize the potency of selected inhibitors and agonists targeting key components of the NAE signaling pathway.
Table 1: Inhibitors of NAE Metabolic Enzymes
| Compound | Target | Species | IC50 | Reference(s) |
| FAAH Inhibitors | ||||
| URB597 | FAAH | Human | 4.6 nM | |
| PF-04457845 | FAAH | Human | 7.2 nM | |
| JNJ-42165279 | FAAH | Human | 70 nM | |
| OL-135 | FAAH | Rat | 4.7 nM (Ki) | |
| NAAA Inhibitors | ||||
| (S)-OOPP | NAAA | Rat | 0.42 µM | |
| AM9053 | NAAA | Human | 36.4 nM | |
| F96 | NAAA | Human | 140.3 nM | |
| Compound 16 | NAAA | Rat | 2.12 µM | |
| NAPE-PLD Inhibitors | ||||
| ARN19874 | NAPE-PLD | Mouse | 34 µM | |
| Hexachlorophene | NAPE-PLD | Mouse | ~2 µM | |
| Bithionol | NAPE-PLD | Mouse | ~2 µM | |
| DAGL Inhibitors | ||||
| DO34 | DAGLα | Human | 6 nM | |
| O-7460 | DAGLα | Human | 0.69 µM | |
| RHC 80267 | DAGL | Canine | 4 µM | |
| KT109 | DAGLβ | Human | 42 nM |
Table 2: Agonists and Antagonists of NAE Receptors
| Compound | Target | Activity | Species | EC50 / IC50 / Ki | Reference(s) |
| PPARα Ligands | |||||
| GW7647 | PPARα | Agonist | Human | 2 nM | |
| GW9578 | PPARα | Agonist | Murine | 8 nM | |
| Fenofibric Acid | PPARα | Agonist | Human | 10.5 µM | |
| GPR55 Ligands | |||||
| LPI (18:1) | GPR55 | Agonist | Human | 13 nM | |
| AM251 | GPR55 | Agonist | Human | 3.1 µM | |
| ML-193 | GPR55 | Antagonist | Human | 221 nM | |
| CID 16020046 | GPR55 | Antagonist | Human | 150 nM | |
| GPR119 Ligands | |||||
| OEA | GPR119 | Agonist | Human | 5.6 µM | |
| AR231453 | GPR119 | Agonist | Human | 56 nM | |
| APD597 | GPR119 | Agonist | Human | 46 nM | |
| PSN632408 | GPR119 | Agonist | Human | 7.9 µM |
Signaling and Metabolic Pathways
To visualize the complex interplay of molecules in NAE signaling, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of N-Acylethanolamine therapeutic targets.
Protocol 1: Fluorometric Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol describes a method to determine the inhibitory potential of test compounds on FAAH activity using a fluorometric assay.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds and a known FAAH inhibitor (e.g., URB597)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the control inhibitor in FAAH Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant FAAH to the desired concentration in cold FAAH Assay Buffer.
-
Assay Setup: To each well of the 96-well plate, add:
-
170 µL of FAAH Assay Buffer
-
10 µL of diluted FAAH enzyme
-
10 µL of test compound, control inhibitor, or vehicle (for control wells).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Activity Assay (LC-MS/MS-based)
This protocol outlines a method for measuring NAAA activity by quantifying the product formed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell or tissue lysates containing NAAA
-
NAAA Assay Buffer (e.g., 100 mM Sodium Acetate, pH 4.5, 0.1% Triton X-100, 1 mM DTT)
-
NAAA substrate (e.g., N-palmitoylethanolamine, PEA)
-
Internal standard (e.g., d4-Palmitic acid)
-
Organic solvents (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
Lysate (containing a specified amount of protein)
-
NAAA Assay Buffer
-
-
Reaction Initiation: Add the PEA substrate to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a cold mixture of chloroform:methanol (2:1, v/v) containing the internal standard. Vortex and centrifuge to separate the phases.
-
Sample Preparation for LC-MS/MS: Collect the lower organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the amount of palmitic acid produced using a validated LC-MS/MS method.
-
Data Analysis: Calculate the NAAA activity as the amount of product formed per unit of time per milligram of protein.
Protocol 3: GPR119 cAMP Accumulation Assay
This protocol describes a cell-based assay to measure the activation of GPR119 by test compounds through the quantification of intracellular cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Test compounds and a known GPR119 agonist (e.g., AR231453)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed the GPR119-expressing HEK293 cells into 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and the control agonist in the assay buffer.
-
Assay:
-
Remove the culture medium from the cells and add the assay buffer.
-
Add the test compounds or control agonist to the wells.
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve for the test compounds and calculate the EC50 values to determine their potency as GPR119 agonists.
Experimental Workflow for NAE-Targeted Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical development of drugs targeting the N-Acylethanolamine system.
This comprehensive guide provides a foundational resource for researchers and drug developers interested in the therapeutic potential of N-acylethanolamines. By targeting the key enzymes and receptors that govern NAE signaling, it is possible to develop novel therapeutics for a range of debilitating conditions. The provided data, protocols, and visual aids are intended to accelerate research and development in this promising field.
References
- 1. benchchem.com [benchchem.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"review of N-Acylkanosamine research"
An In-depth Technical Guide to N-Acylethanolamine Research for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acylethanolamines (NAEs) are a class of bioactive lipid amides that play crucial roles in a multitude of physiological processes, including neurotransmission, inflammation, appetite regulation, and pain perception. This technical guide provides a comprehensive overview of NAE research, focusing on their biosynthesis, signaling pathways, and degradation. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols for NAE analysis, a summary of key quantitative data, and visualizations of the core molecular pathways to facilitate a deeper understanding of this important class of signaling molecules.
Introduction to N-Acylethanolamines (NAEs)
N-Acylethanolamines are fatty acid amides consisting of a long-chain fatty acid linked to an ethanolamine head group. They are found across various organisms, from plants to mammals.[1][2] The biological activity of an NAE is largely determined by the nature of its fatty acyl chain.[2] Key members of this family include:
-
N-arachidonoylethanolamine (Anandamide, AEA): The first discovered endogenous cannabinoid, it acts as a partial agonist for cannabinoid receptors CB1 and CB2 and is involved in pain, mood, and memory.[2][3]
-
N-palmitoylethanolamine (PEA): Known for its anti-inflammatory, analgesic, and neuroprotective properties, primarily acting through the peroxisome proliferator-activated receptor-α (PPAR-α).
-
N-oleoylethanolamine (OEA): A key regulator of appetite and body weight, exerting its effects mainly through PPAR-α.
-
N-stearoylethanolamine (SEA): Implicated in apoptosis and the regulation of sphingolipid signaling.
These molecules are not stored in vesicles but are synthesized "on-demand" from membrane lipid precursors in response to cellular stimulation. Their signaling is terminated by enzymatic hydrolysis, making the enzymes involved in their metabolism key targets for therapeutic intervention.
Biosynthesis and Degradation Pathways
The cellular levels of NAEs are tightly controlled by the coordinated action of biosynthetic and degradative enzymes.
Biosynthesis of NAEs
The primary and most studied pathway for NAE biosynthesis involves two main enzymatic steps. It begins with the N-acylation of a phosphatidylethanolamine (PE) molecule.
-
Formation of N-Acyl-phosphatidylethanolamine (NAPE): An N-acyltransferase (NAT) enzyme catalyzes the transfer of a fatty acid from the sn-1 position of a donor phospholipid (like phosphatidylcholine) to the primary amine of PE, forming NAPE.
-
Hydrolysis of NAPE to NAE: The enzyme N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) then hydrolyzes the glycerophosphodiester bond of NAPE to release the NAE and phosphatidic acid.
While the NAPE-PLD pathway is significant, research has revealed the existence of alternative, NAPE-PLD-independent pathways for NAE synthesis, highlighting the redundancy and complexity of this system.
Degradation of NAEs
The biological actions of NAEs are terminated through enzymatic hydrolysis. The primary enzyme responsible for this process is Fatty Acid Amide Hydrolase (FAAH).
-
FAAH-mediated Hydrolysis: FAAH is an integral membrane enzyme belonging to the amidase signature family of serine hydrolases. It degrades a wide range of fatty acid amides, including anandamide, by hydrolyzing the amide bond to produce a free fatty acid and ethanolamine, both of which are inactive at cannabinoid receptors.
Due to its critical role in terminating endocannabinoid signaling, FAAH has become a major therapeutic target. Inhibiting FAAH elevates the endogenous levels of anandamide and other NAEs, producing analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists.
Quantitative Data in NAE Research
Accurate quantification of NAEs and the characterization of enzyme inhibitors are vital for understanding their physiological roles and for drug development.
Endogenous NAE Concentrations
The levels of NAEs vary significantly between different tissues and physiological states. Quantification is typically performed using mass spectrometry-based methods.
| N-Acylethanolamine | Tissue/Fluid | Species | Concentration Range | Reference(s) |
| Anandamide (AEA) | Rat Brain | Rat | 0.2 - 30 pmol/g fresh weight | |
| Anandamide (AEA) | Human Brain | Human | ~340 - 400 pmol/mg protein | |
| Anandamide (AEA) | Human Plasma | Human | 0.2 - 1.5 ng/mL | |
| Oleoylethanolamide (OEA) | Human Plasma | Human | 1.0 - 10.0 ng/mL | |
| Palmitoylethanolamide (PEA) | Human Plasma | Human | 0.5 - 5.0 ng/mL |
Note: Concentrations can vary widely based on extraction and normalization procedures. Normalization to protein content is suggested as a reliable method.
Enzyme Kinetics and Inhibition
The development of inhibitors for FAAH is a major area of research. The potency of these inhibitors is typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Inhibitor | Target Enzyme | IC₅₀ Value | Species (Enzyme) | Reference(s) |
| URB597 (KDS-4103) | FAAH | 4.6 nM | Not Specified | |
| PF-04457845 | FAAH | 7.2 nM | Human | |
| PF-3845 | FAAH | Kᵢ = 230 nM | Not Specified | |
| JNJ-42165279 | FAAH | 70 nM | Human | |
| JNJ-42165279 | FAAH | 313 nM | Rat | |
| JZL195 | FAAH | 2 nM | Not Specified | |
| URB937 | FAAH | 26.8 nM | Not Specified |
Kinetic studies of NAPE-PLD have also been performed. The Michaelis-Menten constant (Km) for a fluorescent NAPE analog (NBD-NAPE) was determined to be 3.79 µM.
Experimental Protocols
This section provides detailed methodologies for the analysis and synthesis of N-Acylkanosamines.
Protocol: Quantification of NAEs in Biological Samples by LC-MS/MS
This protocol outlines a standard procedure for extracting and quantifying NAEs from tissues or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method.
1. Sample Preparation and Lipid Extraction
- Homogenization (for tissues): Weigh frozen tissue samples (~10-50 mg) and homogenize in a suitable ice-cold solvent, such as 2:1 (v/v) chloroform:methanol, containing a mixture of deuterated internal standards (e.g., AEA-d8, PEA-d4, OEA-d2) for accurate quantification.
- Protein Precipitation (for plasma): To 100 µL of plasma, add internal standards, followed by 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at >10,000 x g for 10 minutes at 4°C.
- Liquid-Liquid Extraction: Add water (or a buffer) to the tissue homogenate to induce phase separation. Centrifuge the mixture. Carefully collect the lower organic phase (chloroform layer), which contains the lipids.
- Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen gas.
2. Sample Cleanup (Solid-Phase Extraction - SPE)
- Cartridge Conditioning: Condition a C18 or silica SPE cartridge by washing with methanol, followed by an equilibration step with water or a less polar solvent.
- Sample Loading: Reconstitute the dried lipid extract in a small volume of a low-organic solvent and load it onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a non-polar solvent (e.g., hexane or chloroform) to remove neutral lipids and other interfering substances.
- Elution: Elute the NAEs from the cartridge using a more polar solvent, such as acetonitrile, methanol, or a chloroform:methanol mixture (e.g., 9:1 v/v).
- Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute the final extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, <2 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (e.g., 90:10, v/v).
- Flow Rate: ~0.4 mL/min.
- Gradient: A typical gradient runs from ~50% B to >95% B over several minutes to elute the NAEs based on their hydrophobicity.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Precursor-to-product ion transitions specific for each NAE and its corresponding internal standard are monitored.
4. Data Analysis
- Quantify the amount of each NAE by calculating the ratio of the peak area of the endogenous analyte to the peak area of its corresponding deuterated internal standard.
- Generate a calibration curve using known concentrations of analytical standards to determine the absolute concentration in the sample.
- Normalize the final concentration to the initial tissue weight or protein content of the sample.
// Nodes
Sample [label="Biological Sample\n(Tissue or Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"];
Spike [label="Add Deuterated\nInternal Standards", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];
Extract [label="Lipid Extraction\n(LLE or Protein Precipitation)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
SPE [label="Sample Cleanup\n(Solid-Phase Extraction)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reconstitute [label="Dry & Reconstitute\nin Mobile Phase", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];
LC [label="Liquid Chromatography\n(C18 Separation)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
MS [label="Tandem Mass Spectrometry\n(ESI+, MRM Detection)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Data [label="Data Analysis\n(Quantification vs. Standards)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Sample -> Spike;
Spike -> Extract;
Extract -> SPE;
SPE -> Reconstitute;
Reconstitute -> LC;
LC -> MS;
MS -> Data;
}
Protocol: Synthesis of N-Acyl Amino Acids via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic method for synthesizing amides from amines and acid chlorides, and it is widely used for preparing N-acyl amino acids.
1. Materials
- Amino acid (e.g., glycine, sarcosine)
- Fatty acid chloride (e.g., lauroyl chloride, oleoyl chloride)
- Aqueous base (e.g., sodium hydroxide or potassium carbonate solution)
- Two-phase solvent system (e.g., water and an organic solvent like tetrahydrofuran or dichloromethane)
2. Procedure
- Dissolution of Amino Acid: Dissolve or suspend the amino acid in an aqueous solution of a slight excess of base (e.g., 10% NaOH). This deprotonates the amino group, making it a more potent nucleophile, and forms the water-soluble amino acid salt.
- Reaction Setup: Cool the aqueous amino acid solution in an ice bath (10-15°C). If using a two-phase system, the organic solvent containing the acid chloride is added to the aqueous phase.
- Addition of Acyl Chloride: Add the fatty acid chloride (typically a ~10-15% molar excess) slowly to the vigorously stirred, cooled amino acid solution. The reaction is exothermic and must be controlled.
- Reaction: The nucleophilic amino group of the amino acid attacks the electrophilic carbonyl carbon of the acid chloride. The base in the aqueous phase neutralizes the hydrochloric acid (HCl) generated during the reaction. The reaction proceeds smoothly, and the N-acyl amino acid product, being less water-soluble, often precipitates out of the solution as a solid.
- Work-up:
- Continue stirring until the reaction is complete (this can be monitored by the disappearance of the pungent smell of the acid chloride).
- Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-acyl amino acid product fully.
- Collect the solid product by filtration.
- Wash the product with cold water to remove inorganic salts.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-acyl amino acid.
Conclusion and Future Directions
N-Acylkanosamine research, particularly in the area of N-acylethanolamines, has unveiled a complex and elegant system of lipid signaling that is integral to human health. The enzymes that control the biosynthesis (NAPE-PLD) and degradation (FAAH) of these molecules have emerged as highly promising targets for the treatment of pain, inflammation, anxiety, and metabolic disorders. Future research will likely focus on further elucidating the alternative biosynthetic pathways, discovering novel NAE receptors and functions, and advancing the clinical development of FAAH inhibitors and other modulators of this critical signaling system. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for professionals aiming to contribute to this exciting and rapidly evolving field.
References
Methodological & Application
Optimizing the Synthesis of N-Acylkanosamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and optimized protocols for the synthesis of N-Acylkanosamines, a class of lipid molecules with significant potential in various biological processes and therapeutic applications. These protocols are designed to guide researchers in achieving high yields and purity through systematic optimization of reaction conditions.
Introduction to N-Acylkanosamine Synthesis
N-Acylkanosamines are amide-linked conjugates of a fatty acid and a "kanosamine," an amino-functionalized molecule, often an amino alcohol or a related structure. The synthesis of these compounds is crucial for exploring their biological functions and developing novel therapeutics. The primary synthetic challenge lies in the efficient and selective formation of the amide bond between the acyl donor (fatty acid or its derivative) and the amino group of the kanosamine. This document outlines common chemical synthesis strategies and provides a framework for their optimization.
Synthesis Methodologies
Several methods can be employed for the synthesis of N-Acylkanosamines, with the Schotten-Baumann reaction being one of the most prevalent and adaptable.[1] Other notable methods include direct dehydration condensation and enzymatic synthesis.[1][2]
Schotten-Baumann Reaction
This widely used method involves the acylation of the amino group of a kanosamine with a reactive acyl derivative, typically an acyl chloride, in the presence of a base.[1] The base neutralizes the hydrogen chloride generated during the reaction, driving it to completion.
Advantages:
-
Well-established and versatile for a wide range of acyl chains and kanosamines.[1]
-
Generally results in high yields.
Disadvantages:
-
May necessitate the use of hazardous reagents like acyl chlorides.
-
Reaction conditions can be harsh, potentially requiring protection of other functional groups in the kanosamine.
Direct Dehydration Condensation
This method involves the direct reaction between a fatty acid and a kanosamine at elevated temperatures, often with a catalyst to facilitate the removal of water.
Advantages:
-
Avoids the use of reactive acyl chlorides.
Disadvantages:
-
Requires high temperatures (often above 170°C), which can lead to side reactions and degradation of sensitive substrates.
-
Can result in the formation of di- and tripeptide-like byproducts if the kanosamine has additional reactive sites.
Enzymatic Synthesis
Enzymes such as lipases or acylases can catalyze the formation of the amide bond under mild conditions.
Advantages:
-
High specificity, reducing the formation of byproducts.
-
Environmentally friendly due to mild reaction conditions.
Disadvantages:
-
Typically results in lower yields compared to chemical methods.
-
Enzyme activity can be inhibited by substrates or products.
Optimization of Synthesis Protocols
Systematic optimization of reaction parameters is critical for maximizing the yield and purity of the desired N-Acylkanosamine. Key parameters to consider include the choice of acylating agent, base, solvent, reaction temperature, and time.
Comparative Data of Synthesis Methods
The following table summarizes yield data from the synthesis of N-acyl amino acids, which can serve as a reference for optimizing N-Acylkanosamine synthesis.
| Synthesis Method | Acyl Donor | Amino Acid | Catalyst/Base | Yield (%) | Reference |
| Schotten-Baumann Reaction | Lauroyl Chloride | Glycine | Sodium Hydroxide | - | |
| Fatty Acid Ester Amidation | Sodium Methyl Laurate | Sodium Glycinate | Sodium Methoxide | 78.7 | |
| Fatty Acid Ester Amidation | Various Oils | Lysine, Serine, etc. | - | 60 - 93 | |
| Direct Dehydration Condensation | Fatty Acid | Glycine | - | ~92 (mono-acylated) |
Note: The yields presented are for N-acyl amino acids and should be considered as a starting point for the optimization of N-Acylkanosamine synthesis.
Experimental Protocols
General Protocol for N-Acylkanosamine Synthesis via Schotten-Baumann Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Kanosamine (e.g., ethanolamine, glucosamine)
-
Acyl Chloride (e.g., lauroyl chloride, palmitoyl chloride)
-
Base (e.g., sodium hydroxide, sodium bicarbonate)
-
Solvent (e.g., water, tetrahydrofuran (THF), dichloromethane)
Procedure:
-
Dissolve or suspend the kanosamine in a suitable solvent system (e.g., a mixture of water and THF) at a controlled temperature (e.g., 0-15°C).
-
Add the base to the reaction mixture.
-
Slowly add the acyl chloride to the stirred reaction mixture. The simultaneous addition of a base solution may be required to maintain a constant pH (e.g., pH 10.3-10.6).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
After the reaction is complete, allow the mixture to come to room temperature.
-
Work up the reaction mixture to isolate the crude product. This may involve acidification, extraction with an organic solvent, and washing.
-
Purify the crude product using techniques such as flash chromatography or recrystallization.
Protocol for Purification by Flash Chromatography
Materials:
-
Crude N-Acylkanosamine
-
Silica gel
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Load the sample onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system. A gradient of increasing polarity is often used to separate the product from impurities.
-
Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Acylkanosamine.
Analytical Characterization
The identity and purity of the synthesized N-Acylkanosamines should be confirmed using a combination of analytical techniques.
| Analytical Technique | Information Provided |
| Chromatography (HPLC, UPLC, GC) | Purity assessment, separation from starting materials and byproducts. |
| Mass Spectrometry (LC-MS, GC-MS) | Molecular weight confirmation, structural elucidation through fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of amide bond formation. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., amide C=O stretch). |
Visualizing the Workflow
General Synthesis and Optimization Workflow
The following diagram illustrates a typical workflow for the synthesis and optimization of N-Acylkanosamines.
Caption: Workflow for N-Acylkanosamine Synthesis and Optimization.
Logical Relationship of Synthesis Parameters
The diagram below shows the key parameters influencing the outcome of the synthesis.
Caption: Key Parameters in N-Acylkanosamine Synthesis.
References
Application Notes and Protocols for the Purification of N-Acylalkanolamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of N-Acylalkanolamines (NAEs), a class of bioactive lipids including the endocannabinoid anandamide and the anti-inflammatory agent palmitoylethanolamide. The following protocols are designed for the robust extraction and purification of NAEs from biological matrices, primarily for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
N-Acylalkanolamines are endogenous fatty acid amides that play crucial roles in a variety of physiological processes, including neurotransmission, inflammation, and energy metabolism. Accurate quantification of these lipid mediators is essential for understanding their function in health and disease and for the development of novel therapeutics targeting the endocannabinoid system. Due to their low abundance and lipophilic nature, efficient purification from complex biological samples is a critical step prior to analysis. This document outlines two common and effective purification strategies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Purification Techniques: A Comparative Overview
The choice of purification technique often depends on the biological matrix, the specific NAEs of interest, and the downstream analytical method. Both SPE and LLE are widely used and can yield high recovery rates when optimized.
Solid-Phase Extraction (SPE) is a technique that separates compounds based on their physical and chemical properties as they interact with a solid stationary phase. It is a popular method for cleaning up complex samples like plasma and is amenable to automation.
Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases. LLE is a powerful technique for extracting lipids from tissue homogenates.
A summary of the performance of these techniques for the purification of key NAEs is presented below.
| Parameter | Solid-Phase Extraction (SPE) from Plasma | Liquid-Liquid Extraction (LLE) from Brain Tissue |
| Recovery | 85 - 115%[1] | 85.4 - 106.2% |
| Limit of Detection (LOD) | 0.02 - 0.15 ng/mL[1] | Not explicitly stated for LLE |
| Limit of Quantification (LOQ) | 0.07 - 0.5 ng/mL[1] | 0.5 - 1.4 ng/mL |
| Inter-assay Precision (%CV) | < 15%[1] | < 15% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of N-Acylalkanolamines from Plasma
This protocol is adapted for the purification of NAEs from human plasma prior to LC-MS/MS analysis.[1]
Materials and Reagents:
-
N-acylethanolamine analytical standards (e.g., Anandamide (AEA), Palmitoylethanolamide (PEA), Oleoylethanolamide (OEA))
-
Deuterated internal standards (e.g., AEA-d8, PEA-d4, OEA-d4)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
C18 SPE cartridges
-
Human plasma (collected in EDTA tubes)
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
-
Nitrogen evaporator
Procedure:
-
Plasma Preparation: Thaw frozen plasma samples on ice. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard mixture.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.
-
Sample Loading: Carefully load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the NAEs from the cartridge with 1 mL of acetonitrile into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of N-Acylalkanolamines from Brain Tissue
This protocol is suitable for the extraction of NAEs from rodent brain tissue.
Materials and Reagents:
-
N-acylethanolamine analytical standards
-
Deuterated internal standards
-
Acetonitrile
-
Brain tissue
-
Homogenizer
-
Vortex mixer
-
Centrifuge
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in an appropriate volume of cold acetonitrile containing the deuterated internal standards.
-
Protein Precipitation: The acetonitrile will simultaneously extract the lipids and precipitate the proteins.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted NAEs.
-
Dry-down and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis Parameters
The following are typical parameters for the analysis of NAEs. Optimization may be required depending on the specific instrument and NAEs of interest.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (90:10, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 50% B to 95% B over 10 min, hold for 2 min, then re-equilibrate |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for the purification and analysis of N-Acylalkanolamines is depicted below.
Caption: General experimental workflow for NAE purification and analysis.
N-Acylalkanolamine Signaling Pathways
N-Acylalkanolamines exert their biological effects by interacting with various receptors and signaling pathways. The diagrams below illustrate the primary signaling cascades for two well-studied NAEs: Anandamide and Palmitoylethanolamide.
Anandamide Signaling Pathway
Anandamide, an endocannabinoid, primarily signals through the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.
Caption: Simplified signaling pathway of Anandamide (AEA).
Palmitoylethanolamide Signaling Pathway
Palmitoylethanolamide (PEA) is known for its anti-inflammatory and analgesic properties, which are mediated through the activation of the nuclear receptor PPAR-α and modulation of other receptors like GPR55 and TRPV1.
Caption: Key signaling targets of Palmitoylethanolamide (PEA).
References
Application Notes and Protocols for the Analytical Characterization of N-Acylalkanolamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of N-Acylalkanolamines (NAAs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. This document details protocols for sample extraction, purification, and quantitative analysis, and provides visualizations of the key signaling and metabolic pathways.
Introduction to N-Acylalkanolamines (NAAs)
N-Acylalkanolamines are bioactive lipids derived from the covalent linkage of an acyl group to an ethanolamine backbone. They are integral components of the endocannabinoid system, playing crucial roles in a multitude of physiological processes, including neurotransmission, inflammation, appetite, and pain perception. The most extensively studied NAA is N-arachidonoylethanolamine, commonly known as anandamide, which acts as an endogenous ligand for cannabinoid receptors CB1 and CB2. Given their therapeutic potential in a range of disorders, from neurological conditions to inflammatory diseases, robust and reliable analytical methods for their characterization are paramount.
Analytical Approaches for NAA Characterization
The characterization of NAAs in biological matrices presents analytical challenges due to their low endogenous concentrations and susceptibility to degradation. The most widely employed and effective analytical techniques involve chromatographic separation coupled with mass spectrometric detection.
Key Analytical Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for NAA quantification due to its high sensitivity, selectivity, and specificity. Reversed-phase chromatography is typically used to separate NAAs based on their hydrophobicity, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An alternative to LC-MS/MS, GC-MS often requires derivatization of the NAAs to increase their volatility and thermal stability. While offering excellent chromatographic resolution, the additional derivatization step can introduce variability.
Data Presentation: Quantitative Analysis of NAAs
The following table summarizes typical quantitative data and parameters for the LC-MS/MS analysis of common NAAs.
| N-Acylalkanolamine (NAA) | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| N-arachidonoylethanolamine | AEA | 348.3 | 62.1 | 25 | 8.5 |
| N-palmitoylethanolamine | PEA | 300.3 | 62.1 | 22 | 7.2 |
| N-oleoylethanolamine | OEA | 326.3 | 62.1 | 24 | 7.8 |
| N-stearoylethanolamine | SEA | 328.3 | 62.1 | 24 | 8.1 |
| N-linoleoylethanolamine | LEA | 324.3 | 62.1 | 24 | 8.2 |
Experimental Protocols
Protocol 1: Extraction of NAAs from Plasma/Serum using Liquid-Liquid Extraction (LLE)
This protocol describes a common method for the extraction of NAAs from plasma or serum samples.
Materials:
-
Plasma or serum sample
-
Internal Standards (e.g., AEA-d8, PEA-d4)
-
Methyl Formate
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 90:10 Methanol:Water)
Procedure:
-
To 1 mL of plasma or serum in a 15 mL centrifuge tube, add the internal standard solution.
-
Add 4 mL of a 1:1 (v/v) mixture of methyl formate and water.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic layer and transfer it to a clean tube.
-
To the remaining aqueous layer, add 4 mL of a 9:1 (v/v) mixture of hexane and ethyl acetate.
-
Repeat steps 3-5, and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
Protocol 2: Purification of NAAs using Solid-Phase Extraction (SPE)
This protocol provides a method for the cleanup and concentration of NAAs from a lipid extract.
Materials:
-
Lipid extract (from LLE or other extraction methods)
-
Silica-based SPE cartridge (e.g., 500 mg, 3 mL)
-
Chloroform
-
Methanol
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Condition the SPE cartridge: Pass 5 mL of methanol, followed by 5 mL of chloroform through the silica SPE cartridge. Do not allow the cartridge to dry out.
-
Load the sample: Dissolve the dried lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 5 mL of chloroform to elute non-polar lipids.
-
Elute the NAAs: Elute the NAAs from the cartridge with 5 mL of a 9:1 (v/v) mixture of chloroform and methanol.
-
Dry and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the sample in a suitable volume of reconstitution solvent for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of NAAs
This protocol outlines the general parameters for the quantitative analysis of NAAs using LC-MS/MS.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
MRM Transitions: See the table in the "Data Presentation" section.
Mandatory Visualizations
N-Acylalkanolamine Signaling Pathway
The following diagram illustrates the biosynthesis, signaling, and degradation of N-Acylalkanolamines.
Caption: N-Acylalkanolamine biosynthesis, signaling, and degradation pathway.
Experimental Workflow for NAA Analysis
The following diagram outlines the general workflow for the analysis of N-Acylalkanolamines from biological samples.
Application Notes and Protocols for the Use of N-Acylkanosamines in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acylkanosamines are a class of amino sugar derivatives that play crucial roles in various biological processes. A prominent member of this family, N-acetylglucosamine (GlcNAc), is a key component of cellular structures and is deeply involved in cell signaling pathways.[1] In the context of cell culture, the application of N-Acylkanosamines, particularly GlcNAc, offers a valuable tool to investigate cellular processes such as proliferation, apoptosis, and protein glycosylation. These compounds can modulate signaling pathways, including the mTOR pathway, and sensitize cancer cells to therapeutic agents.[2][3]
These application notes provide detailed protocols for utilizing N-Acylkanosamines in cell culture assays to assess their effects on cell viability, apoptosis, and specific signaling pathways. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic and biological potential of this class of molecules.
Data Presentation: Quantitative Effects of N-Acetylglucosamine (GlcNAc) on Various Cell Lines
The following tables summarize the quantitative data from studies investigating the effects of GlcNAc on different cell lines. These tables are designed for easy comparison of effective concentrations and observed outcomes.
Table 1: Effects of GlcNAc on Cell Viability and Proliferation
| Cell Line | GlcNAc Concentration | Incubation Time | Assay | Observed Effect | Reference |
| PC12 | 0.6 - 20 mM | 12 and 24 hours | MTT Assay | Increased cell viability under serum/glucose deprivation conditions. | [4] |
| ALVA41 (Prostate Cancer) | 0.5 - 2 mM | Not specified | MTT Assay | Dose-dependent decrease in cell proliferation. | [5] |
| Human Primary and Jurkat T-cells | Not specified | Not specified | Not specified | Reduced the number of activated T-cells. | |
| Human Primary Chondrocytes | 0.5 - 10 mM | 24, 48, and 72 hours | MTS Assay | No significant effect on cell viability. |
Table 2: Effects of GlcNAc on Apoptosis
| Cell Line | GlcNAc Concentration | Co-treatment | Incubation Time | Assay | Observed Effect | Reference |
| A549 and H460 (NSCLC) | 2 mM | 50 ng/mL TRAIL | 4 hours | Annexin V/PI Staining | Sensitized cells to TRAIL-induced apoptosis. | |
| PC12 | 5 - 20 mM | Serum/glucose deprivation | 12 hours | Not specified | Decreased apoptosis induced by serum/glucose deprivation. | |
| ALVA41 (Prostate Cancer) | 1 mM | None | 8 hours | Annexin V/PI Staining | Significant induction of apoptosis. |
Experimental Protocols
Here are detailed methodologies for key experiments involving N-Acylkanosamines, with a focus on N-acetylglucosamine (GlcNAc).
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the effect of an N-Acylkanosamine on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
N-Acylkanosamine (e.g., N-acetylglucosamine)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare various concentrations of the N-Acylkanosamine in complete cell culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium without the N-Acylkanosamine).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm or 492 nm depending on the solvent used, within 1 hour.
Protocol 2: Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest, treated with N-Acylkanosamine as desired
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells using the desired method, including treatment with the N-Acylkanosamine.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Protocol 3: Western Blot Analysis of O-GlcNAcylation and mTOR Signaling
This protocol is for detecting changes in protein O-GlcNAcylation and the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cells of interest, treated with N-Acylkanosamine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-O-GlcNAc, anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, place the cell culture dish on ice and wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes or overnight at a lower voltage is recommended.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of N-Acylkanosamines in cell culture assays.
Caption: General experimental workflow for studying the effects of N-Acylkanosamines.
Caption: Simplified mTOR signaling pathway and its modulation by GlcNAc.
Caption: GlcNAc sensitization of TRAIL-induced apoptosis pathway.
References
- 1. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. N-Acetyl-Glucosamine Sensitizes Non-Small Cell Lung Cancer Cells to TRAIL-Induced Apoptosis by Activating Death Receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of glucosamine and its acetylated derivative on serum/glucose deprivation-induced PC12 cells death: Role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine induces cell death via proteasome inhibition in human ALVA41 prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: ARN14686 as a Covalent Chemical Probe for N-Acylethanolamine Acid Amidase (NAAA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a crucial role in inflammation by degrading the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[1][2][3] The development of chemical probes to selectively target and report on the activity of NAAA in a complex biological system is of significant interest for both basic research and drug discovery. This document provides detailed application notes and protocols for the use of ARN14686, an N-Acylkanosamine-based covalent chemical probe, for the detection and quantification of active NAAA.
ARN14686 is a potent and selective activity-based probe (ABP) that covalently modifies the catalytic cysteine of NAAA.[1] It features a terminal alkyne handle, enabling a two-step labeling process via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] This allows for the attachment of various reporter tags, such as fluorophores or biotin, for downstream analysis.
Data Presentation
Table 1: Inhibitory Potency of ARN14686 and Related Compounds against NAAA
| Compound | Target Enzyme | Species | IC50 (nM) | Notes |
| ARN14686 | NAAA | Human | 6 | Covalent, activity-based probe. |
| ARN14686 | NAAA | Rat | 13 | Covalent, activity-based probe. |
| ARN14686 | Acid Ceramidase | Rat | 1,200 | Demonstrates selectivity for NAAA. |
| ARN726 | NAAA | Human | 27 | Parent compound for the design of ARN14686. |
| ARN726 | NAAA | Rat | 63 | Parent compound for the design of ARN14686. |
| (S)-OOPP | NAAA | Mouse | ~100 | A selective, noncompetitive NAAA inhibitor. |
| Compound 16 | NAAA | Rat | 2,120 | A reversible and competitive NAAA inhibitor. |
Signaling Pathway and Probe Mechanism
The following diagram illustrates the role of NAAA in the degradation of the signaling lipid PEA and the mechanism of action of the ARN14686 probe.
Caption: NAAA-mediated degradation of PEA and covalent labeling by ARN14686.
Experimental Protocols
Protocol 1: Synthesis of ARN14686
The synthesis of ARN14686 involves the reaction of undec-10-yn-1-ol with a suitable activating agent, followed by reaction with (S)-3-aminopyrrolidin-2-one. A general procedure based on related syntheses is provided below.
Materials:
-
Undec-10-yn-1-ol
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
4-Dimethylaminopyridine (DMAP)
-
(S)-3-aminopyrrolidin-2-one hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents (water, brine, sodium sulfate, silica gel)
Procedure:
-
Activation of Undec-10-yn-1-ol:
-
Dissolve undec-10-yn-1-ol (1 equivalent) and DMAP (0.1 equivalents) in dry DCM in a round-bottom flask under an inert atmosphere.
-
Add DSC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
-
Reaction with Amine:
-
In a separate flask, suspend (S)-3-aminopyrrolidin-2-one hydrochloride (1.1 equivalents) in DCM and add TEA (2.5 equivalents) to neutralize the salt.
-
Add the activated alcohol solution from step 1 to the amine suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield ARN14686.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol describes the labeling of active NAAA in a cell lysate with ARN14686, followed by click chemistry to attach a reporter tag for visualization.
Materials:
-
Cells or tissues expressing NAAA
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
ARN14686 stock solution (10 mM in DMSO)
-
Reporter tag azide (e.g., Rhodamine-azide or Biotin-azide, 10 mM in DMSO)
-
Click chemistry reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (1.7 mM in DMSO/t-butanol 1:4)
-
Copper(II) sulfate (CuSO4) solution (50 mM in water)
-
-
SDS-PAGE loading buffer
Procedure:
-
Lysate Preparation:
-
Harvest cells or homogenize tissue in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Dilute the lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
-
Probe Labeling:
-
To 50 µL of the protein lysate, add ARN14686 to a final concentration of 1 µM.
-
For competitive inhibition experiments, pre-incubate the lysate with an inhibitor for 30 minutes before adding ARN14686.
-
Incubate the mixture for 30-60 minutes at 37 °C.
-
-
Click Chemistry:
-
Add the click chemistry reagents sequentially to the labeled lysate:
-
Reporter tag azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Vortex briefly after each addition.
-
Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent tag.
-
-
Sample Preparation for Gel Electrophoresis:
-
Add SDS-PAGE loading buffer to the reaction mixture.
-
Heat the samples at 95 °C for 5 minutes.
-
The samples are now ready for in-gel fluorescence scanning or Western blot analysis.
-
Caption: Workflow for Activity-Based Protein Profiling with ARN14686.
Protocol 3: In-Gel Fluorescence Scanning
This protocol is for the direct visualization of fluorescently tagged NAAA after SDS-PAGE.
Materials:
-
Polyacrylamide gel from Protocol 2
-
Fluorescence gel scanner with appropriate excitation and emission filters for the chosen fluorophore (e.g., Rhodamine: ~550 nm excitation, ~570 nm emission).
Procedure:
-
After electrophoresis, carefully remove the polyacrylamide gel from the glass plates.
-
Rinse the gel briefly with deionized water. Note: Do not fix or stain the gel with Coomassie or other protein stains before fluorescence scanning, as this may quench the signal.
-
Place the gel on the scanning bed of the fluorescence imager.
-
Scan the gel using the appropriate laser and emission filter settings for the fluorophore used in the click chemistry reaction.
-
A fluorescent band corresponding to the molecular weight of the NAAA β-subunit should be visible. The intensity of this band is proportional to the amount of active NAAA.
Protocol 4: Western Blot Analysis for Biotin-Tagged NAAA
This protocol is for the detection of biotin-tagged NAAA following enrichment.
Materials:
-
Lysate from Protocol 2 (with biotin-azide tag)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Standard Western blot reagents (transfer buffer, membranes, blocking buffer, streptavidin-HRP conjugate, ECL substrate)
Procedure:
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-coated beads to the biotin-labeled lysate.
-
Incubate for 1 hour at room temperature with rotation to allow binding.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Elution and Western Blot:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and heating at 95 °C for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate.
-
Detect the signal using an ECL substrate and an appropriate imaging system. A band corresponding to NAAA should be detected.
-
References
Application Notes and Protocols for Radiolabeling N-Acylalkanolamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of N-acylalkanolamines (NAAs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. The methodologies described herein are essential for researchers studying the endocannabinoid system, developing novel therapeutics, and conducting pharmacokinetic and pharmacodynamic studies.
Introduction to N-Acylalkanolamines and Radiolabeling
N-acylalkanolamines are bioactive lipids involved in a wide range of physiological processes. The most studied NAA is N-arachidonoylethanolamine, also known as anandamide, which acts as an endogenous ligand for cannabinoid receptors.[1] Radiolabeled NAAs are invaluable tools for:
-
Receptor Binding Assays: To determine the affinity and selectivity of novel compounds for cannabinoid and other receptors.
-
Enzyme Inhibition Assays: To screen for inhibitors of NAA metabolic enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[2][3][4]
-
In Vivo Imaging: Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) utilize radiolabeled ligands to visualize and quantify the distribution of target proteins in living organisms.[5]
-
Metabolic Studies: To trace the metabolic fate of NAAs and their analogs.
This document provides protocols for radiolabeling NAAs with Tritium (³H), Carbon-14 (¹⁴C), and Iodine-125 (¹²⁵I).
Data Presentation: Quantitative Radiolabeling Data
The following tables summarize typical quantitative data obtained during the radiolabeling of N-acylalkanolamines and their analogs.
| Radiotracer | Precursor | Isotope | Radiochemical Yield (%) | Specific Activity (Ci/mmol) | Radiochemical Purity (%) | Reference(s) |
| [¹¹C]-Aryl Anandamide Analog 17 | Desmethyl precursor | ¹¹C | Good | Not Reported | High | |
| [¹¹C]-Aryl Anandamide Analog 18 | Desmethyl precursor | ¹¹C | Good | Not Reported | High | |
| [¹⁴C]Anandamide | [¹⁴C]Ethanolamine and Arachidonic Acid | ¹⁴C | Not Reported | Not Reported | Not Reported | |
| [³H]2-Arachidonoylglycerol | [³H]Arachidonic Acid | ³H | Not Reported | 200 | >96% |
Note: "Good" and "High" are qualitative descriptors used in the source material where specific numerical data was not provided.
Experimental Protocols
Protocol 1: Tritium (³H) Labeling of N-Acylalkanolamines by Catalytic Reduction
This protocol describes a general method for introducing tritium into an N-acylalkanolamine structure by catalytic reduction of a halogenated or unsaturated precursor.
Materials:
-
Halogenated or unsaturated N-acylalkanolamine precursor
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst (5% or 10%)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Reaction vessel suitable for catalytic hydrogenation
-
High-performance liquid chromatography (HPLC) system for purification
-
Liquid scintillation counter for radioactivity measurement
Procedure:
-
Preparation: In a reaction vessel, dissolve the precursor in an anhydrous solvent.
-
Catalyst Addition: Add the Pd/C catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Tritiation: Introduce tritium gas into the reaction vessel and stir the mixture at room temperature. The reaction time will vary depending on the substrate and desired specific activity.
-
Quenching: After the reaction is complete, carefully vent the excess tritium gas.
-
Filtration: Filter the reaction mixture to remove the catalyst.
-
Purification: Purify the crude product using reversed-phase HPLC. Collect fractions and measure the radioactivity of each fraction to identify the product peak.
-
Characterization: Confirm the identity and radiochemical purity of the tritiated product by co-elution with an authentic non-radiolabeled standard on HPLC and by mass spectrometry.
-
Quantification: Determine the specific activity by measuring the radioactivity and the mass of the purified product.
Protocol 2: Carbon-14 (¹⁴C) Labeling of N-Acylalkanolamines via Amidation
This protocol describes the synthesis of a ¹⁴C-labeled N-acylalkanolamine by reacting a fatty acid chloride with [¹⁴C]ethanolamine.
Materials:
-
Fatty acid (e.g., arachidonic acid)
-
Oxalyl chloride
-
[1,2-¹⁴C]Ethanolamine hydrochloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Phosphomolybdic acid stain
Procedure:
-
Fatty Acid Chloride Formation: In a round-bottom flask, dissolve the fatty acid in anhydrous DCM. Add oxalyl chloride dropwise at 0°C and stir the reaction at room temperature until the evolution of gas ceases. Remove the solvent under reduced pressure to obtain the fatty acid chloride.
-
Amidation: Dissolve the fatty acid chloride in anhydrous DCM. In a separate flask, dissolve [1,2-¹⁴C]ethanolamine hydrochloride and triethylamine in anhydrous DCM. Add the fatty acid chloride solution dropwise to the ethanolamine solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform). Monitor the fractions by TLC and autoradiography.
-
Characterization: Confirm the identity and radiochemical purity of the [¹⁴C]N-acylalkanolamine by HPLC, mass spectrometry, and NMR (of the corresponding non-radiolabeled product synthesized in parallel).
Protocol 3: Iodine-125 (¹²⁵I) Labeling of N-Acylalkanolamine Analogs
This protocol is for the radioiodination of N-acylalkanolamine analogs containing a phenolic moiety (e.g., a tyrosyl group) for labeling.
Materials:
-
N-acylalkanolamine analog with a phenolic group
-
Sodium [¹²⁵I]iodide
-
Chloramine-T or Iodogen
-
Sodium metabisulfite
-
Phosphate buffer (pH 7.4)
-
Sephadex G-25 column or reversed-phase HPLC for purification
Procedure:
-
Reaction Setup: In a reaction vial, add the N-acylalkanolamine analog dissolved in a small volume of organic solvent (if necessary) to the phosphate buffer.
-
Iodination: Add Sodium [¹²⁵I]iodide to the vial, followed by the oxidizing agent (Chloramine-T solution or an Iodogen-coated vial). Let the reaction proceed for a short period (typically 1-5 minutes) at room temperature.
-
Quenching: Stop the reaction by adding a solution of sodium metabisulfite.
-
Purification: Purify the [¹²⁵I]-labeled product from unreacted iodide and other reagents using a Sephadex G-25 column or by reversed-phase HPLC.
-
Characterization: Determine the radiochemical purity by radio-TLC or HPLC with a radiation detector.
Visualizations
Signaling Pathways
Caption: N-Acylalkanolamine signaling pathway.
Experimental Workflow
Caption: General experimental workflow for radiolabeling.
References
- 1. aeajoy.com [aeajoy.com]
- 2. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 3. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors | Annual Reviews [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro and in vivo evaluation, and radiolabeling of aryl anandamide analogues as candidate radioligands for in vivo imaging of fatty acid amide hydrolase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of N-Acyl Alkanolamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acyl Alkanolamines (NAAs), also known as N-Acylethanolamines (NAEs), are a class of endogenous lipid mediators involved in a diverse array of physiological processes. This family of bioactive lipids includes the well-studied endocannabinoid anandamide (AEA), as well as other important signaling molecules like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1] NAAs play crucial roles in appetite regulation, inflammation, pain perception, and neuroprotection.[1] Given their low endogenous concentrations and their involvement in various pathological states, the sensitive and accurate quantification of NAAs in biological matrices is essential for advancing our understanding of their function and for the development of novel therapeutics.[1]
This document provides a detailed protocol for the quantification of NAAs using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is considered the gold standard for their analysis.[2] We will also delve into their signaling pathways and present quantitative data in a clear, tabular format.
Signaling Pathways of N-Acyl Alkanolamines
NAAs are synthesized on-demand from membrane phospholipids. The primary biosynthetic pathway involves the formation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (PE) by the action of N-acyltransferases (NATs).[1] NAPE is subsequently hydrolyzed by a specific phospholipase D (NAPE-PLD) to produce NAAs. Alternative pathways for NAA synthesis also exist. The biological effects of NAAs are mediated through various receptors, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs). The primary enzyme responsible for the degradation of NAAs is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes them into fatty acids and ethanolamine.
Experimental Protocols
The following protocol outlines a general procedure for the extraction and quantification of NAAs from biological matrices, such as plasma. It is crucial to validate the method for your specific application and matrix.
1. Materials and Reagents
-
N-acylethanolamine analytical standards (e.g., AEA, OEA, PEA)
-
Internal standards (e.g., d8-AEA, d4-PEA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation
Due to the low endogenous concentrations of NAAs, proper sample preparation is critical to remove interferences and enrich the analytes.
-
Plasma/Serum Preparation: Thaw frozen samples on ice. To 100–500 µL of plasma, add the internal standard mix.
-
Protein Precipitation: Precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge to remove polar interferences (e.g., with 40% methanol in water).
-
Elute the NAAs with a high-organic solvent such as acetonitrile or methanol.
-
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex HyperClone ODS(C18), 3 μm, 150 × 2.00 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipophilic NAAs. For example: 1 min at 0% B, ramp to 50% B in 4 min, then to 100% B in 14 min, hold for 6 min, and re-equilibrate.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used as NAAs ionize efficiently due to their amide nitrogen.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the preferred method for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion is typically the [M+H]+ adduct. A common product ion for many NAAs is m/z 62, corresponding to the ethanolamine fragment (C2H8NO+).
-
Data Presentation
Quantitative analysis of NAAs is typically performed using a stable isotope dilution technique, where a known amount of a heavy-isotope labeled internal standard is added to the sample. The ratio of the analyte to the internal standard is then used to calculate the concentration of the endogenous NAA.
Table 1: Typical Performance Characteristics of an LC-MS/MS Method for NAA Quantification in Human Plasma
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.02 - 0.15 ng/mL | |
| Limit of Quantification (LOQ) | 0.07 - 0.5 ng/mL | |
| Linearity (R²) | > 0.99 | |
| Recovery | 85 - 115% | |
| Inter-assay Precision (%CV) | < 15% |
Table 2: Typical Endogenous Concentrations of Key NAAs in Healthy Human Plasma
| N-Acyl Alkanolamine | Abbreviation | Typical Concentration Range (ng/mL) |
| Anandamide | AEA | 0.1 - 2.0 |
| Oleoylethanolamide | OEA | 1.0 - 15.0 |
| Palmitoylethanolamide | PEA | 0.5 - 10.0 |
| Stearoylethanolamide | SEA | 0.2 - 5.0 |
Note: These values can vary based on physiological conditions and the specific cohort studied.
Table 3: Example Quantitative Data for N-Oleoyl Glycine and N-Oleoyl Alanine in Mouse Brain and Plasma
| Analyte | Matrix | Endogenous Level (pmol/g or pmol/mL) | Level after 60 mg/kg i.p. injection (pmol/g or pmol/mL) |
| N-oleoyl glycine (OlGly) | Brain | 16 ± 7 | 336 ± 59 |
| N-oleoyl alanine (OlAla) | Brain | 1.6 ± 1.4 | 379 ± 100 |
| N-oleoyl glycine (OlGly) | Plasma | < LOQ | 14,000 ± 1,600 |
| N-oleoyl alanine (OlAla) | Plasma | < LOQ | 8,400 ± 3,500 |
Data from a study on ICR mice 20 minutes after intraperitoneal injection.
Conclusion
The LC-MS/MS methodology described provides a sensitive, specific, and reliable approach for the quantification of N-Acyl Alkanolamines in various biological matrices. Careful attention to sample preparation is paramount to achieving accurate and reproducible results, as issues such as solvent contamination and variability in SPE columns can impact data quality. The ability to accurately measure these important lipid mediators will continue to be a critical tool in elucidating their roles in health and disease, and in the development of novel therapeutic strategies targeting the endocannabinoid system and related signaling pathways.
References
Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of N-Acylalkanosamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acylalkanosamines (NAAs) are a class of lipid signaling molecules involved in a diverse range of physiological processes, including inflammation, pain, and energy metabolism. Their structural diversity, stemming from variations in the acyl chain length and degree of saturation, necessitates robust analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the complete structural elucidation of NAAs, providing detailed information about their molecular framework and stereochemistry. These application notes provide a comprehensive guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural determination of NAAs, supplemented with detailed experimental protocols and data interpretation strategies.
Data Presentation: Quantitative NMR Data of Common N-Acylalkanosamines
The following tables summarize typical ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for common N-Acylalkanosamines. These values are reported for samples dissolved in CDCl₃, with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Note that chemical shifts can be influenced by solvent, temperature, and concentration.
Table 1: ¹H NMR Spectral Data of Representative N-Acylalkanosamines in CDCl₃
| Assignment | N-Palmitoylethanolamine | N-Stearoylethanolamine | N-Oleoylethanolamine |
| δ (ppm) | Multiplicity | J (Hz) | |
| NH | ~6.0-7.0 | br s | - |
| CH₂-N | 3.45 | q | 5.5 |
| CH₂-O | 3.75 | t | 5.5 |
| α-CH₂ (C=O) | 2.20 | t | 7.5 |
| β-CH₂ | 1.63 | p | 7.5 |
| (CH₂)n | 1.25 | br s | - |
| CH=CH | - | - | - |
| Allylic CH₂ | - | - | - |
| Terminal CH₃ | 0.88 | t | 6.8 |
Table 2: ¹³C NMR Spectral Data of Representative N-Acylalkanosamines in CDCl₃
| Assignment | N-Palmitoylethanolamine (δ ppm) | N-Stearoylethanolamine (δ ppm) | N-Oleoylethanolamine (δ ppm) |
| C=O | 173.8 | 173.8 | 173.8 |
| CH₂-N | 42.3 | 42.3 | 42.3 |
| CH₂-O | 62.5 | 62.5 | 62.5 |
| α-CH₂ (C=O) | 36.6 | 36.6 | 36.6 |
| β-CH₂ | 25.8 | 25.8 | 25.8 |
| (CH₂)n | 29.2-29.7 | 29.2-29.7 | 29.2-29.7 |
| CH=CH | - | - | 129.8, 130.0 |
| Allylic CH₂ | - | - | 27.2 |
| Terminal CH₃ | 14.1 | 14.1 | 14.1 |
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent on proper sample preparation.
-
Sample Purity: Ensure the N-Acylalkanosamine sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and the desired resolution of the NMR signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution directly into a clean, dry 5 mm NMR tube using a pipette with a small cotton or glass wool plug.
-
Degassing: For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, degas the sample by bubbling a slow stream of inert gas (e.g., nitrogen or argon) through the solution for several minutes.
NMR Data Acquisition
A combination of 1D and 2D NMR experiments is essential for complete structure elucidation.
2.1. 1D NMR Experiments
-
¹H NMR (Proton): This is the initial and most fundamental experiment.
-
Objective: To determine the number of different proton environments and their integrations (relative number of protons).
-
Typical Parameters:
-
Pulse Program: zg30 or similar
-
Number of Scans: 16-64 (dependent on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
-
-
¹³C NMR (Carbon-13): Provides information on the carbon skeleton.
-
Objective: To determine the number of unique carbon atoms in the molecule.
-
Typical Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.
-
Objective: To determine the multiplicity of each carbon signal.
-
Variations: DEPT-45, DEPT-90, and DEPT-135 experiments are typically performed to distinguish between the different carbon types.
-
2.2. 2D NMR Experiments
-
COSY (Correlation Spectroscopy):
-
Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds. This helps in identifying adjacent protons in the molecular structure.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and assembling the complete carbon framework.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Objective: To identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
-
Signaling Pathways and Experimental Workflows
N-Acylalkanosamine Biosynthesis Pathway
N-Acylalkanosamines are primarily synthesized through a pathway involving the formation and subsequent hydrolysis of N-acyl-phosphatidylethanolamine (NAPE). Several alternative pathways have also been identified.
Caption: Biosynthesis pathways of N-Acylalkanosamines.
N-Acylalkanosamine Signaling Pathway
N-Acylalkanosamines exert their biological effects by interacting with a variety of cellular receptors, initiating downstream signaling cascades.
Caption: Simplified signaling pathways of N-Acylalkanosamines.
Experimental Workflow for Structure Elucidation
The logical workflow for elucidating the structure of an unknown N-Acylalkanosamine using NMR spectroscopy is outlined below.
Caption: Workflow for NMR-based structure elucidation.
Application Notes and Protocols for a High-Throughput Screening Assay Targeting N-Acyltransferase in N-Acylethanolamine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes describe a robust, high-throughput screening (HTS) assay for the discovery of modulators of N-acyltransferase (NAT), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids including the endocannabinoid anandamide.[1] The assay is designed for a 384-well microplate format and utilizes a fluorescence-based readout for sensitive and rapid quantification of NAT activity.
Introduction to N-Acylethanolamine Signaling
N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide range of physiological processes, including inflammation, pain perception, and energy metabolism.[1] The endogenous levels of NAEs are tightly controlled by the coordinated action of biosynthetic and degradative enzymes.[1] A primary pathway for NAE biosynthesis involves the transfer of an acyl group from a phospholipid to phosphatidylethanolamine (PE) by an N-acyltransferase (NAT) to form N-acyl-phosphatidylethanolamine (NAPE). Subsequently, NAPE is hydrolyzed by a NAPE-hydrolyzing phospholipase D (NAPE-PLD) to release the NAE. Dysregulation of NAE signaling has been implicated in various pathological conditions, making the enzymes of this pathway attractive therapeutic targets.
Below is a diagram illustrating the principal biosynthetic pathway for N-Acylethanolamines.
High-Throughput Screening Assay Principle
This HTS assay is a biochemical, enzyme-coupled assay designed to identify inhibitors or activators of NAT. The assay is based on the use of a synthetic, fluorescently labeled acyl donor substrate. In the presence of active NAT and an acceptor substrate, the fluorescent acyl group is transferred, leading to a change in the fluorescent properties of the substrate. This change is directly proportional to NAT activity and can be quantified using a microplate reader. The assay is performed in a miniaturized format (384-well plates) and is amenable to automation for screening large compound libraries.
The general workflow for the high-throughput screening assay is depicted below.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant human N-acyltransferase (NAT)
-
Substrates:
-
Acceptor: L-α-Phosphatidylethanolamine (PE)
-
Donor: NBD-C6-HPC (1-acyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine)
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA
-
Positive Control Inhibitor: A known NAT inhibitor (e.g., a specific non-commercial tool compound or a broadly active lipid metabolism inhibitor)
-
Assay Plates: 384-well, black, flat-bottom microplates
-
Instrumentation:
-
Acoustic liquid handler or pin tool for compound dispensing
-
Microplate dispenser for reagents
-
Fluorescence microplate reader with appropriate filters for NBD fluorescence (Excitation: 460 nm, Emission: 535 nm)
-
Assay Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or positive control inhibitor.
-
-
Reagent Preparation:
-
Prepare the enzyme mix by diluting the NAT enzyme stock in assay buffer to the final desired concentration.
-
Prepare the substrate mix by combining PE and NBD-C6-HPC in assay buffer to their final desired concentrations.
-
-
Reagent Dispensing:
-
Using a microplate dispenser, add 10 µL of the enzyme mix to each well of the assay plate.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity in each well using a microplate reader with excitation at 460 nm and emission at 535 nm.
-
Data Analysis
-
Normalization:
-
The percentage of inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Signal_Compound is the fluorescence signal in the presence of the test compound.
-
Signal_Negative is the average fluorescence signal of the negative control wells (DMSO).
-
Signal_Positive is the average fluorescence signal of the positive control wells (inhibitor).
-
-
Hit Identification:
-
Compounds that exhibit a percentage of inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary "hits."
-
-
Assay Quality Control:
-
The Z'-factor is calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
SD_Positive and SD_Negative are the standard deviations of the positive and negative controls, respectively.
-
Mean_Positive and Mean_Negative are the means of the positive and negative controls, respectively.
-
Data Presentation
The following tables present representative data from a hypothetical HTS campaign targeting NAT.
Table 1: Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.78 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background | 12.5 | A strong signal window for hit identification. |
| CV (%) of Controls | < 5% | High reproducibility of the assay. |
Table 2: Results of a Hypothetical Screen of 10,000 Compounds
| Category | Number of Compounds | Percentage of Total |
| Total Compounds Screened | 10,000 | 100% |
| Primary Hits (>50% Inhibition) | 85 | 0.85% |
| Confirmed Hits (Dose-Response) | 20 | 0.20% |
| Potent Hits (IC50 < 1 µM) | 3 | 0.03% |
Table 3: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| Hit-001 | 0.25 | 1.1 | 98.5 |
| Hit-002 | 0.89 | 0.9 | 95.2 |
| Hit-003 | 2.5 | 1.0 | 92.1 |
| Hit-004 | 8.1 | 1.2 | 88.7 |
| Positive Control | 0.05 | 1.0 | 100.0 |
Conclusion
The described HTS assay provides a sensitive and reliable method for the identification of novel modulators of NAT activity. The assay is robust, scalable, and suitable for large-scale screening campaigns in a drug discovery setting. The detailed protocols and expected data provided herein should enable researchers to successfully implement this assay for the discovery of new chemical probes and potential therapeutic agents targeting NAE signaling pathways.
References
Application of N-Acylkanosamine in Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction and Rationale
N-Acylkanosamines are a class of glycolipids derived from kanosamine (3-amino-3-deoxy-D-glucose), an amino sugar that forms a core component of the aminoglycoside antibiotic, kanamycin. The exploration of N-Acylkanosamines in antimicrobial research is predicated on a powerful strategy in drug development: the chemical modification of a known bioactive scaffold to enhance potency, broaden spectrum, and overcome resistance.
The addition of an acyl (fatty acid) chain to the kanosamine core—a process known as lipidation—is hypothesized to confer a dual-mechanism of action. This strategy draws inspiration from the proven success of lipopeptide antibiotics. The rationale for investigating these compounds includes:
-
Leveraging a Bioactive Core: The kanosamine headgroup is related to aminoglycosides, which are potent inhibitors of bacterial protein synthesis via binding to the 30S ribosomal subunit.[1][2] This provides a validated intracellular target.
-
Introducing Membrane Activity: The N-acyl tail introduces lipophilicity, which can facilitate interaction with and disruption of the bacterial cell membrane.[3][4] This is a common mechanism for antimicrobial peptides and can lead to rapid, concentration-dependent bactericidal activity.[5]
-
Overcoming Resistance: By potentially combining two distinct mechanisms of action—protein synthesis inhibition and membrane disruption—N-Acylkanosamines could be effective against pathogens that have developed resistance to conventional antibiotics targeting only a single pathway.
Potential Mechanisms of Action
The antimicrobial activity of N-Acylkanosamines is proposed to be multifactorial:
-
Membrane Disruption and Depolarization: The lipophilic acyl chain is expected to insert into the bacterial cytoplasmic membrane. This insertion can disrupt the lipid bilayer, leading to increased permeability, leakage of essential ions and metabolites, and dissipation of the membrane potential, which is critical for cellular energy production.
-
Inhibition of Intracellular Targets: Following membrane translocation, the kanosamine moiety could interfere with intracellular processes. Drawing from its structural similarity to aminoglycosides, a primary target is likely the bacterial ribosome, leading to the inhibition of protein synthesis. The parent compound, kanosamine, has also been shown to inhibit cell wall biosynthesis in certain fungi by targeting glucosamine-6-phosphate synthase, suggesting a potential secondary target in some microbes.
The synergy of these two mechanisms could result in potent bactericidal activity and a lower propensity for the development of microbial resistance.
Data Presentation
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The following table presents illustrative MIC data for a hypothetical series of N-Acylkanosamines with varying acyl chain lengths against a panel of clinically relevant bacteria. This data exemplifies the structure-activity relationships that could be explored in a research program.
Note: The following data is illustrative and intended for research planning and hypothesis generation.
| Compound | Acyl Chain | Gram-Positive Bacteria MIC (µg/mL) | Gram-Negative Bacteria MIC (µg/mL) |
| S. aureus | MRSA | ||
| Kanosamine | (unacylated) | >400 | >400 |
| C8-Kanosamine | Octanoyl (C8) | 64 | 128 |
| C10-Kanosamine | Decanoyl (C10) | 16 | 32 |
| C12-Kanosamine | Dodecanoyl (C12) | 8 | 16 |
| C14-Kanosamine | Tetradecanoyl (C14) | 8 | 16 |
| C16-Kanosamine | Hexadecanoyl (C16) | 16 | 32 |
| C18-Kanosamine | Octadecanoyl (C18) | 32 | 64 |
Experimental Protocols
Protocol 1: General Synthesis of N-Acylkanosamines
This protocol describes a general method for the N-acylation of kanosamine using an acyl chloride under Schotten-Baumann conditions.
Materials:
-
Kanosamine hydrochloride
-
Acyl chloride (e.g., octanoyl chloride, dodecanoyl chloride, etc.)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Dissolution: Dissolve kanosamine hydrochloride (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. Stir at room temperature until fully dissolved. The bicarbonate neutralizes the hydrochloride and the free amine.
-
Acylation: Cool the aqueous solution in an ice bath (0 °C). In a separate flask, dissolve the desired acyl chloride (1.1 eq) in DCM.
-
Add the acyl chloride solution dropwise to the stirring aqueous kanosamine solution over 30 minutes.
-
Reaction: Allow the biphasic mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude N-Acylkanosamine by silica gel column chromatography, typically using a gradient of methanol in dichloromethane as the eluent.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.
Materials:
-
Sterile 96-well, round-bottom microtiter plates
-
N-Acylkanosamine compounds, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 1280 µg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) agar plate, pick 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension with a spectrophotometer to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after adding the drug will be 5 x 10⁵ CFU/mL.
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 2X concentrated stock solution of the N-Acylkanosamine to the first column of wells. This results in the highest test concentration.
-
Serial Dilution: Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of the N-Acylkanosamine that completely inhibits visible growth of the organism, as detected by the naked eye.
Protocol 3: Bacterial Cytoplasmic Membrane Depolarization Assay
This assay uses the fluorescent membrane potential-sensitive dye 3,3’-Dipropylthiadicarbocyanine Iodide (DiSC₃(5)) to measure changes in the cytoplasmic membrane potential.
Materials:
-
Bacterial cells grown to mid-logarithmic phase
-
Phosphate-buffered saline (PBS) with 0.2% glucose
-
DiSC₃(5) stock solution (1 mM in DMSO)
-
N-Acylkanosamine compounds at 10X the desired final concentration
-
Valinomycin (positive control for depolarization)
-
96-well black, clear-bottom microtiter plate
-
Fluorescence plate reader (Excitation: 622 nm, Emission: 670 nm)
Procedure:
-
Cell Preparation: Grow bacteria in a suitable broth to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest the cells by centrifugation, wash twice with PBS containing 0.2% glucose, and resuspend in the same buffer to an OD₆₀₀ of 0.1.
-
Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM. Incubate in the dark at room temperature with gentle shaking for 30-60 minutes to allow the dye to incorporate into the polarized bacterial membranes and quench its fluorescence.
-
Assay Setup: Dispense 180 µL of the dye-loaded cell suspension into the wells of the black microtiter plate.
-
Baseline Reading: Measure the baseline fluorescence for 2-5 minutes to ensure a stable signal.
-
Compound Addition: Add 20 µL of the 10X N-Acylkanosamine solution to the wells (to achieve final concentrations of 1x, 2x, 4x MIC, etc.). Add buffer for the negative control and Valinomycin (final concentration ~1 µM) for the positive control.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence kinetically for at least 30 minutes.
-
Interpretation: Depolarization of the cytoplasmic membrane causes the DiSC₃(5) dye to be released into the aqueous environment, resulting in de-quenching and a rapid increase in fluorescence intensity. The rate and magnitude of this increase are proportional to the membrane-depolarizing activity of the compound.
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Tails Modulate Antimicrobial Peptide Membrane Incorporation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aminoglycosides: A Practical Review | AAFP [aafp.org]
Troubleshooting & Optimization
Technical Support Center: N-Acylalkanolamine (NAA) Synthesis
Welcome to the technical support center for N-Acylalkanolamine (NAA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving selective N-acylation of ethanolamine over O-acylation?
A1: The primary challenge is to favor the kinetic product (N-acylation) over the thermodynamic product, which can be the O-acylated or rearranged species under certain conditions. Generally, the amino group of ethanolamine is a better nucleophile than the hydroxyl group, which naturally favors N-acylation.[1][2] However, side reactions, particularly O,N-acyl migration, can complicate the product profile.
Q2: What is O,N-acyl migration and when does it occur?
A2: O,N-acyl migration is a rearrangement reaction where the acyl group moves between the nitrogen and oxygen atoms of the ethanolamine backbone. This process is catalyzed by both acidic and basic conditions and proceeds through a cyclic intermediate.[3][4] It is a significant concern during both the reaction workup and purification steps, especially in chromatographic separations.[3] For aminoalkanols with a shorter alkyl chain (NH₂(CH₂)nOH where n < 3), there is a spontaneous migration of the acyl group from oxygen to nitrogen (O→N).
Q3: What are the most common acylating agents for NAA synthesis?
A3: Common acylating agents include fatty acids, fatty acid esters, acyl chlorides, and acid anhydrides. The choice of agent depends on the desired reactivity, reaction conditions, and scale of the synthesis. Acyl chlorides and anhydrides are highly reactive but are sensitive to moisture and generate acidic byproducts.
Q4: Can enzymatic methods be used for NAA synthesis?
A4: Yes, lipases, such as Candida antarctica lipase B (Novozym® 435), can be used to catalyze the N-acylation of ethanolamine with fatty acids or their esters. This method offers high chemoselectivity under milder conditions and is considered a greener approach.
Troubleshooting Guides
Problem 1: Low Yield of N-Acylalkanolamine
Symptoms:
-
The final product mass is significantly lower than the theoretical yield.
-
TLC or other analysis shows a large amount of unreacted starting material.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting amine. - If the reaction has stalled, consider increasing the reaction time or temperature. - For less reactive amines, a catalyst like 4-dimethylaminopyridine (DMAP) can be added to increase the reaction rate. |
| Hydrolysis of Acylating Agent | - Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Use fresh acylating agents (acyl chlorides, anhydrides) that have been stored properly to prevent moisture contamination. |
| Protonation of Ethanolamine | - The acidic byproduct (e.g., HCl from acyl chloride) can protonate the starting amine, rendering it non-nucleophilic. - Use a non-nucleophilic base, such as triethylamine or pyridine, in at least a stoichiometric amount to neutralize the acid byproduct. |
| Poor Solubility of Reactants | - Choose a solvent in which both the alkanolamine and the acylating agent are soluble. For enzymatic reactions, 1,4-dioxane has been found to be effective. |
Problem 2: Presence of Multiple Products or Impurities
Symptoms:
-
Multiple spots are observed on TLC analysis of the crude product.
-
NMR or Mass Spectrometry data indicates the presence of unexpected species.
| Potential Impurity | Identification & Removal |
| O-Acylalkanolamine | - Identification: In ¹H NMR, the O-acylated product will show a peak for the -OCH₂ protons at a higher chemical shift (around 4.1-4.3 ppm) compared to the -NCH₂ protons of the N-acylated product (around 3.5-3.8 ppm). The O-acylated product will also show a peak for the two amine protons, while the N-acylated product will have a single amide proton peak (around 6.0-6.5 ppm) and a single alcohol proton peak. - Removal: Careful column chromatography can separate the N- and O-acylated isomers. However, be aware that acidic or basic conditions on the column can promote interconversion. Consider using a neutral stationary phase. |
| Unreacted Fatty Acid/Acylating Agent | - Identification: Can be detected by TLC or NMR. - Removal: A simple aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during workup can remove acidic impurities. |
| Diacylated Product | - Identification: Mass spectrometry will show a molecular ion corresponding to the addition of two acyl groups. - Removal: Can be separated by column chromatography. To prevent its formation, use a controlled stoichiometry of the acylating agent. |
| Solvent-Related Impurities | - Contaminants from solvents like chloroform have been reported to interfere with the analysis of NAEs, especially at low concentrations. - Use high-purity solvents and consider running a blank to identify potential solvent-derived impurities. |
Experimental Protocols
Protocol 1: Chemical Synthesis of N-Arachidonoylethanolamine (AEA)
This protocol describes the N-acylation of ethanolamine using arachidonoyl chloride.
Materials:
-
Ethanolamine
-
Arachidonoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethanolamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve arachidonoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the arachidonoyl chloride solution dropwise to the stirred ethanolamine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Enzymatic Synthesis of N-Lauroylethanolamine
This protocol utilizes Novozym® 435 for the chemoselective N-acylation.
Materials:
-
Lauric acid
-
Ethanolamine
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
1,4-Dioxane
-
Molecular sieves (optional, for solvent drying)
Procedure:
-
To a flask, add lauric acid (1 mmol), ethanolamine (1 mmol), and 1,4-dioxane as the solvent.
-
Add Novozym® 435 (typically 20 mg per mmol of substrate).
-
The reaction can be performed using conventional heating at 60 °C or with microwave irradiation for a shorter reaction time.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with hot 1,4-dioxane, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Summary
The following table summarizes typical yields for the N-acylation of ethanolamine under different conditions.
| Acylating Agent | Method | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| Fatty Acids | Enzymatic (Conventional) | Novozym® 435 | 1,4-Dioxane | 4-8 h | 85-95 | |
| Fatty Acids | Enzymatic (Microwave) | Novozym® 435 | 1,4-Dioxane | 4-5 min | 90-98 | |
| Acetic Anhydride | Conventional | None | Solvent-free | 5-15 min | 85-91 | |
| Acyl Chloride | Conventional | Iodine | Solvent-free | Short | High | |
| Acyl Chloride | Conventional | Triethylamine | DCM | 2-4 h | Varies | General Protocol |
Visual Guides
References
- 1. BJOC - N-acylation of ethanolamine using lipase: a chemoselective catalyst [beilstein-journals.org]
- 2. N-acylation of ethanolamine using lipase: a chemoselective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for N-Acylation of Kanosamine
Welcome to the technical support center for the N-acylation of kanosamine (6-amino-6-deoxy-D-glucose). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful and efficient N-acylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for N-acylation of kanosamine?
A1: The most straightforward and widely used method for the N-acylation of kanosamine is the reaction with an acylating agent, such as an acid anhydride (e.g., acetic anhydride) or an acyl chloride, in a suitable solvent. For selective N-acylation, the hydroxyl groups on the sugar ring often need to be protected. However, under controlled conditions, selective N-acylation can be achieved without protection due to the higher nucleophilicity of the primary amine compared to the hydroxyl groups. A common procedure involves dissolving kanosamine hydrochloride in a solvent like methanol, neutralizing the hydrochloride with a base, and then adding the acylating agent.[1]
Q2: Why is selective N-acylation challenging in polyhydroxylated compounds like kanosamine?
A2: The primary challenge lies in the presence of multiple nucleophilic hydroxyl groups, which can compete with the amino group for the acylating agent, leading to a mixture of N-acylated, O-acylated, and N,O-acylated products.[2][3] The amino group is generally more nucleophilic than the hydroxyl groups, which allows for a degree of selectivity. However, factors like steric hindrance, reaction conditions (temperature, solvent, base), and the reactivity of the acylating agent can all influence the selectivity of the reaction.
Q3: Are there alternatives to chemical N-acylation?
A3: Yes, enzymatic N-acylation is a milder and often more selective alternative. Enzymes like N-acetylglucosamine-phosphate deacetylase can catalyze the N-acylation of amino sugars under physiological conditions, which can be advantageous when working with sensitive substrates.
Q4: What are protecting groups and are they necessary for the N-acylation of kanosamine?
A4: Protecting groups are chemical moieties that are temporarily attached to a functional group (in this case, the hydroxyl groups) to prevent them from reacting during a chemical transformation. While not always strictly necessary for selective N-acylation of kanosamine, using protecting groups for the hydroxyl functions can significantly improve the selectivity and yield of the desired N-acylated product by preventing O-acylation. The choice of protecting group strategy is a critical consideration in carbohydrate chemistry.
Troubleshooting Guide
Issue 1: Low or No Yield of N-Acylated Product
Possible Causes:
-
Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze, reducing their effectiveness.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Substrate Solubility: Kanosamine or its salt may not be fully dissolved in the reaction solvent, limiting its availability to react.
-
Incorrect Stoichiometry: An insufficient amount of the acylating agent will result in incomplete conversion of the starting material.
Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the acylating agent.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
-
Improve Solubility: Choose a solvent in which the kanosamine salt is soluble, or use a co-solvent system. For kanosamine hydrochloride, initial treatment with a base in a solvent like methanol can improve solubility.[1]
-
Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the acylating agent to ensure complete conversion of the amine.
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Causes:
-
O-Acylation: The hydroxyl groups on the sugar ring are competing with the amino group for the acylating agent, leading to a mixture of N- and O-acylated products.
-
Over-acylation: Using a large excess of the acylating agent can lead to the acylation of both the amino and hydroxyl groups.
Solutions:
-
Control Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C) can enhance the selectivity for the more nucleophilic amino group.
-
Slow Addition of Acylating Agent: Adding the acylating agent dropwise to the reaction mixture can help to control the local concentration and improve selectivity.
-
Choice of Acylating Agent and Solvent: The reactivity of the acylating agent and the nature of the solvent can influence selectivity. Less reactive acylating agents or solvents that favor N-acylation can be explored.
-
Protecting Group Strategy: For maximum selectivity, consider protecting the hydroxyl groups of kanosamine before the N-acylation step. Common protecting groups for hydroxyls include acetyl (Ac) or benzyl (Bn) groups.
Issue 3: Difficulty in Product Purification
Possible Causes:
-
Similar Polarity of Products: The desired N-acylated product may have a similar polarity to byproducts (e.g., O-acylated isomers) or unreacted starting material, making separation by column chromatography challenging.
-
Product is Highly Polar: The presence of free hydroxyl groups can make the product very polar and difficult to elute from a silica gel column.
-
Product is Water-Soluble: The product may be lost during aqueous work-up steps if it has high water solubility.
Solutions:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. Using a gradient elution can be effective.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Derivative for Purification: In some cases, it may be easier to purify a fully acylated (both N- and O-acylated) derivative, which is less polar, and then selectively deprotect the O-acyl groups.
-
Modified Work-up: Minimize the use of water during the work-up or use salting-out techniques to reduce the solubility of the product in the aqueous phase.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Acetylation of 6-Amino-6-deoxy-D-glucose
| Acylating Agent | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | Methanol | Sodium Methoxide | Room Temp. | 1 hour | Quantitative | [1] |
| Acetic Anhydride | Methanol/Water | Sodium Hydroxide | Room Temp. | 0.5 hours | 90.9 | |
| Acetyl Chloride | Pyridine | - | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: N-Acetylation of Kanosamine Hydrochloride in Methanol
This protocol describes a high-yielding method for the N-acetylation of an amino sugar hydrochloride.
Materials:
-
Kanosamine hydrochloride (6-amino-6-deoxy-D-glucose hydrochloride)
-
Methanol (anhydrous)
-
Sodium metal
-
Acetic anhydride
-
Diethyl ether (anhydrous)
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol to prepare a fresh solution of sodium methoxide.
-
Liberation of the Free Amine: To a suspension of kanosamine hydrochloride in anhydrous methanol, add the freshly prepared sodium methoxide solution dropwise with stirring. The formation of a sodium chloride precipitate will be observed.
-
Removal of Salt: Filter the mixture to remove the sodium chloride precipitate. Wash the precipitate with a small amount of anhydrous methanol and combine the filtrates. The filtrate contains the free kanosamine.
-
N-Acetylation: To the methanolic solution of kanosamine, add 1.5 to 2.0 equivalents of acetic anhydride dropwise with stirring at room temperature.
-
Crystallization: Continue stirring for 30-60 minutes. The N-acetylated product will begin to crystallize. To complete the crystallization, cool the mixture in an ice bath or store it overnight in a refrigerator.
-
Isolation and Purification: Collect the crystalline product by filtration. Wash the crystals with cold methanol and then with anhydrous diethyl ether. Dry the product under vacuum. The crude product is often of high purity. If necessary, it can be recrystallized from water/ethanol.
Mandatory Visualizations
Diagram 1: General Workflow for N-Acylation of Kanosamine
Caption: A generalized workflow for the N-acylation of kanosamine.
Diagram 2: Troubleshooting Logic for Low Yield in N-Acylation
References
Technical Support Center: N-Acylalkanolamine Purification by Chromatography
Welcome to the technical support center for N-Acylalkanolamine (NAA) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic purification of these lipid signaling molecules.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the purification of N-Acylalkanolamines.
Problem 1: Poor Peak Resolution or Co-elution of Analytes
Symptom: Your chromatogram shows broad, overlapping peaks, making it difficult to quantify individual N-Acylalkanolamines or separate them from other lipids.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The polarity of your mobile phase may not be optimal for separating NAAs with similar structures.
-
Solution: Adjust the gradient or isocratic mobile phase composition. For reversed-phase chromatography (e.g., C18 column), try decreasing the initial percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and improve the separation of more polar NAAs. A shallower gradient can also enhance resolution.[1][2]
-
-
Incorrect Column Chemistry: The stationary phase of your column might not be providing sufficient selectivity for your specific NAA mixture.
-
Solution: Consider a different column chemistry. While C18 columns are widely used, a C8 or a phenyl-hexyl column might offer different selectivity for lipid molecules. For more challenging separations, hydrophilic interaction liquid chromatography (HILIC) could be an alternative.
-
-
Column Overloading: Injecting too much sample can lead to peak broadening and fronting.[1][3]
-
Solution: Reduce the sample concentration or the injection volume.[3]
-
-
High Flow Rate: A flow rate that is too high can decrease column efficiency and lead to poor separation.
-
Solution: Optimize the flow rate. Try reducing the flow rate to allow for better equilibration of the analytes between the stationary and mobile phases.
-
Problem 2: Low or No Analyte Recovery
Symptom: The peak areas for your N-Acylalkanolamines are significantly lower than expected, or no peaks are detected at all.
Possible Causes & Solutions:
-
Sample Degradation: N-Acylalkanolamines can be susceptible to degradation, especially at inappropriate pH or temperature.
-
Solution: Ensure your sample preparation and mobile phases are at an appropriate pH. Consider working at lower temperatures (e.g., using a cooled autosampler) to minimize degradation.
-
-
Irreversible Adsorption to the Column: Highly lipophilic NAAs might irreversibly bind to the stationary phase.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol or a higher percentage of organic solvent) to elute strongly retained compounds. If the problem persists, you may need to choose a less retentive column.
-
-
Poor Extraction Efficiency During Sample Preparation: The initial extraction of NAAs from the biological matrix may be incomplete. Solid-Phase Extraction (SPE) is a common technique for sample cleanup and concentration.
-
Solution: Optimize your SPE protocol. Ensure the conditioning and equilibration steps are performed correctly. The choice of wash and elution solvents is critical; a wash solvent that is too strong can elute your analytes of interest, while an elution solvent that is too weak will result in incomplete recovery.
-
-
Detector Issues: The detector may not be sensitive enough or set to the correct wavelength for your analytes.
-
Solution: If using a UV detector, ensure the wavelength is appropriate for NAAs (often in the low UV range, ~200-210 nm, if they lack a strong chromophore). For higher sensitivity and specificity, consider using a mass spectrometer (MS) detector.
-
Problem 3: Asymmetric Peak Shapes (Tailing or Fronting)
Symptom: Your peaks are not symmetrical, exhibiting either a "tail" after the peak maximum or a "front" before it.
Possible Causes & Solutions:
-
Peak Tailing:
-
Secondary Interactions: Active sites on the silica backbone of the column can cause secondary interactions with the amine group of NAAs.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to reduce tailing.
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.
-
Solution: Replace the column.
-
-
-
Peak Fronting:
-
Sample Overload: This is a common cause of peak fronting.
-
Solution: Dilute your sample or decrease the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Problem 4: High Backpressure
Symptom: The pressure in your HPLC system is unusually high.
Possible Causes & Solutions:
-
Column or Frit Blockage: Particulates from the sample or mobile phase can clog the column inlet frit.
-
Solution: Filter all samples and mobile phases before use. Try back-flushing the column (if the manufacturer's instructions permit). If the pressure remains high, the frit or the column may need to be replaced.
-
-
Precipitation in the System: Buffer salts can precipitate if the organic solvent concentration becomes too high.
-
Solution: Ensure your buffer is soluble in the highest organic concentration of your gradient. Flush the system with a high-aqueous mobile phase to dissolve any precipitated salts.
-
-
Tubing Blockage: A blockage in the system tubing can also lead to high pressure.
-
Solution: Systematically disconnect sections of the tubing to identify the location of the blockage.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for purifying N-Acylalkanolamines?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the purification of N-Acylalkanolamines. Reversed-phase chromatography using a C18 column is a good starting point. For more complex samples or to achieve higher purity, other techniques like Solid-Phase Extraction (SPE) for sample cleanup and fractionation, or Gas Chromatography (GC) after derivatization, can be employed.
Q2: Do I need to derivatize my N-Acylalkanolamines for analysis?
A2: For HPLC with UV detection, derivatization is generally not necessary, although it can improve sensitivity if the NAA lacks a strong chromophore. For Gas Chromatography (GC), derivatization is often required to increase the volatility and thermal stability of the NAAs. Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
Q3: How can I improve the recovery of NAAs during solid-phase extraction (SPE)?
A3: To improve recovery during SPE, consider the following:
-
Sorbent Selection: Choose a sorbent that has a high affinity for your NAAs. Reversed-phase sorbents (C18, C8) are commonly used.
-
Conditioning and Equilibration: Properly conditioning the sorbent with an organic solvent (e.g., methanol) and then equilibrating with an aqueous solution is crucial for good retention.
-
Sample Loading: Ensure your sample is in a solution that promotes binding to the sorbent. For reversed-phase SPE, this typically means a high-aqueous environment.
-
Wash Step: Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes your NAAs of interest.
-
Elution Step: Use a solvent that is strong enough to fully elute your NAAs from the sorbent. It can be beneficial to use two small aliquots of elution solvent instead of one large one.
Q4: My baseline is noisy. What could be the cause?
A4: A noisy baseline can be caused by several factors:
-
Detector Lamp Failure: The lamp in your UV detector may be nearing the end of its life.
-
Air Bubbles in the System: Air bubbles passing through the detector cell will cause baseline spikes. Degas your mobile phases thoroughly.
-
Contaminated Mobile Phase: Impurities in your solvents or buffers can contribute to a noisy baseline. Use high-purity solvents and prepare fresh mobile phases daily.
-
Pump Issues: Inconsistent solvent delivery from the pump can cause baseline fluctuations.
Q5: How do I choose the right mobile phase for my NAA separation?
A5: For reversed-phase HPLC, a common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.
-
Organic Solvent: Acetonitrile generally provides lower backpressure and better peak shapes for many compounds compared to methanol.
-
Additives: Adding a small amount of an acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase can improve peak shape by protonating the amine group of the NAAs and reducing interactions with the silica backbone of the column.
-
Gradient vs. Isocratic Elution: A gradient elution (where the mobile phase composition changes over time) is often necessary to separate a complex mixture of NAAs with a wide range of polarities.
Experimental Protocols & Data
Table 1: Typical Reversed-Phase HPLC Conditions for N-Acylalkanolamine Separation
| Parameter | Typical Value/Condition |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-100%) over 10-30 minutes |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 1 - 20 µL |
| Detector | Mass Spectrometer (ESI+) or UV (200-210 nm) |
Table 2: Example Solid-Phase Extraction (SPE) Protocol for NAA from Plasma
| Step | Procedure |
| 1. Condition | Pass 1 mL of methanol through a C18 SPE cartridge. |
| 2. Equilibrate | Pass 1 mL of water through the cartridge. Do not let the sorbent go dry. |
| 3. Load Sample | Load the pre-treated plasma sample onto the cartridge. |
| 4. Wash | Wash the cartridge with 1 mL of a weak solvent (e.g., 10% methanol in water) to remove polar interferences. |
| 5. Elute | Elute the N-Acylalkanolamines with 1 mL of a strong solvent (e.g., methanol or acetonitrile). |
| 6. Dry & Reconstitute | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis. |
Visualizations
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
Technical Support Center: N-Acylalkanolamine Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Acylalkanolamines (NAAs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of N-Acylalkanolamines during experimental procedures?
A1: The stability of NAAs is primarily influenced by two main factors: enzymatic degradation and chemical instability.
-
Enzymatic Degradation: The most significant factor is the presence of hydrolytic enzymes in biological samples. The two key enzymes responsible for NAA degradation are Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA). FAAH is a serine hydrolase that primarily degrades anandamide and other polyunsaturated NAAs, while NAAA is a cysteine amidase with a preference for saturated and monounsaturated NAAs like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).
-
Chemical Instability: NAAs can also be susceptible to chemical degradation, particularly under harsh pH and high-temperature conditions. Their amide bond can be hydrolyzed under strong acidic or basic conditions, especially when heated.
Q2: What are the optimal storage conditions to ensure the long-term stability of NAA samples?
A2: To minimize degradation, NAA samples, whether in biological matrices or as standards, should be stored at ultra-low temperatures. For long-term storage, -80°C is highly recommended. For short-term storage (a few days), -20°C may be acceptable, but stability should be verified. It is also crucial to minimize freeze-thaw cycles, as these can accelerate degradation. A study on anandamide (AEA) and 2-arachidonoyl glycerol (2-AG) in human plasma revealed that while AEA was stable for 4 hours on ice, 2-AG levels tended to decrease. A long-term study at -80°C over 4 weeks showed stable concentrations for low endogenous AEA and spiked 2-AG.[1]
Q3: How do the primary degradation enzymes, FAAH and NAAA, differ in their activity and substrate preference?
A3: FAAH and NAAA have distinct properties:
-
FAAH (Fatty Acid Amide Hydrolase):
-
Location: Primarily located on the endoplasmic reticulum.
-
pH Optimum: Alkaline (around pH 9).
-
Substrate Preference: Shows higher activity towards polyunsaturated NAAs like anandamide (AEA).
-
-
NAAA (N-Acylethanolamine-hydrolyzing Acid Amidase):
Troubleshooting Guides
Issue 1: Low or no detection of NAAs in my biological samples.
Q: I am not detecting my target NAAs, or the signal is very low in my LC-MS/MS analysis. What could be the cause?
A: This is a common issue that can stem from several factors throughout the experimental workflow. Here’s a step-by-step troubleshooting guide:
-
Sample Collection and Handling:
-
Problem: Immediate enzymatic degradation upon sample collection.
-
Solution: Inhibit enzyme activity as quickly as possible. For blood samples, collect them in tubes containing a FAAH inhibitor (e.g., URB597) or a general serine hydrolase inhibitor (e.g., PMSF). For tissues, flash-freeze them in liquid nitrogen immediately after collection.
-
-
Extraction Efficiency:
-
Problem: Inefficient extraction of lipophilic NAAs from the aqueous biological matrix.
-
Solution: Use a robust lipid extraction method. A common and effective method is a modified Bligh-Dyer or Folch extraction using a chloroform/methanol mixture. Ensure proper phase separation and collection of the organic layer where the NAAs will partition.
-
-
Analyte Degradation During Extraction:
-
Problem: Degradation due to residual enzyme activity or harsh extraction conditions.
-
Solution: Keep samples on ice throughout the extraction process. Use pre-chilled solvents. Consider adding enzyme inhibitors to the homogenization buffer.
-
-
LC-MS/MS Method Sensitivity:
-
Problem: The instrument parameters are not optimized for your specific NAAs. This can include issues with ionization efficiency, fragmentation, and detector settings.
-
Solution:
-
Ion Source Optimization: Infuse a standard solution of each target NAA to determine the optimal ionization source parameters (e.g., capillary voltage, gas flow, temperature).
-
MRM Transition Optimization: For each NAA, identify the most intense and specific precursor-to-product ion transitions.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of your analytes.[2][4] Refer to the "Matrix Effects and Ion Suppression" section below for mitigation strategies.
-
-
-
Standard Curve Issues:
-
Problem: Inaccurate standard curve leading to incorrect quantification.
-
Solution: Prepare your calibration standards in a matrix that closely mimics your samples (e.g., charcoal-stripped plasma) to account for matrix effects. Ensure your internal standards are appropriate and added at the beginning of the extraction process.
-
Issue 2: High variability in NAA measurements between replicate samples.
Q: I am observing significant variability in the measured concentrations of NAAs across my technical or biological replicates. What are the likely causes?
A: High variability often points to inconsistencies in sample handling and preparation.
-
Inconsistent Sample Homogenization:
-
Problem: Incomplete or inconsistent homogenization of tissue samples can lead to variable extraction efficiency.
-
Solution: Ensure a standardized and thorough homogenization protocol. Using a mechanical homogenizer at a consistent speed and duration for all samples is recommended.
-
-
Pipetting Errors:
-
Problem: Inaccurate pipetting of small volumes of internal standards or solvents can introduce significant errors.
-
Solution: Use calibrated pipettes and be meticulous with your pipetting technique. For very small volumes, consider serial dilutions.
-
-
Inconsistent Evaporation and Reconstitution:
-
Problem: Inconsistent drying of the organic extract or incomplete reconstitution of the lipid pellet can lead to variability.
-
Solution: Use a consistent method for solvent evaporation (e.g., a gentle stream of nitrogen or a vacuum concentrator). Ensure the lipid pellet is fully redissolved in the reconstitution solvent by vortexing and/or sonication.
-
-
Differential Degradation:
-
Problem: Samples being processed for different lengths of time at room temperature can lead to varying degrees of degradation.
-
Solution: Process all samples in a consistent and timely manner. Keep samples on ice whenever possible.
-
Issue 3: Matrix Effects and Ion Suppression in LC-MS/MS Analysis.
Q: How can I identify and mitigate matrix effects that may be suppressing the ionization of my NAAs?
A: Matrix effects are a significant challenge in LC-MS-based lipidomics.
-
Identification of Matrix Effects:
-
Post-column Infusion: Infuse a standard solution of your analyte post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
-
Post-extraction Spike: Compare the peak area of an analyte in a neat solution to the peak area of the same amount of analyte spiked into an extracted blank matrix. A lower peak area in the matrix sample indicates ion suppression.
-
-
Mitigation Strategies:
-
Improved Sample Preparation:
-
Solid-Phase Extraction (SPE): Use SPE to clean up your sample and remove interfering matrix components before LC-MS analysis.
-
Liquid-Liquid Extraction (LLE): Optimize your LLE protocol to selectively extract NAAs while minimizing the co-extraction of interfering lipids.
-
-
Chromatographic Separation:
-
Gradient Optimization: Modify your LC gradient to better separate your analytes from the co-eluting matrix components.
-
Column Chemistry: Try a different column with a different stationary phase to alter the selectivity of your separation.
-
-
Use of Internal Standards:
-
Stable Isotope-Labeled Internal Standards: The use of deuterated or 13C-labeled internal standards for each analyte is the gold standard. These standards co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during quantification.
-
-
Quantitative Data Summary
Table 1: Stability of Palmitoylethanolamide (PEA) under Different Conditions
| Condition | Incubation Time | Temperature | % Remaining | Half-life (t1/2) |
| PBS Buffer (pH 7.4) | 6 hours | 37°C | >95% | >24 hours |
| Rat Plasma (80%) | 6 hours | 37°C | 20.1 ± 5.6% | 1.8 ± 0.2 hours |
Data adapted from a study on PEA and its prodrugs. The results highlight the significant impact of enzymatic activity in plasma on PEA stability compared to a buffer solution.
Table 2: Kinetic Parameters of Key NAA Degrading Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Source |
| Fatty Acid Amide Hydrolase (FAAH) | Anandamide (AEA) | 25.3 ± 14.2 | 0.29 ± 0.13 | |
| N-Acylethanolamine Acid Amidase (NAAA) | Palmitoylethanolamide (PEA) | 19.8 | 25.6 x 10-3 |
Experimental Protocols
Protocol 1: Extraction of N-Acylalkanolamines from Brain Tissue
This protocol is adapted from standard lipid extraction procedures for brain tissue.
Materials:
-
Frozen brain tissue (-80°C)
-
Homogenization Buffer: Chloroform:Methanol (1:2, v/v)
-
Chloroform
-
Ultrapure water
-
Internal Standard solution (containing deuterated NAA standards)
-
Glass homogenizer
-
Centrifuge capable of 4°C
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS grade reconstitution solvent (e.g., Acetonitrile:Water, 90:10, v/v)
Procedure:
-
Weigh approximately 50 mg of frozen brain tissue.
-
Add the tissue to a glass homogenizer on ice.
-
Add 1 mL of ice-cold Homogenization Buffer and the internal standard solution.
-
Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.
-
Transfer the homogenate to a glass tube.
-
Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of reconstitution solvent.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Transfer the sample to an LC-MS vial for analysis.
Protocol 2: Extraction of N-Acylalkanolamines from Plasma
Materials:
-
Plasma samples (stored at -80°C)
-
Ice-cold Acetonitrile
-
Internal Standard solution (containing deuterated NAA standards)
-
Vortex mixer
-
Centrifuge capable of 4°C
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS grade reconstitution solvent
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex to dissolve the pellet.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
Visualizations
NAA Degradation Pathway
Caption: Enzymatic degradation pathways of N-Acylalkanolamines.
Experimental Workflow for NAA Analysis
Caption: A typical experimental workflow for NAA quantification.
Troubleshooting Logic for Low NAA Signal
Caption: A decision tree for troubleshooting low NAA signals.
References
- 1. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. A Potent Systemically Active N-Acylethanolamine Acid Amidase Inhibitor that Suppresses Inflammation and Human Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving the Yield of N-Acylalkanolamine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of N-Acylalkanolamine (NAA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-Acylalkanolamines (NAAs)?
A1: The two primary methods for synthesizing NAAs are chemical synthesis and enzymatic synthesis. Chemical methods often involve the reaction of a fatty acid chloride or ester with an alkanolamine, a common example being the Schotten-Baumann reaction.[1][2][3][4] Enzymatic synthesis typically utilizes lipases to catalyze the amidation of a fatty acid or its ester with an alkanolamine, offering a milder and more selective alternative.[5]
Q2: Which method, chemical or enzymatic, generally provides a higher yield?
A2: Both methods can achieve high yields, often exceeding 80-90%, under optimized conditions. Chemical synthesis can be faster and utilize cheaper starting materials. However, enzymatic synthesis often provides higher purity and is more environmentally friendly due to milder reaction conditions. The optimal choice depends on the specific NAA being synthesized, the desired purity, and the available resources.
Q3: What are the most critical parameters to control for optimizing NAA synthesis yield?
A3: Key parameters to control include reaction temperature, substrate molar ratio (fatty acid/ester to alkanolamine), catalyst concentration, reaction time, and the choice of solvent. For enzymatic reactions, pH and the absence of enzyme inhibitors are also crucial. Each of these factors can significantly impact the reaction rate and equilibrium, thereby affecting the final yield.
Q4: How can I minimize the formation of side products in my synthesis?
A4: In chemical synthesis, particularly the Schotten-Baumann reaction, potential side products include diacyl amides and ureas. Minimizing these can be achieved by carefully controlling the stoichiometry of the reactants and the addition rate of the acyl chloride. In enzymatic synthesis, the high selectivity of the enzyme usually minimizes side product formation. Proper purification techniques, such as column chromatography, are essential to remove any unreacted starting materials and side products.
Troubleshooting Guides
Issue 1: Low Yield of N-Acylalkanolamine
| Symptom | Possible Cause | Recommended Action |
| The final product yield is significantly lower than expected. | Suboptimal Reaction Temperature: The temperature may be too low, leading to a slow reaction rate, or too high, causing degradation of reactants, products, or the catalyst (especially enzymes). | Optimize the temperature by running small-scale reactions at various temperatures. For enzymatic synthesis, consult the literature for the optimal temperature range of the specific lipase being used. |
| Incorrect Substrate Molar Ratio: An inappropriate ratio of the fatty acid (or its derivative) to the alkanolamine can lead to incomplete conversion of the limiting reagent. | Experiment with different molar ratios. An excess of one reactant may be necessary to drive the reaction to completion, but this can also complicate purification. | |
| Insufficient Catalyst Concentration or Inactive Catalyst: The amount of catalyst may be too low, or the catalyst may have lost its activity due to improper storage or handling. | Increase the catalyst concentration incrementally. For enzymatic synthesis, ensure the enzyme is active and has been stored correctly. Consider using a fresh batch of catalyst. | |
| Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. | |
| Poor Choice of Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reactants or the activity of the catalyst. | If using a solvent, experiment with different options (e.g., hexane, toluene). For enzymatic reactions, solvent-free systems can sometimes improve yield. | |
| Formation of Inhibitory Byproducts: The accumulation of byproducts, such as water in enzymatic reactions, can inhibit the catalyst. | For enzymatic synthesis, consider adding molecular sieves to remove water as it is formed. |
Issue 2: Difficulty in Product Purification
| Symptom | Possible Cause | Recommended Action |
| The purified product contains significant amounts of unreacted starting materials or side products after column chromatography. | Inappropriate Solvent System for Chromatography: The eluent polarity may be too high or too low, resulting in poor separation. | Develop an optimal solvent system using TLC before running the column. Aim for a retention factor (Rf) of 0.2-0.3 for the desired product. |
| Strong Interaction of the Amine with Silica Gel: The basic amine group of the NAA can interact strongly with the acidic silica gel, leading to tailing and poor separation. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Alternatively, consider using a different stationary phase like alumina. | |
| Column Overloading: The amount of crude product loaded onto the column is too high for its separation capacity. | Use a larger column or reduce the amount of crude material loaded. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Product Precipitation on the Column: The product may be precipitating on the column due to low solubility in the eluent. | Modify the eluent system to improve the solubility of the product. This may involve adding a more polar co-solvent. |
Quantitative Data Presentation
Table 1: Comparison of Chemical vs. Enzymatic Synthesis of N-Oleoylethanolamide
| Parameter | Chemical Synthesis (Example) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Typically strong acids or bases | Immobilized Lipase (e.g., Novozym 435) |
| Typical Yield | Can be high, but may require harsh conditions | >95% |
| Reaction Temperature | Often high (>100 °C) | Mild (40-70 °C) |
| Reaction Time | Variable, can be rapid | Typically several hours (e.g., 1-24 h) |
| Solvent | Often requires organic solvents | Can be performed in organic solvents or solvent-free |
| Selectivity | Lower, may lead to side products | High, very selective |
| Environmental Impact | Can generate hazardous waste | Generally more environmentally friendly |
Table 2: Effect of Temperature on Enzymatic Synthesis of Oleoyl-diethanolamide
| Temperature (°C) | Oleic Acid Conversion (%) |
| 45 | ~40 |
| 60 | ~55 |
| 70 | 61.35 |
| 80 | ~60 |
| 90 | ~58 |
| (Data adapted from a study on oleoyl-diethanolamide synthesis, illustrating the general trend of temperature effects on yield.) |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of N-Oleoylethanolamide
This protocol is based on the use of an immobilized lipase catalyst.
Materials:
-
Oleic acid
-
Ethanolamine
-
Immobilized Lipase (e.g., Novozym 435)
-
Hexane (or other suitable organic solvent)
-
Molecular sieves (optional)
Procedure:
-
In a round-bottom flask, dissolve oleic acid (1 molar equivalent) and ethanolamine (1-1.2 molar equivalents) in hexane.
-
Add the immobilized lipase (typically 10-30% by weight of the reactants).
-
(Optional) Add activated molecular sieves to the reaction mixture to remove water produced during the reaction.
-
Stir the mixture at a controlled temperature, typically between 40-65 °C.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with solvent and reused.
-
The filtrate, containing the N-oleoylethanolamide, can be concentrated under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Chemical Synthesis of N-Palmitoylethanolamide (Schotten-Baumann Conditions)
This protocol is a representative example of a chemical synthesis method.
Materials:
-
Palmitoyl chloride
-
Ethanolamine
-
Sodium hydroxide (NaOH) or other base
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
Procedure:
-
Dissolve ethanolamine (1 molar equivalent) in a biphasic solvent system of DCM and aqueous NaOH solution in a round-bottom flask, and cool the mixture in an ice bath.
-
Dissolve palmitoyl chloride (1 molar equivalent) in DCM.
-
Slowly add the palmitoyl chloride solution to the stirred ethanolamine solution. The slow addition is crucial to control the reaction and minimize side product formation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess ethanolamine, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-palmitoylethanolamide.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Workflow for the enzymatic synthesis of N-Oleoylethanolamide.
References
Technical Support Center: Resolving In Vitro Solubility Challenges of N-Acylalkanolamines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of N-Acylalkanolamines (NAEs) in in vitro experiments.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and solutions to common problems encountered when working with NAEs in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: My N-Acylalkanolamine (NAE) is not dissolving in my aqueous buffer. What should I do?
A1: NAEs are lipophilic molecules and generally exhibit poor solubility in aqueous solutions. Direct dissolution in buffers like PBS is often unsuccessful. The recommended approach is to first dissolve the NAE in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer or cell culture medium to the desired final concentration.[1][2][3]
Q2: What is the best organic solvent for dissolving NAEs?
A2: Both DMSO and ethanol are commonly used and effective solvents for NAEs. The choice may depend on the specific NAE and the tolerance of your experimental system (e.g., cell line) to the solvent. OEA is reported to be soluble at at least 100 mg/mL in ethanol and DMSO.[1] PEA is soluble at approximately 5 mg/mL in DMSO and 2 mg/mL in ethanol.[2] Anandamide (AEA) is soluble at approximately 30 mg/mL in DMSO and is supplied as a 50 mg/mL solution in ethanol.
Q3: I've dissolved my NAE in an organic solvent, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue. Here are several strategies to prevent it:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible. For most cell lines, the final DMSO concentration should be kept at or below 0.5%, although some cell lines can tolerate up to 1%. For ethanol, a final concentration of 0.1% to 1% is generally recommended.
-
Proper Dilution Technique: Add the NAE stock solution to your pre-warmed (37°C) media dropwise while gently swirling. This facilitates rapid and even distribution, preventing localized high concentrations that can lead to precipitation.
-
Use of Serum: If your experiment allows, the presence of serum in the culture medium can help to solubilize hydrophobic compounds.
-
Consider Cyclodextrins: For particularly challenging NAEs, using cyclodextrins to form inclusion complexes can significantly enhance their aqueous solubility.
Q4: What are cyclodextrins and how do they improve NAE solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like NAEs, within their hydrophobic core, forming an "inclusion complex." This complex has a hydrophilic exterior, allowing it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the NAE. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase the aqueous solubility of anandamide by 1,000 to 30,000-fold.
Q5: Are there any alternative methods to improve the solubility of NAEs?
A5: Besides using organic solvents and cyclodextrins, you can also consider the use of fatty acid-free bovine serum albumin (BSA). BSA can bind to lipophilic molecules like NAEs and act as a carrier, improving their stability and solubility in aqueous solutions.
Troubleshooting Guide: Precipitation in Cell Culture
| Problem | Possible Cause | Solution |
| Immediate precipitation upon adding NAE stock to media. | Final concentration exceeds solubility limit. | Lower the final working concentration of the NAE. |
| Improper dilution method. | Pre-warm the media to 37°C. Add the NAE stock solution dropwise while gently swirling the media. | |
| Stock solution is too concentrated. | Prepare a less concentrated stock solution to reduce the volume of organic solvent added to the media. | |
| Precipitation observed after a period of incubation. | Decreased stability of the NAE in the media over time. | Prepare fresh working solutions immediately before use. For long-term experiments, consider replacing the media with a freshly prepared NAE solution at regular intervals. |
| Media evaporation leading to increased concentration. | Ensure proper humidification in the incubator. | |
| Interaction with media components. | The presence of certain salts and proteins can affect solubility. If possible, test different media formulations. | |
| Inconsistent experimental results or lower than expected efficacy. | Partial precipitation reducing the effective concentration. | Visually inspect the media for any signs of precipitation before and during the experiment. Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to the cells. |
| Inaccurate stock solution concentration. | Verify the concentration of your stock solution. Prepare fresh stock solutions regularly. |
Data Presentation: N-Acylalkanolamine Solubility
The following tables summarize the solubility of common NAEs in frequently used organic solvents.
Table 1: Solubility of N-Acylalkanolamines in Organic Solvents
| N-Acylalkanolamine | Solvent | Solubility | Source |
| Oleoylethanolamide (OEA) | Ethanol | ≥ 100 mg/mL | |
| DMSO | ≥ 100 mg/mL | ||
| Dimethyl formamide | ≥ 100 mg/mL | ||
| Palmitoylethanolamide (PEA) | Ethanol | ~ 2 mg/mL | |
| DMSO | ~ 5 mg/mL | ||
| Dimethyl formamide | ~ 10 mg/mL | ||
| Anandamide (AEA) | Ethanol | 50 mg/mL (supplied as solution) | |
| DMSO | ~ 30 mg/mL | ||
| Dimethyl formamide | ~ 10 mg/mL |
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Cell Culture
| Solvent | Recommended Maximum Final Concentration | Notes | Source |
| DMSO | 0.1% - 0.5% | Cell line dependent. Always include a vehicle control. Some cell lines may tolerate up to 1%. | |
| Ethanol | 0.1% - 1% | Cell line dependent. Always include a vehicle control. Some cell lines may tolerate up to 2%. |
Experimental Protocols
Protocol 1: Preparation of NAE Stock Solution using Organic Solvents
-
Weighing: Accurately weigh the desired amount of the NAE powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or absolute ethanol to achieve the desired stock concentration.
-
Dissolution: Vortex the tube until the NAE is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential degradation with prolonged heat exposure.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of NAE-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile, purified water at the desired concentration (e.g., 10% w/v).
-
NAE Solution: Dissolve the NAE in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the NAE solution to the stirred HP-β-CD solution.
-
Incubation: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Solvent Removal (Optional): If a significant amount of organic solvent was used, it can be removed by evaporation under a gentle stream of nitrogen.
-
Lyophilization (Freeze-Drying): Freeze the solution and then lyophilize it to obtain a powdered form of the NAE-cyclodextrin complex. This powder can be readily dissolved in aqueous buffers or cell culture media.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter before use in cell culture.
Visualizations
Signaling Pathways
Caption: N-Acylalkanolamine signaling pathways.
Experimental Workflows
Caption: Experimental workflow for dissolving NAEs.
Caption: Logical relationship for solving NAE solubility.
References
Technical Support Center: Synthesis of N-Acylkanosamines
Welcome to the technical support center for the synthesis of N-Acylkanosamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during these syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and their solutions in a question-and-answer format.
Q1: My N-acylation reaction is giving a significant amount of O-acylated product. How can I improve N-acylation selectivity?
A1: The formation of O-acylated byproducts is a common challenge due to the presence of hydroxyl groups in the aminosugar backbone, which can compete with the amino group for the acylating agent.[1] Here are several strategies to enhance N-acylation selectivity:
-
Exploit the Nucleophilicity Difference: Under neutral or slightly basic conditions, the amino group is generally more nucleophilic than the hydroxyl groups, favoring N-acylation.[1] Ensure your reaction pH is not strongly basic, as this can deprotonate hydroxyl groups and increase their nucleophilicity.
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Use of Protecting Groups: The most effective way to prevent O-acylation is to protect the hydroxyl groups prior to the N-acylation step. Common protecting groups for hydroxyls include acetyl (Ac), benzyl (Bn), and silyl ethers. The choice of protecting group will depend on the overall synthetic strategy and the stability of the target molecule to the deprotection conditions.
-
Acidic Conditions: In a strongly acidic medium, the amino group is protonated to form an ammonium salt, which is not nucleophilic. This can be exploited to achieve selective O-acylation if desired. Therefore, to favor N-acylation, avoid acidic conditions that can deactivate the amine.[2]
-
Choice of Acylating Agent and Solvent: The reactivity of the acylating agent and the solvent can influence selectivity. For instance, using a less reactive acylating agent at a lower temperature may favor the more nucleophilic amine. The solvent can also play a role in modulating the relative reactivity of the amine and hydroxyl groups.
Q2: I am observing a product with a different linkage than expected, suggesting an acyl migration has occurred. What is happening and how can I prevent it?
A2: You are likely observing an O-to-N or N-to-O acyl migration. This is a well-documented intramolecular rearrangement, particularly in molecules containing both amino and hydroxyl groups in close proximity.[3][4]
-
Mechanism of Acyl Migration: Acyl migration typically proceeds through a cyclic intermediate. For example, an O-acyl group can migrate to a nearby amino group to form a more thermodynamically stable N-acyl bond. This migration is often pH-dependent. The O-acyl product can be readily converted to the N-acyl form under neutral or slightly basic conditions.
-
Preventing Acyl Migration:
-
Protecting Groups: Judicious use of protecting groups on the hydroxyl functions can completely prevent O-acylation and subsequent O-to-N migration.
-
pH Control: Since O-to-N acyl migration is often facilitated by neutral to basic conditions, maintaining a slightly acidic pH during workup and purification can sometimes suppress this side reaction. However, this must be balanced with the stability of the desired product.
-
Temperature Control: Performing the reaction and purification at lower temperatures can help minimize the rate of acyl migration.
-
Q3: My reaction is resulting in a complex mixture of products, and I suspect racemization or epimerization. What could be the cause?
A3: Racemization or epimerization at stereocenters, particularly at the C-2 position of the aminosugar, can occur under certain conditions.
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Base-Catalyzed Epimerization: Strong basic conditions can lead to the deprotonation of protons adjacent to carbonyl groups, which can result in epimerization. When dealing with N-acetylated aminosugars, basic conditions for deprotection of other protecting groups should be carefully chosen.
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Protecting Group Influence: The nature of the protecting group on the amino group can influence the stereochemical outcome of glycosylation reactions, a related process in carbohydrate chemistry. While not a direct N-acylation side reaction, the choice of N-protecting group can be critical in multi-step syntheses involving aminosugars.
Q4: What are the best practices for setting up an N-acylation reaction to minimize side products?
A4: To achieve a clean and high-yielding N-acylation of an aminosamine, consider the following:
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Substrate Purity: Start with a pure aminosamine substrate.
-
Protecting Group Strategy: If selective N-acylation is challenging, a protecting group strategy for the hydroxyl groups is highly recommended.
-
Reaction Conditions:
-
Solvent: Use a dry, aprotic solvent.
-
Temperature: Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature while monitoring the reaction progress.
-
Acylating Agent: Add the acylating agent (e.g., acid anhydride or acyl chloride) slowly and in a slight excess (e.g., 1.1 equivalents).
-
Base: If a base is required to scavenge the acid byproduct, use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid over-running the reaction, which can lead to side product formation.
-
Workup: Quench the reaction carefully, for example, with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
Quantitative Data on N-Acylation Selectivity
The selectivity of N-acylation over O-acylation is highly dependent on the substrate, reagents, and reaction conditions. The following tables summarize some reported quantitative data.
Table 1: Influence of Reaction Conditions on the Yield of N-acylation
| Substrate | Acylating Agent | Solvent | Base | Temperature (°C) | Yield of N-acyl product (%) | Reference |
| Glucosamine HCl | Acetic Anhydride | Pyridine | - | Room Temp | Not specified, but α-anomer exclusively | |
| Glucosamine | Butyric Anhydride | Not specified | Not specified | Not specified | Not specified, but stimulated cell proliferation | |
| Peracetylated N-acetylglucosamine | PocCl | DCM | DIPEA | 0 to rt | 49-92 (over two steps of deacetylation and acylation) | |
| Amino alcohols | 2,2′-bipyridyl-6-yl carboxylate | DMF | Cesium Fluoride | Not specified | Good to excellent yields |
Table 2: O/N-Acylation Selectivity in Related Systems
| Substrate Type | Reaction Conditions | O-acyl : N-acyl Ratio | Reference |
| Hydroxyamino acids | Acidic (e.g., CF3CO2H) | Highly selective for O-acylation | |
| Nucleosides | DMAP as catalyst | 99:1 (O-acylation favored) | Chemoselective Acylation of Nucleosides - PMC - NIH |
| Nucleosides | No additive | Exclusive N-acylation | Chemoselective Acylation of Nucleosides - PMC - NIH |
Detailed Experimental Protocols
Protocol 1: General Procedure for Selective N-Acetylation of Glucosamine
This protocol is adapted from general procedures for N-acylation of amines.
Materials:
-
Glucosamine hydrochloride
-
Anhydrous pyridine
-
Acetic anhydride
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve glucosamine hydrochloride in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the pyridine.
-
Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain N-acetylglucosamine.
Protocol 2: Minimizing O-acylation by using Hydroxyl Protecting Groups (Illustrative Example)
This protocol outlines a general strategy. The specific choice of protecting group and conditions will vary.
-
Protection of Hydroxyl Groups:
-
Dissolve the aminosugar in a suitable solvent (e.g., pyridine or DMF).
-
Add the protecting group reagent (e.g., acetic anhydride for acetylation or benzyl bromide for benzylation) and a suitable catalyst if required.
-
Stir the reaction at the appropriate temperature until all hydroxyl groups are protected (monitor by TLC or LC-MS).
-
Purify the protected aminosugar.
-
-
N-acylation:
-
Perform the N-acylation on the hydroxyl-protected aminosugar using a standard protocol (similar to Protocol 1).
-
-
Deprotection:
-
Remove the hydroxyl protecting groups under appropriate conditions (e.g., basic hydrolysis for acetyl groups, hydrogenolysis for benzyl groups).
-
Purify the final N-Acylkanosamine.
-
Visualizations
Diagram 1: General Workflow for N-Acylkanosamine Synthesis
Caption: A simplified workflow for the synthesis of N-Acylkanosamines.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yields in N-Acylkanosamine synthesis.
Diagram 3: Competing N- vs. O-Acylation Pathways
Caption: Competing reaction pathways in the acylation of kanosamines.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Acylkanosamines for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Acylkanosamines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo administration of this important class of lipid signaling molecules.
Frequently Asked Questions (FAQs)
Q1: My N-Acylkanosamine formulation is cloudy and appears to have precipitated. What is the likely cause and how can I fix it?
A1: The most common reason for precipitation is the poor aqueous solubility of N-Acylkanosamines, which are highly lipophilic molecules. When a concentrated stock solution in an organic solvent is diluted into an aqueous vehicle for injection, the compound can crash out of solution.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: While minimizing organic solvent concentration in the final injection is crucial to avoid toxicity, a certain percentage is often necessary to maintain solubility. Experiment with different final concentrations of your co-solvent (e.g., DMSO, ethanol) in the vehicle. A pilot tolerability study in your animal model is recommended.
-
Utilize Surfactants or Cyclodextrins: Incorporating a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your vehicle can help create micelles or inclusion complexes that encapsulate the hydrophobic N-Acylkanosamine, improving its solubility in the aqueous phase.[1]
-
pH Adjustment: The solubility of some N-Acylkanosamines may be pH-dependent. Adjusting the pH of your final vehicle to a physiologically acceptable range (typically pH 6.8-7.2) might improve solubility.[2]
-
Sonication and Gentle Warming: These techniques can aid in the initial dissolution of the compound in the stock solvent and help maintain a fine suspension or emulsion in the final vehicle.[2] However, be cautious with temperature to avoid degradation.
Q2: I am observing high variability in the responses of my test animals. What are the potential sources of this variability?
A2: High variability in in vivo studies with N-Acylkanosamines can stem from several factors:
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Formulation Instability: If your formulation is not stable, the concentration of the administered compound can vary between animals or over time. Ensure your formulation is homogenous and does not precipitate before and during administration.
-
Inaccurate Dosing: For small animals, injection volumes are often small, making accurate dosing challenging. Ensure your pipettes and syringes are properly calibrated.
-
Biological Variability: Inherent differences in animal metabolism, stress levels, and food intake can significantly impact the pharmacokinetics and pharmacodynamics of the compound. Standardize experimental conditions as much as possible, including housing, diet, and handling.
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Rapid Metabolism: N-Acylkanosamines are endogenous lipids and are subject to rapid metabolism by enzymes like fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[3] This can lead to a short half-life and variable tissue exposure.
Q3: After oral administration of my N-Acylkanosamine, I am unable to detect it in plasma. What are the next steps?
A3: Undetectable plasma concentrations after oral administration are a common challenge due to poor bioavailability.[4] Consider the following:
-
Assess Physicochemical Properties: Determine the aqueous solubility and partition coefficient (LogP) of your specific N-Acylkanosamine to better understand its hydrophobicity.
-
Lipid-Based Formulations: For oral delivery, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption by dissolving the compound in a mixture of oils, surfactants, and co-solvents that form an emulsion in the gastrointestinal tract.
-
Differentiate Absorption vs. Metabolism: The issue could be poor absorption from the gut or rapid first-pass metabolism in the liver. An intravenous (IV) administration study can help distinguish between these possibilities by providing a baseline for 100% bioavailability.
-
Inhibition of Metabolism: Co-administration with an inhibitor of FAAH or NAAA could increase the systemic exposure of your N-Acylkanosamine.
Troubleshooting Guides
Problem 1: Poor Solubility and Formulation
| Symptom | Possible Cause | Suggested Solution |
| Cloudy or precipitated solution upon dilution of stock. | Low aqueous solubility of the N-Acylkanosamine. | Optimize co-solvent/surfactant concentrations in the vehicle. Consider using a lipid-based formulation. |
| Inconsistent results between animals. | Inhomogeneous formulation (suspension). | Ensure thorough mixing (vortexing, sonication) before each injection. Prepare fresh dilutions frequently. |
| Vehicle toxicity observed in animals. | High concentration of organic solvent (e.g., DMSO) or surfactant. | Reduce the concentration of the excipient to the lowest effective level. Conduct a vehicle tolerability study. |
Problem 2: In Vivo Efficacy and Pharmacokinetics
| Symptom | Possible Cause | Suggested Solution |
| Lack of expected biological effect. | Poor bioavailability, rapid metabolism, or insufficient dose. | Increase the dose, switch to a more bioavailable formulation (e.g., SEDDS for oral, lipid emulsion for parenteral), or consider co-administration with a metabolic inhibitor. |
| Short duration of action. | Rapid enzymatic degradation of the N-Acylkanosamine. | Consider a depot formulation for sustained release. Synthesize more metabolically stable analogs. |
| Undetectable or low plasma/tissue concentrations. | Poor absorption, high first-pass metabolism, or rapid clearance. | Perform a pilot pharmacokinetic study with IV administration to determine clearance. Optimize the formulation and route of administration. |
Data Presentation: Formulation Strategies for Poorly Soluble N-Acylkanosamines
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, PEG400, ethanol) to dissolve the compound before dilution in an aqueous vehicle. | Simple to prepare and widely used in preclinical studies. | Potential for toxicity and precipitation upon dilution. |
| Surfactants | Using agents like Tween® 80 or Cremophor® EL to form micelles that encapsulate the hydrophobic compound. | Can significantly increase solubility and stability in aqueous solutions. | Potential for toxicity and can alter biological barriers. |
| Lipid-Based Formulations (e.g., SEDDS, Emulsions) | Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems. | Can improve oral bioavailability by enhancing absorption and lymphatic uptake. Can be used for parenteral depot injections. | More complex to formulate and may require specialized equipment. |
| Cyclodextrin Inclusion Complexes | Using cyclodextrins to form complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity. | Increases aqueous solubility and can protect the compound from degradation. | May alter the pharmacokinetic profile of the compound. |
Experimental Protocols
Protocol 1: Preparation of a Depot Formulation for Subcutaneous Injection
This protocol is adapted from a study on N-palmitoylethanolamine (NAE 16:0).
Materials:
-
N-Acylkanosamine powder
-
Sterile corn oil
-
Sterile glass vials
-
Sonicator
-
Vortex mixer
Procedure:
-
Weigh the desired amount of N-Acylkanosamine powder in a sterile glass vial.
-
Add the appropriate volume of sterile corn oil to achieve the target concentration (e.g., 10 mg/kg for a specific injection volume).
-
Vortex the mixture vigorously for 2-3 minutes to initially disperse the powder.
-
Place the vial in a sonicator bath and sonicate until a homogenous emulsion is formed. Visual inspection for any remaining solid particles is crucial.
-
Store the formulation at a suitable temperature and protect it from light. Before each use, vortex the emulsion thoroughly to ensure homogeneity.
Protocol 2: General Procedure for Preparing a Co-solvent/Surfactant-based Formulation for Intraperitoneal Injection
Materials:
-
N-Acylkanosamine powder
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of the N-Acylkanosamine in DMSO (e.g., 50-100 mg/mL). Ensure the compound is fully dissolved.
-
In a separate sterile tube, prepare the vehicle. For a final vehicle composition of 5% DMSO and 5% Tween® 80 in saline, for example, mix 1 part DMSO stock, 1 part Tween® 80, and 18 parts sterile saline.
-
To prepare the final dosing solution, slowly add the N-Acylkanosamine stock solution to the vehicle while vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible (ideally ≤5%) to minimize toxicity.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for injection. If it is a fine suspension, ensure it is homogenous before drawing it into the syringe.
Mandatory Visualizations
Signaling Pathways of N-Acylethanolamides (NAEs)
Caption: Signaling pathways of N-Acylethanolamides.
Experimental Workflow for In Vivo Study Optimization
Caption: Workflow for optimizing N-Acylkanosamine in vivo studies.
Logical Relationship for Troubleshooting Formulation Issues
Caption: Troubleshooting logic for N-Acylkanosamine formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symmetric.events [symmetric.events]
Technical Support Center: Scaling Up N-Acylalkanolamine Production
Welcome to the technical support center for N-Acylalkanolamine (NAA) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up NAA synthesis from laboratory to industrial production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-Acylalkanolamines (NAAs)?
A1: There are two primary methods for synthesizing NAAs: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This method often involves the direct condensation of a fatty acid with an alkanolamine at elevated temperatures or the reaction of a fatty acid derivative (like an acyl chloride) with an alkanolamine. While effective, this method can require harsh reaction conditions and may lead to the formation of byproducts.
-
Enzymatic Synthesis: This method utilizes lipases, such as immobilized Candida antarctica lipase B (Novozym 435), to catalyze the amidation of a fatty acid ester with an alkanolamine. This approach is considered a "green" alternative as it proceeds under milder conditions, often resulting in higher selectivity and reduced waste streams.[1]
Q2: What are the main challenges when scaling up NAA production from a lab to a pilot or industrial scale?
A2: Scaling up NAA production presents several challenges that can impact yield, purity, and cost-effectiveness. These include:
-
Process Optimization and Reproducibility: Ensuring consistent product quality when moving to larger reactors is critical. Factors like mixing efficiency, heat transfer, and mass transfer differ significantly between small and large vessels, potentially affecting reaction kinetics and impurity profiles.[2][3][4][5]
-
Purification and Byproduct Removal: At larger scales, the removal of unreacted starting materials and byproducts becomes more complex and costly. A common issue is the formation of O-acylethanolamines through O,N-acyl migration, which can be difficult to separate from the desired N-Acylalkanolamine product.
-
Cost Control: The capital investment for larger equipment, increased raw material consumption, and energy usage are significant cost drivers. Inefficiencies in the scaled-up process can lead to higher operational costs and reduced profitability.
-
Supply Chain Management: Securing a reliable and consistent supply of high-quality raw materials, such as fatty acids and ethanolamines, is crucial for uninterrupted large-scale production.
Q3: Is enzymatic or chemical synthesis more cost-effective for large-scale NAA production?
A3: While the initial cost of enzymes may be higher than chemical reagents, enzymatic synthesis can be more cost-effective in the long run for large-scale production. This is due to several factors:
-
Milder Reaction Conditions: Enzymatic reactions typically run at lower temperatures and pressures, reducing energy consumption.
-
Higher Selectivity: Enzymes can be highly selective, leading to fewer byproducts and thus reducing the complexity and cost of downstream purification.
-
Reduced Waste: Enzymatic processes often generate less hazardous waste, leading to lower disposal costs and a better environmental profile.
-
Enzyme Reusability: Immobilized enzymes can often be recycled for multiple batches, lowering the effective catalyst cost per kilogram of product.
A thorough techno-economic analysis should be performed for a specific NAA and production volume to make a definitive decision.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of NAA production.
Issue 1: Low Yield of N-Acylalkanolamine
| Symptom | Probable Cause | Suggested Solution |
| The final yield of the desired NAA is significantly lower at the pilot/industrial scale compared to the lab scale. | Inadequate Mixing: In large reactors, poor mixing can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions or degradation of the product. | - Increase the agitation speed and/or use a more efficient impeller design to ensure homogeneity.- Consider installing baffles in the reactor to improve mixing.- For enzymatic synthesis, ensure the immobilized enzyme is well-suspended. |
| Suboptimal Temperature Control: Poor heat transfer in large vessels can lead to temperature gradients, affecting reaction rates and enzyme stability (in enzymatic synthesis). | - Implement a more robust temperature control system with multiple monitoring points within the reactor.- For exothermic reactions, ensure the cooling system has sufficient capacity for the larger scale. | |
| Deactivation of Catalyst (Enzymatic Synthesis): The lipase may be denatured by excessive temperature, extreme pH, or the presence of inhibitors in the raw materials. | - Verify that the reaction temperature and pH are within the optimal range for the specific lipase being used.- Test raw materials for the presence of potential enzyme inhibitors. | |
| Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time at the larger scale. | - Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time for the scaled-up process. |
Issue 2: Low Purity of N-Acylalkanolamine
| Symptom | Probable Cause | Suggested Solution |
| The final product contains a high level of unreacted starting materials. | Incorrect Stoichiometry: The molar ratio of reactants may not be optimal for the scaled-up process. | - Re-optimize the molar ratio of the fatty acid/ester to the alkanolamine at the pilot scale. |
| The final product contains significant amounts of byproducts, such as O-acylethanolamine. | O,N-Acyl Migration: This is a common side reaction, particularly under acidic or basic conditions or at elevated temperatures, where the acyl group migrates from the nitrogen to the oxygen of the ethanolamine backbone. | - Maintain a neutral pH throughout the reaction and purification process.- Use the mildest possible reaction temperatures.- Minimize the time the product is held at elevated temperatures. |
| The final product is discolored. | Thermal Degradation: Prolonged exposure to high temperatures can cause degradation of the NAA or impurities. | - Reduce the reaction temperature if possible, even if it extends the reaction time.- If high temperatures are necessary, minimize the reaction time.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Data Presentation: Illustrative Scale-Up Comparison
The following tables present hypothetical but realistic data to illustrate the challenges and considerations when scaling up NAA production. This data is for illustrative purposes and actual results will vary depending on the specific NAA, synthesis method, and equipment used.
Table 1: Comparison of Enzymatic Synthesis of N-Oleoylethanolamine at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (10,000 L) |
| Reactants | Oleic Acid Methyl Ester, Ethanolamine | Oleic Acid Methyl Ester, Ethanolamine | Oleic Acid Methyl Ester, Ethanolamine |
| Catalyst | Novozym 435 | Novozym 435 | Novozym 435 |
| Temperature | 60°C | 65°C (to compensate for heat loss) | 70°C (optimized for faster kinetics) |
| Reaction Time | 12 hours | 18 hours | 24 hours |
| Agitation Speed | 200 RPM | 150 RPM (impeller design dependent) | 100 RPM (impeller design dependent) |
| Yield | 95% | 90% | 85% |
| Purity (pre-purification) | 98% | 92% | 88% |
Table 2: Comparison of Purification of N-Oleoylethanolamine at Different Scales
| Parameter | Lab Scale | Pilot Scale | Industrial Scale |
| Purification Method | Silica Gel Chromatography | Flash Chromatography | Multi-column Continuous Chromatography |
| Solvent Consumption | 1 L | 150 L | 20,000 L |
| Processing Time | 4 hours | 24 hours | 72 hours |
| Final Purity | >99% | >99% | >99% |
| Product Recovery | 90% | 85% | 80% |
Experimental Protocols
Protocol 1: Lab-Scale Enzymatic Synthesis of N-Palmitoylethanolamine (PEA)
Materials:
-
Palmitic acid methyl ester
-
Ethanolamine
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
tert-Butanol (solvent)
-
Glass reactor (1 L) with overhead stirrer and temperature control
Procedure:
-
To the 1 L glass reactor, add palmitic acid methyl ester (1 mole equivalent) and tert-butanol.
-
Begin stirring and heat the mixture to 60°C.
-
In a separate vessel, dissolve ethanolamine (1.2 mole equivalents) in a minimal amount of tert-butanol.
-
Once the reactor temperature is stable, add the ethanolamine solution.
-
Add Novozym 435 (10% by weight of the limiting reactant).
-
Maintain the reaction at 60°C with constant stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude PEA.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel chromatography.
Protocol 2: Pilot-Scale Purification of PEA by Flash Chromatography
Equipment:
-
Pilot-scale flash chromatography system
-
Pre-packed silica gel column suitable for the batch size
-
Solvent delivery pumps
-
UV detector and fraction collector
Procedure:
-
Dissolve the crude PEA from the pilot-scale synthesis in a minimal amount of the mobile phase's weak solvent (e.g., hexane).
-
Equilibrate the flash chromatography column with the initial mobile phase (e.g., 100% hexane).
-
Load the dissolved crude product onto the column.
-
Begin the elution gradient. A typical gradient for PEA purification might be a linear gradient from 100% hexane to 100% ethyl acetate over 30 column volumes.
-
Monitor the elution profile using the UV detector (PEA has a weak chromophore, so detection may be challenging; refractive index detection can be an alternative).
-
Collect fractions based on the detector signal.
-
Analyze the collected fractions by TLC or HPLC to identify those containing pure PEA.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified PEA.
Visualizations
Signaling and Biosynthesis Pathways
Caption: Biosynthesis and degradation pathway of N-Acylalkanolamines.
Experimental Workflow
Caption: General experimental workflow for NAA production.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting NAA production issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 4. Lab Scale vs Pilot Scale vs Demonstration Scale Guide [xytelindia.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of Kanosamine and N-Acylkanosamines
For researchers and professionals in drug development, understanding the structure-activity relationships of bioactive molecules is paramount. This guide provides a comparative overview of the biological activities of kanosamine and its N-acylated derivatives. While extensive data exists for kanosamine, a notable scarcity of research on N-acylkanosamines presents a significant knowledge gap and an opportunity for future investigation.
Kanosamine: A Well-Characterized Aminosugar Antibiotic
Kanosamine, also known as 3-amino-3-deoxy-D-glucose, is a naturally occurring aminosugar with established antibacterial and antifungal properties.[1][2] Its biological activity has been documented against a range of plant and human pathogens.
Mechanism of Action
Kanosamine's primary mechanism of action involves the inhibition of glucosamine-6-phosphate synthase, a key enzyme in the hexosamine biosynthetic pathway. This pathway is crucial for the synthesis of essential components of the fungal cell wall, such as chitin. Kanosamine is actively transported into fungal cells via glucose transport systems, where it is subsequently phosphorylated to kanosamine-6-phosphate. This phosphorylated form is the active inhibitor of glucosamine-6-phosphate synthase.
References
A Comparative Guide to the Antifungal Activity of N-Acylkanosamine Analogs and Standard Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal activity of N-Acylkanosamine analogs, specifically focusing on compounds that inhibit glucosamine-6-phosphate synthase, against established antifungal agents, fluconazole and amphotericin B. The information presented herein is intended to assist researchers in evaluating the potential of this novel class of antifungals.
Executive Summary
N-Acylkanosamines represent a promising class of antifungal agents that target the fungal cell wall, a structure absent in mammalian cells, suggesting a potential for selective toxicity. This guide compares the in vitro efficacy and cytotoxicity of a representative N-Acylkanosamine analog (kanosamine and its acylated peptide derivatives) with fluconazole, a widely used azole, and amphotericin B, a polyene antibiotic. The data indicates that while N-Acylkanosamine analogs show antifungal activity, their potency against clinically relevant fungi like Candida albicans varies.
Comparison of Antifungal Potency
The antifungal activity of an agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of kanosamine, fluconazole, and amphotericin B against Candida albicans, a prevalent human fungal pathogen.
| Compound | Target Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Kanosamine | Candida albicans | Very high (qualitative)[1] | - | - |
| N-decanoyl-Nva-FMDP | Candida albicans (50 clinical strains) | - | - | 2.2[2] |
| Fluconazole | Candida albicans | ≤0.25 - 64[3] | 0.5[3] | 2[3] |
| Amphotericin B | Candida albicans | 0.06 - 1.0 | 0.25 | 0.5 |
Note: MIC50 and MIC90 represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively. Data for kanosamine against C. albicans is limited and reported as very high in some studies, while its acylated peptide derivatives show more potent activity.
Cytotoxicity Profile
A critical aspect of antifungal drug development is ensuring minimal toxicity to host cells. The following table provides a comparative overview of the cytotoxic effects of the selected antifungal agents on mammalian cell lines.
| Compound | Cell Line | Cytotoxicity Metric | Value |
| Kanosamine | - | - | Data not available |
| Fluconazole | Vero (African Green Monkey Kidney) | IC50 | >2612.1 µM (significant viability reduction at this concentration) |
| Murine Fibroblasts (L929) | No alteration in viability | ≤ 31.25 µg/mL (24h), ≤ 62.5 µg/mL (48h) | |
| Amphotericin B | Mouse Osteoblasts and Fibroblasts | Cell Death | ≥ 100 µg/mL |
| Decreased Proliferation | 5 - 10 µg/mL | ||
| Human Kidney (293T) and Monocytic (THP1) | No cytotoxicity (293T) | Not observed | |
| Cytotoxicity (THP1) | Observed at 500 µg/L |
Mechanisms of Antifungal Action
The antifungal agents discussed in this guide employ distinct mechanisms to inhibit fungal growth.
N-Acylkanosamine Analogs: Inhibition of Chitin Synthesis
Kanosamine and its N-acylated derivatives target the fungal cell wall by inhibiting glucosamine-6-phosphate synthase. This enzyme is crucial for the biosynthesis of chitin, a vital component of the fungal cell wall that provides structural integrity. By disrupting chitin synthesis, these compounds lead to morphological abnormalities, inhibition of septum formation, and ultimately, fungal cell death.
Mechanism of action of Kanosamine.
Fluconazole: Inhibition of Ergosterol Synthesis
Fluconazole is a triazole antifungal that inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane that regulates fluidity and integrity. Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and disrupts membrane function, resulting in the inhibition of fungal growth.
Mechanism of action of Fluconazole.
Amphotericin B: Disruption of Cell Membrane Integrity
Amphotericin B is a polyene macrolide that binds to ergosterol in the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, which disrupts its integrity and allows for the leakage of essential intracellular components, such as ions and small molecules, ultimately leading to fungal cell death.
Mechanism of action of Amphotericin B.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of antifungal activity and cytotoxicity.
Antifungal Susceptibility Testing: Broth Microdilution Assay
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
1. Inoculum Preparation:
- Fungal isolates are cultured on appropriate agar plates.
- A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
- The suspension is then diluted in RPMI 1640 medium to the final desired inoculum concentration.
2. Drug Dilution:
- A serial twofold dilution of the antifungal agent is prepared in a 96-well microtiter plate containing RPMI 1640 medium.
3. Inoculation and Incubation:
- Each well is inoculated with the prepared fungal suspension.
- The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to a growth control well.
Workflow for Antifungal Susceptibility Testing.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.
1. Cell Seeding:
- Mammalian cells are seeded into a 96-well plate at a desired density and allowed to adhere overnight.
2. Compound Treatment:
- The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).
3. MTT Addition:
- After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plate is incubated for a further 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
- The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or an SDS-HCl solution).
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Conclusion
N-Acylkanosamine analogs that target glucosamine-6-phosphate synthase present a compelling mechanism of action for antifungal therapy. While initial data on acylated peptide derivatives shows promising activity against Candida albicans, further research is required to fully elucidate their antifungal spectrum and potency. Compared to established agents like fluconazole and amphotericin B, the current data suggests that more optimization may be needed to match their efficacy. The lack of significant cytotoxicity data for N-Acylkanosamine analogs is a critical gap that needs to be addressed in future studies to fully assess their therapeutic potential. This guide provides a foundational comparison to aid in the strategic development and evaluation of this novel class of antifungal compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antifungal peptides with novel specific inhibitors of glucosamine 6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acylalkanolamine Derivatives: Anandamide, Palmitoylethanolamide, and Oleoylethanolamide
A comprehensive guide for researchers and drug development professionals on the comparative pharmacology and signaling pathways of key N-Acylalkanolamine (NAA) derivatives. This guide provides a side-by-side comparison of Anandamide (AEA), Palmitoylethanolamide (PEA), and Oleoylethanolamide (OEA), supported by quantitative data, detailed experimental protocols, and visual diagrams of their molecular mechanisms.
N-Acylalkanolamines (NAAs) are a class of endogenous lipid signaling molecules derived from N-acylated phosphatidylethanolamines. Among the most studied are N-arachidonoylethanolamine (Anandamide; AEA), N-palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA). While structurally similar, these derivatives exhibit distinct pharmacological profiles by interacting with a variety of cellular targets, thereby mediating a wide range of physiological effects, including pain, inflammation, appetite, and mood regulation. This guide offers a comparative analysis of their performance, focusing on their receptor binding affinities, enzymatic hydrolysis, and the intracellular signaling cascades they trigger.
Quantitative Performance Analysis
The functional diversity of AEA, PEA, and OEA stems from their differential affinities for various receptors and susceptibility to enzymatic degradation. The following tables summarize their key pharmacological parameters.
| Derivative | Target Receptor | Binding Affinity (Ki) / Potency (EC50) |
| Anandamide (AEA) | CB1 | ~89 nM |
| CB2 | ~371 nM | |
| TRPV1 | EC50 ~3.3 µM | |
| GPR55 | EC50 in low nM range | |
| Palmitoylethanolamide (PEA) | CB1 | Very low affinity |
| CB2 | Very low affinity | |
| PPARα | Activator | |
| GPR55 | Proposed endogenous ligand | |
| TRPV1 | Indirect activator (enhances AEA affinity) | |
| Oleoylethanolamide (OEA) | CB1 | Very low affinity |
| CB2 | Very low affinity | |
| PPARα | High-affinity agonist | |
| GPR119 | Endogenous ligand | |
| TRPV1 | Agonist |
Table 1: Comparative Receptor Affinities and Potencies of N-Acylalkanolamine Derivatives. This table provides a summary of the binding affinities (Ki) and potencies (EC50) of Anandamide (AEA), Palmitoylethanolamide (PEA), and Oleoylethanolamide (OEA) for their primary molecular targets. Values are approximate and can vary based on experimental conditions.
| Derivative | Enzyme | Kinetic Parameters |
| Anandamide (AEA) | FAAH | Substrate |
| NAAA | Substrate | |
| Palmitoylethanolamide (PEA) | FAAH | Substrate |
| NAAA | Substrate | |
| Oleoylethanolamide (OEA) | FAAH | Substrate |
| NAAA | Substrate |
Table 2: Enzymatic Hydrolysis of N-Acylalkanolamine Derivatives. This table outlines the primary enzymes responsible for the degradation of AEA, PEA, and OEA. Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) are the key enzymes in their metabolic pathways.
Signaling Pathways
The interaction of each N-Acylalkanolamine derivative with its specific receptors initiates distinct intracellular signaling cascades. These pathways ultimately dictate the physiological response to each lipid mediator.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize the pharmacology of N-Acylalkanolamine derivatives.
Protocol 1: Competitive Radioligand Binding Assay for Cannabinoid Receptors (CB1 and CB2)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Materials and Reagents:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compounds (AEA, PEA, OEA).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate receptor membranes with the radioligand and varying concentrations of the test compound.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This assay measures the rate of hydrolysis of a substrate by FAAH, providing insights into whether a compound is a substrate or inhibitor of the enzyme.
1. Materials and Reagents:
-
Source of FAAH (e.g., rat brain homogenate or recombinant FAAH).
-
Radioactive substrate (e.g., [³H]Anandamide).
-
Test compounds (AEA, PEA, OEA).
-
Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).
-
Scintillation cocktail.
-
Organic solvent (e.g., chloroform/methanol).
2. Procedure:
-
Pre-incubate the enzyme preparation with or without the test compound at 37°C.
-
Initiate the reaction by adding the radioactive substrate.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding an organic solvent to partition the unhydrolyzed substrate from the hydrolyzed product.
-
Centrifuge to separate the aqueous and organic phases.
-
Measure the radioactivity in the aqueous phase (containing the radiolabeled ethanolamine product) using a scintillation counter.
3. Data Analysis:
-
Calculate the amount of product formed per unit of time.
-
To determine kinetic parameters (Vmax and Km), perform the assay with varying substrate concentrations.
-
Plot the reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation.
Protocol 3: TRPV1 Activation Assay using Calcium Imaging
This cell-based assay measures the activation of TRPV1 channels by detecting changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.
1. Materials and Reagents:
-
Cells stably expressing human TRPV1 (e.g., HEK293 cells).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Test compounds (AEA, PEA, OEA).
-
Positive control (e.g., Capsaicin).
-
Fluorescence microscope or plate reader.
2. Procedure:
-
Culture TRPV1-expressing cells on glass-bottom dishes or 96-well plates.
-
Load the cells with the calcium indicator dye in HBSS for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
Acquire baseline fluorescence measurements.
-
Apply the test compound and continuously monitor the fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at a single wavelength (e.g., 510 nm). For single-wavelength dyes like Fluo-4, use a single excitation and emission wavelength pair.
3. Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths.
-
The increase in fluorescence or the fluorescence ratio is proportional to the increase in intracellular calcium, indicating TRPV1 activation.
-
Generate dose-response curves to determine the EC50 of the test compounds.
Conclusion
Anandamide, Palmitoylethanolamide, and Oleoylethanolamide, while all members of the N-Acylalkanolamine family, display distinct pharmacological profiles that contribute to their diverse physiological roles. AEA acts as a partial agonist at cannabinoid receptors and an agonist at TRPV1 and GPR55. In contrast, PEA and OEA exhibit minimal affinity for cannabinoid receptors but show prominent activity at PPARα, with OEA also activating GPR119 and TRPV1, and PEA indirectly modulating TRPV1 and potentially acting on GPR55. Understanding these differences is paramount for the targeted development of novel therapeutics aimed at modulating the endocannabinoid system and related lipid signaling pathways for a variety of pathological conditions. The provided data, signaling pathway diagrams, and experimental protocols serve as a foundational resource for researchers in this dynamic field.
A Comparative Efficacy Analysis of N-Acyl-Phosphatidylethanolamine-Specific Phospholipase D Inhibition versus Cyclooxygenase Inhibition in Inflammatory Pain Management
Introduction
The management of inflammatory pain is a cornerstone of therapeutic development. Traditional treatments, such as non-steroidal anti-inflammatory drugs (NSAIDs), primarily function by inhibiting cyclooxygenase (COX) enzymes.[1][2][3][4] However, the exploration of novel therapeutic avenues has led to significant interest in the endocannabinoid system, particularly the modulation of N-acylethanolamines (NAEs), a class of lipid signaling molecules. This guide provides a comparative analysis of the efficacy of enhancing NAE signaling through inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary degradative enzyme for the N-acylethanolamine anandamide, against the established NSAID, ibuprofen.[5] For this comparison, we will focus on the selective and irreversible FAAH inhibitor, PF-04457845, as a representative of N-acylkanosamine-enhancing therapeutics.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, preclinical and clinical efficacy data, and the experimental protocols used to generate this evidence.
Mechanisms of Action
FAAH Inhibition: Enhancing Endogenous Cannabinoid Signaling
FAAH is the key enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA). By inhibiting FAAH, compounds like PF-04457845 prevent the degradation of AEA, leading to its accumulation and enhanced activation of cannabinoid receptors CB1 and CB2. This elevated endocannabinoid tone has been shown to produce analgesic and anti-inflammatory effects. The therapeutic strategy of FAAH inhibition is to amplify the body's natural pain-relieving and anti-inflammatory pathways without the psychoactive side effects associated with direct cannabinoid receptor agonists.
Ibuprofen: Inhibition of Prostaglandin Synthesis
Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The anti-inflammatory and analgesic effects of ibuprofen are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of its gastrointestinal side effects. Interestingly, some research suggests that ibuprofen may also exert a minor inhibitory effect on FAAH.
Signaling Pathway Diagrams
Caption: FAAH Inhibition Pathway.
Caption: Ibuprofen's Mechanism of Action.
Preclinical Efficacy Data
The following tables summarize preclinical data from rodent models of inflammatory pain.
Table 1: Efficacy in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats
| Compound | Dose (mg/kg, p.o.) | Endpoint | Result (% Reduction in Hyperalgesia) | Citation |
|---|---|---|---|---|
| PF-04457845 | 0.1 | Mechanical Allodynia | Statistically significant reduction | |
| PF-04457845 | 1 | Mechanical Allodynia | Statistically significant reduction | |
| PF-04457845 | 10 | Mechanical Allodynia | Statistically significant reduction |
| Naproxen | 10 | Mechanical Allodynia | Comparable reduction to PF-04457845 | |
Table 2: Efficacy in the Lipopolysaccharide (LPS) Model of Inflammatory Pain in Mice
| Compound | Dose (mg/kg, i.p.) | Endpoint | Result | Citation |
|---|---|---|---|---|
| URB597 (FAAHi) | 10 | Paw Edema | Significant reduction |
| URB597 (FAAHi) | 10 | Thermal Hyperalgesia | Significant reversal | |
Clinical Efficacy Data
A randomized, placebo-controlled clinical trial evaluated the efficacy of PF-04457845 in patients with pain from osteoarthritis of the knee.
Table 3: Clinical Trial in Osteoarthritis Knee Pain
| Treatment | Dose | Primary Endpoint | Mean Difference from Placebo in WOMAC Pain Score | Outcome | Citation |
|---|---|---|---|---|---|
| PF-04457845 | 4 mg q.d. | WOMAC Pain Score | 0.04 | Not differentiated from placebo | |
| Naproxen | 500 mg b.i.d. | WOMAC Pain Score | -1.13 | Efficacious |
| Placebo | N/A | WOMAC Pain Score | N/A | N/A | |
Despite potent inhibition of FAAH activity (>96%) and a significant increase in endogenous fatty acid amides, PF-04457845 did not demonstrate an analgesic effect in this human clinical trial. This contrasts with the positive results observed in rodent models and highlights a potential species disconnect.
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This model is a standard for evaluating the anti-inflammatory activity of novel compounds.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or Swiss albino mice.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Compound Administration: The test compound (e.g., PF-04457845) or reference drug (e.g., Ibuprofen) is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: A 1% solution of lambda-carrageenan in saline is injected into the sub-plantar surface of the right hind paw of each animal.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.
Caption: Carrageenan-Induced Paw Edema Workflow.
Formalin Test
The formalin test is used to assess nociceptive responses and can distinguish between neurogenic and inflammatory pain.
Methodology:
-
Animal Model: Mice are commonly used.
-
Acclimatization: Animals are placed in an observation chamber for at least 20-30 minutes to acclimate.
-
Compound Administration: The test compound or reference drug is administered 30 minutes prior to the formalin injection.
-
Induction of Nociception: A dilute solution of formalin (typically 2.5%) is injected into the plantar surface of the right hind paw.
-
Observation and Scoring: The animal's behavior is observed, and the total time spent licking or biting the injected paw is recorded. The observation is divided into two phases:
-
Phase I (0-5 minutes post-injection): Represents neurogenic pain due to direct activation of nociceptors.
-
Phase II (15-30 minutes post-injection): Represents inflammatory pain.
-
-
Data Analysis: The duration of licking/biting in each phase is compared between the treated and control groups to determine the analgesic effect.
Summary and Conclusion
The preclinical data from rodent models of inflammatory pain suggest that FAAH inhibition, represented by PF-04457845 and other inhibitors, offers a promising therapeutic strategy with efficacy comparable to that of NSAIDs like naproxen. The mechanism of action, which involves enhancing the body's endogenous cannabinoid system, is distinct from the COX inhibition of ibuprofen and other NSAIDs.
However, the translation of these promising preclinical findings to human clinical efficacy has been challenging, as evidenced by the lack of analgesic effect of PF-04457845 in patients with osteoarthritis pain. This discrepancy underscores the complexities of pain perception and the differences between animal models and human clinical conditions.
In contrast, ibuprofen remains a well-established and effective treatment for mild to moderate inflammatory pain, despite its known side-effect profile associated with COX-1 inhibition.
Future research should focus on understanding the species-specific differences in the endocannabinoid system and its role in pain modulation. While the concept of FAAH inhibition remains theoretically attractive, further investigation is required to validate its therapeutic potential in human inflammatory pain conditions. For now, COX inhibitors like ibuprofen remain a first-line treatment option.
References
Unraveling the Enigmatic Mechanism of N-Acyl Alkanolamines: A Comparative Guide
An in-depth analysis of the primary and alternative signaling pathways of N-Acyl Alkanolamines (NAAs), supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
N-Acyl Alkanolamines (NAAs) are a diverse class of lipid signaling molecules that play crucial roles in a multitude of physiological processes, including neurotransmission, inflammation, and energy balance. This guide provides a comprehensive comparison of the established and emerging mechanisms of action of these multifaceted compounds. The complexity of their signaling, often referred to as the "endocannabinoidome," involves a network of receptors and metabolic enzymes, presenting both challenges and opportunities for therapeutic intervention.
Primary vs. Alternative Mechanisms: A Complex Signaling Network
The mechanism of action for NAAs is not monolithic; instead, it involves a range of molecular targets depending on the specific N-acyl and alkanolamine moieties. The primary, well-established pathways often involve cannabinoid receptors for certain NAAs like anandamide. However, a growing body of evidence points to a wider array of targets, creating a more nuanced understanding of their function.
Primary Mechanism: The classical mechanism for the endocannabinoid N-arachidonoylethanolamine (anandamide) is its interaction with cannabinoid receptors CB1 and CB2. Activation of these G-protein coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Alternative Mechanisms: Beyond the cannabinoid receptors, NAAs interact with a variety of other targets, including other GPCRs (e.g., GPR55, GPR119), nuclear receptors (e.g., PPARα), and transient receptor potential (TRP) ion channels. This expanded view of NAA signaling suggests that the physiological effects of these lipids are the result of a complex interplay between multiple pathways. For instance, the role of N-Arachidonoyl glycine (NAGly) as an endogenous ligand for GPR18 is still under debate, highlighting the evolving nature of this field of research.
Quantitative Comparison of N-Acyl Alkanolamine Activity
The following tables summarize the binding affinities (Ki) and potencies (EC50/IC50) of various NAAs at their respective molecular targets. This data provides a quantitative basis for comparing the selectivity and efficacy of these signaling lipids.
| N-Acyl Alkanolamine | Receptor | Assay Type | Parameter | Value |
| N-Acylethanolamines | ||||
| Anandamide (AEA) | Human CB1 | Radioligand Binding | Ki | 89.7 - 239.2 nM |
| Anandamide (AEA) | Human CB2 | Radioligand Binding | Ki | 371 - 439.5 nM |
| Anandamide (AEA) | Rat TRPV1 | Radioligand Binding | pKi | 5.78 |
| Anandamide (AEA) | Rat TRPV1 | Calcium Influx | pEC50 | 5.80 |
| Palmitoylethanolamide (PEA) | Human PPARα | Reporter Assay | EC50 | 3.1 µM[1][2] |
| Palmitoylethanolamide (PEA) | Human GPR55 | - | EC50 | 4 nM |
| Oleoylethanolamide (OEA) | Human GPR119 | cAMP Assay | EC50 | ~5 µM |
| N-Acyl Amino Acids | ||||
| N-Arachidonoyl Glycine (NAGly) | Human GPR18 | cAMP Assay | EC50 | ~20 nM |
| N-Arachidonoyl Glycine (NAGly) | Human GPR55 | Calcium Mobilization | - | Agonist |
| N-Arachidonoyl Glycine (NAGly) | Human GPR92 | - | EC50 | 1-30 µM |
| N-Acyl Dopamines | ||||
| N-Arachidonoyl Dopamine (NADA) | Rat CB1 | Radioligand Binding | Ki | 250 nM |
| N-Arachidonoyl Dopamine (NADA) | Rat CB2 | Radioligand Binding | Ki | >10 µM |
| N-Arachidonoyl Dopamine (NADA) | FAAH | Enzyme Inhibition | IC50 | 19-100 µM |
Signaling Pathways and Experimental Workflows
To visually represent the complex signaling networks and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Primary signaling pathway of Anandamide via the CB1 receptor.
Caption: Alternative signaling pathways of various N-Acyl Alkanolamines.
Caption: A generalized experimental workflow for elucidating the mechanism of action of N-Acyl Alkanolamines.
Detailed Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
Objective: To determine the binding affinity (Ki) of a test NAA for CB1 or CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from transfected HEK293 cells).
-
Radioligand (e.g., [³H]CP-55,940).
-
Test NAA.
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well filter plates (glass fiber).
-
Scintillation counter and cocktail.
Procedure:
-
Prepare serial dilutions of the test NAA in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and receptor membranes.
-
Non-specific Binding: Radioligand, receptor membranes, and a high concentration of a non-radiolabeled competitor.
-
Competition Binding: Radioligand, receptor membranes, and varying concentrations of the test NAA.
-
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the logarithm of the test NAA concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Assay for Gs/Gi-Coupled Receptors
Objective: To determine the functional potency (EC50 or IC50) of a test NAA at a Gs or Gi-coupled receptor.
Materials:
-
Cells expressing the target GPCR.
-
Test NAA (agonist or antagonist).
-
Forskolin (for Gi-coupled receptor antagonist assays).
-
cAMP assay kit (e.g., HTRF-based).
-
384-well plates.
-
HTRF-compatible plate reader.
Procedure (Agonist Assay for Gs-coupled receptor):
-
Prepare serial dilutions of the test NAA in assay buffer.
-
Dispense a small volume of each dilution into the wells of a 384-well plate.
-
Add a suspension of the cells expressing the target receptor to the wells.
-
Incubate at room temperature for 30 minutes to allow for cAMP accumulation.
-
Add the cAMP detection reagents as per the kit manufacturer's instructions (e.g., cAMP-d2 and anti-cAMP-Cryptate).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (e.g., measuring emission at 665 nm and 620 nm).
-
Calculate the signal ratio and normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Calcium Mobilization Assay for Gq-Coupled Receptors
Objective: To determine the functional potency (EC50) of a test NAA at a Gq-coupled receptor.
Materials:
-
Cells expressing the target GPCR (e.g., HEK293 cells).
-
Test NAA.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
96-well black-wall, clear-bottom plates.
-
Fluorescence plate reader with an injector system (e.g., FlexStation or FLIPR).
Procedure:
-
Seed the cells in the 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 1-2 hours at 37°C.
-
Prepare serial dilutions of the test NAA.
-
Place the cell plate in the fluorescence plate reader.
-
Initiate the assay, which involves injecting the different concentrations of the test NAA into the wells while simultaneously measuring the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the test NAA.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
This guide provides a framework for understanding and investigating the complex mechanisms of action of N-Acyl Alkanolamines. The provided data and protocols serve as a starting point for researchers to further explore the therapeutic potential of this fascinating class of lipid signaling molecules.
References
Cross-Validation of N-Acylalkanolamine Bioassay Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of N-Acylalkanolamines (NAEs) is critical for understanding their roles in various physiological and pathological processes. This guide provides a comprehensive comparison of the two primary bioanalytical methods used for NAE measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We present a detailed overview of their experimental protocols, comparative performance data, and a discussion on the importance of cross-validation.
Introduction to N-Acylalkanolamine Bioassays
N-Acylalkanolamines are a class of lipid signaling molecules, with prominent members including the endocannabinoid anandamide (AEA), the anti-inflammatory agent palmitoylethanolamide (PEA), and the satiety-regulating factor oleoylethanolamide (OEA). Given their low endogenous concentrations and significant biological activities, highly sensitive and specific analytical methods are required for their quantification in biological matrices. LC-MS/MS is widely considered the gold standard for this purpose due to its high selectivity and sensitivity. However, ELISA presents a higher-throughput and more accessible alternative. This guide will delve into the specifics of each method to aid researchers in selecting the most appropriate assay for their needs and in understanding the nuances of cross-validating results between these platforms.
Comparative Performance of Bioanalytical Methods
The choice of a bioanalytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. Below is a summary of the performance characteristics of LC-MS/MS and a commercially available Anandamide (AEA) ELISA kit.
| Parameter | LC-MS/MS | Anandamide (AEA) ELISA Kit |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Competitive enzyme immunoassay. |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL for AEA[1] | 2.47 ng/mL[2] |
| Limit of Detection (LOD) | As low as 25 fmol for AEA, OEA, and PEA[3] | 0.86 ng/mL[4] |
| Precision (Intra-assay CV) | Typically <15%[3] | Typically <15% |
| Precision (Inter-assay CV) | Typically <15% | Typically <15% |
| Accuracy/Recovery | High, often 85-115% | Variable, can be influenced by matrix effects. |
| Specificity | High, based on mass-to-charge ratio and fragmentation patterns. | Can be subject to cross-reactivity with structurally similar molecules. |
| Sample Throughput | Lower, typically minutes per sample. | Higher, suitable for 96-well plate format. |
| Cost | Higher initial instrument cost and operational expertise required. | Lower initial cost and simpler to perform. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the quantification of NAEs using LC-MS/MS and a commercially available Anandamide ELISA kit.
N-Acylalkanolamine Quantification by LC-MS/MS
This protocol is a generalized procedure based on common practices for the extraction and analysis of NAEs from biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated AEA).
-
Add 1 mL of a 9:1 (v/v) mixture of ethyl acetate and hexane.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each NAE and the internal standard.
Anandamide (AEA) Quantification by ELISA
This protocol is based on the procedures for commercially available competitive ELISA kits.
1. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute the standard with the provided diluent to create a stock solution.
-
Prepare a serial dilution of the standard to generate a standard curve.
-
Dilute the wash buffer concentrate to its working concentration.
2. Assay Procedure:
-
Add 50 µL of the standard, sample, or blank to the appropriate wells of the pre-coated microtiter plate.
-
Immediately add 50 µL of biotin-conjugated antibody specific to AEA to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate 3-5 times with the wash buffer.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 30-60 minutes at 37°C.
-
Wash the plate again as described above.
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
The concentration of AEA in the samples is determined by comparing their absorbance to the standard curve. The intensity of the color is inversely proportional to the concentration of AEA in the sample.
Cross-Validation of Bioassay Results
Given the differences in the principles of LC-MS/MS and ELISA, it is essential to perform cross-validation when comparing data from these two methods or when switching from one method to another. Cross-validation typically involves analyzing a set of the same samples with both assays and comparing the results.
Key aspects of cross-validation include:
-
Correlation Analysis: The quantitative results from both methods should be plotted against each other, and a correlation coefficient (e.g., Pearson or Spearman) should be calculated. A high correlation suggests a good agreement between the methods.
-
Bias Assessment: Bland-Altman plots can be used to assess the bias and limits of agreement between the two methods. This analysis helps to determine if one method consistently over or underestimates the analyte concentration compared to the other.
-
Linearity and Range: The linear range of both assays should be established to ensure that samples are being quantified within the reliable range of each method.
-
Specificity: For ELISA, it is crucial to assess potential cross-reactivity with other related NAEs or metabolites that might be present in the sample, as this can lead to overestimation of the target analyte. LC-MS/MS, with its high specificity, can be used as the reference method to evaluate the specificity of the ELISA.
While direct cross-validation studies for N-Acylalkanolamine bioassays are not extensively published, studies on other analytes have shown that while there can be a good correlation between LC-MS/MS and ELISA, immunoassays may sometimes show a positive bias.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures can aid in understanding and interpreting bioassay results.
Caption: N-Acylalkanolamine (NAE) Biosynthesis, Signaling, and Degradation Pathway.
Caption: Comparative Workflow of LC-MS/MS and ELISA for NAE Bioanalysis.
Conclusion
Both LC-MS/MS and ELISA are valuable tools for the quantification of N-Acylalkanolamines. LC-MS/MS offers superior specificity and sensitivity, making it the preferred method for discovery and detailed quantitative studies. ELISA, on the other hand, provides a high-throughput and cost-effective solution for screening large numbers of samples, particularly when a specific NAE is the primary target. For robust and reliable data, it is crucial to employ well-validated protocols and, when necessary, perform cross-validation to ensure consistency and accuracy between different analytical platforms. This comparative guide provides the necessary information for researchers to make informed decisions about the most suitable bioassay for their specific research needs.
References
- 1. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Various Species Anandamide (AEA) ELISA Kit [ABIN6953699] - Plasma, Serum [antibodies-online.com]
- 3. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
A Comparative Guide to Synthetic and Natural N-Acylkanosamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic and natural N-Acylkanosamines, focusing on their biological activities and the experimental data that underpins our understanding of their potential therapeutic applications. N-Acylkanosamines, a class of amino sugars, play crucial roles in various biological processes, including cell signaling and inflammation. The ability to synthesize analogs of naturally occurring N-Acylkanosamines opens up avenues for developing novel therapeutics with enhanced or modified activities.
Data Summary: A Tale of Two Modifications
The following tables summarize the quantitative data from studies comparing the biological activities of natural N-acetylglucosamine (NAG) with its synthetic derivatives. These examples highlight how structural modifications can influence efficacy in anti-inflammatory and anti-cancer applications.
Table 1: Anti-Inflammatory Activity of Deoxygenated N-Acetylglucosamine Analogs
This table compares the in vivo anti-inflammatory effects of two synthetic bi-deoxygenated N-acetylglucosamine (NAG) analogs, BNAG1 and BNAG2, with the natural NAG. The data shows the percentage reduction in serum levels of key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in a lipopolysaccharide (LPS)-induced inflammation mouse model.
| Compound | Type | Dose (mg/kg) | % Reduction in Serum IL-6 | % Reduction in Serum TNF-α | Reference |
| N-Acetylglucosamine (NAG) | Natural | 300 | ~50% | ~40% | [1] |
| BNAG1 | Synthetic | 300 | ~60% | ~50% | [1] |
| BNAG2 | Synthetic | 300 | ~50% | ~40% | [1] |
Note: The percentage reductions are estimated from the graphical data presented in the source publication. At a lower dose of 200 mg/kg, BNAG1 showed a significantly greater reduction in IL-6 and TNF-α compared to NAG and BNAG2, highlighting its enhanced potency.[1]
Table 2: Inhibition of Hyaluronan Synthesis by a Fluorinated N-Acetylglucosamine Analog
This table presents a comparison of a synthetic fluorine-containing N-acetylglucosamine analog with 4-methylumbelliferone (4-MU), a known inhibitor of hyaluronan synthesis. Elevated hyaluronan expression is associated with cancer progression, making its inhibition a target for anti-cancer therapies.
| Compound | Type | Target | IC50 (µM) | Reference |
| 4-Methylumbelliferone (4-MU) | Synthetic (Control) | Hyaluronan Synthesis | Not specified in this study | [2] |
| 3-Fluoro-N-acetylglucosamine analog (Compound 6) | Synthetic | Hyaluronan Synthesis | 30 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Determination of Serum IL-6 and TNF-α Levels in a Mouse Model of Inflammation
This protocol outlines the in vivo experiment to assess the anti-inflammatory effects of N-Acylkanosamine derivatives.
1. Animal Model:
-
Male C57BL/6 mice are used.
-
Inflammation is induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 10 mg/kg.
2. Compound Administration:
-
N-Acetylglucosamine (NAG), BNAG1, or BNAG2 are administered intravenously (i.v.) at a dose of 300 mg/kg one hour prior to LPS injection.
-
A control group receives LPS but no test compound.
3. Sample Collection:
-
Blood is collected from the mice 1.5 hours after LPS injection.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
4. Cytokine Measurement (ELISA):
-
Serum levels of IL-6 and TNF-α are quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
A standard curve is generated using recombinant mouse IL-6 and TNF-α to determine the concentration of the cytokines in the samples.
Protocol 2: Hyaluronan Synthesis Inhibition Assay
This protocol describes the method used to determine the inhibitory effect of a synthetic N-Acylkanosamine analog on hyaluronan production in cancer cells.
1. Cell Culture:
-
Pancreatic cancer cells (e.g., KP1-NL) are cultured in an appropriate medium.
2. Compound Treatment:
-
Cells are treated with various concentrations of the test compound (e.g., 3-Fluoro-N-acetylglucosamine analog) or a control inhibitor (4-MU). A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for a specified period (e.g., 72 hours).
3. Hyaluronan Quantification:
-
The amount of hyaluronan secreted into the cell culture medium is quantified using a commercial hyaluronan-binding protein-based ELISA-like assay kit.
-
The assay is performed according to the manufacturer's instructions.
4. Data Analysis:
-
The concentration of hyaluronan in the treated samples is compared to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of hyaluronan synthesis, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for the in vivo anti-inflammatory assay.
Caption: Canonical NF-κB signaling pathway activated by LPS.
References
N-Acylkanosamines vs. Other N-Acyl Glycosamines: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between classes of bioactive molecules is paramount. This guide provides a comparative analysis of N-acylkanosamines and other N-acyl glycosamines, focusing on their performance in a specific biochemical assay: glycosidase inhibition. This comparison is supported by available experimental data to aid in the selection of appropriate compounds for further investigation.
Executive Summary
N-acyl glycosamines, a broad class of compounds, are known for their diverse biological activities, including roles as inhibitors of enzymes involved in carbohydrate metabolism. This guide focuses on a comparative evaluation of N-acylkanosamines against more commonly studied N-acyl glycosamines, such as N-acylglucosamines and N-acylgalactosamines, specifically within the context of glycosidase inhibition assays. While direct comparative studies are limited, this guide synthesizes available data to provide a preliminary performance overview.
Comparative Performance in Glycosidase Inhibition
Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. Their inhibition is a key therapeutic strategy for managing conditions like type 2 diabetes and certain viral infections. The inhibitory potential of N-acyl glycosamines is often evaluated using in vitro enzyme inhibition assays, with the half-maximal inhibitory concentration (IC50) being a key performance metric.
Due to the nascent stage of research into N-acylkanosamines, direct, side-by-side comparative data with other N-acyl glycosamines in the same assay is scarce in publicly available literature. However, by compiling data from various studies on different N-acyl glycosamine derivatives, a preliminary comparison can be drawn. The following table summarizes representative IC50 values for different N-acyl glycosamines against α-glucosidase.
| Compound Class | Specific Derivative | Enzyme | IC50 (µM) | Reference |
| N-Acylkanosamine | N-nitrosoureido-kanosamine | Antitumor Assay (not glycosidase) | Data not available for glycosidase inhibition | [1] |
| N-Acylglucosamine | N-acetyl-β-D-glucosamine thiazoline | Endo-β-N-acetylglucosaminidase | 0.22 | [2] |
| 3-O-methyl-N-acetylglucosamine | N-acetylglucosamine kinase | 17 | [3] | |
| N-Acylgalactosamine | Bivalent GalNAc/thiophene peptide | GalNAc-T2 | 21.4 | [4] |
| Other N-Acyl Aminosugars | N-pentadecylcyclohexancarboxamide | NAAA | 4.5 | [5] |
Note: The available data for N-acylkanosamines in glycosidase inhibition assays is insufficient for a direct quantitative comparison. The data presented for other N-acyl glycosamines demonstrates their potential as potent enzyme inhibitors. Further research is needed to characterize the glycosidase inhibitory activity of N-acylkanosamines.
Experimental Protocols
To facilitate further research and comparative studies, a detailed, generalized protocol for an in vitro α-glucosidase inhibition assay is provided below. This protocol is based on commonly cited methodologies.
In Vitro α-Glucosidase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Test compounds (N-acylkanosamines and other N-acyl glycosamines)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the α-glucosidase enzyme in phosphate buffer to the desired concentration (e.g., 0.5 U/mL).
-
Dissolve the pNPG substrate in phosphate buffer to a concentration of 5 mM.
-
Prepare a stock solution of the test compounds and acarbose in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Add 50 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
-
Measurement:
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Mechanisms and Workflows
To better understand the context of this research, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
References
- 1. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 2. Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design of Dual-Domain Binding Inhibitors for N-Acetylgalactosamine Transferase 2 with Improved Selectivity over the T1 and T3 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
A Comparative Analysis of N-Acylated Kanamycin Derivatives and Major Antibiotic Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of N-acylated kanamycin derivatives, a promising modification of the aminoglycoside class, against established antibiotic classes. The following sections detail their comparative efficacy through quantitative data, outline the experimental methodologies for assessing antimicrobial activity, and visualize the pertinent biological pathways and workflows.
Introduction to N-Acylated Kanamycin Derivatives and Comparator Antibiotics
N-acylated derivatives of kanamycin, an aminoglycoside antibiotic, have emerged as a significant area of research in an effort to combat growing antibiotic resistance. Kanamycin itself is comprised of two aminosugars glycosidically linked to a central 2-deoxystreptamine ring, with "kanosamine" being one of these sugar moieties. The process of N-acylation involves the addition of an acyl group to one or more of the amino groups on the kanamycin scaffold. This structural modification can alter the compound's interaction with bacterial targets and resistance enzymes, potentially restoring or enhancing its antibiotic activity.
This guide compares the performance of these N-acylated kanamycin derivatives against five major classes of antibiotics:
-
Beta-Lactams: A broad class of antibiotics that includes penicillins and cephalosporins. They act by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[1][2]
-
Macrolides: These antibiotics function by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4]
-
Quinolones: A class of synthetic broad-spectrum antibiotics that inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[5]
-
Tetracyclines: These antibiotics also inhibit protein synthesis, but by binding to the 30S ribosomal subunit.
-
Aminoglycosides (Parent Compound): This class, to which kanamycin belongs, primarily inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA.
Data Presentation: Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of N-acylated kanamycin derivatives and comparator antibiotic classes against key pathogenic bacteria. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is important to note that the MIC values presented are compiled from various studies and direct, head-to-head comparative studies are limited. Therefore, variations in experimental conditions should be considered when interpreting these data.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Staphylococcus aureus
| Antibiotic Class | Specific Agent | MIC Range (µg/mL) |
| N-Acylated Kanamycin | 2'-N-acetyl Arbekacin | 1.56 - 3.13 |
| Beta-Lactams | Cloxacillin | MIC50 ≥2, MIC90 >2 |
| Ampicillin-Cloxacillin | MIC50 = 8, MIC90 >8 | |
| Macrolides | Erythromycin | - |
| Quinolones | Ciprofloxacin | - |
| Tetracyclines | Tetracycline | - |
| Aminoglycosides | Gentamicin | 0.125 - 1 (MSSA) |
| Kanamycin | - | |
| Tobramycin | 0.125 - 1 (MSSA) | |
| Amikacin | 96% susceptible |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Escherichia coli
| Antibiotic Class | Specific Agent | MIC Range (µg/mL) |
| N-Acylated Kanamycin | - | - |
| Beta-Lactams | - | - |
| Macrolides | Azithromycin | 1 - 8 (wild-type) |
| Erythromycin | 16 - >1024 | |
| Quinolones | Ciprofloxacin | 0.125 - 2 (qnr-containing) |
| Levofloxacin | - | |
| Tetracyclines | Tetracycline | 32 - 256 (resistant strains) |
| Aminoglycosides | Gentamicin | - |
| Kanamycin | - | |
| Tobramycin | - | |
| Amikacin | - |
Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL against Pseudomonas aeruginosa
| Antibiotic Class | Specific Agent | MIC Range (µg/mL) |
| N-Acylated Kanamycin | - | - |
| Beta-Lactams | Ceftazidime | MIC90 = 16 |
| Imipenem-Relebactam | MIC90 = 64/4 | |
| Macrolides | Azithromycin | 32 - 4096 |
| Clarithromycin | 128 - 4096 | |
| Quinolones | Ciprofloxacin | Higher than other Gram-negatives |
| Levofloxacin | - | |
| Tetracyclines | - | - |
| Aminoglycosides | Gentamicin | 88% susceptible |
| Tobramycin | 90% susceptible | |
| Amikacin | 98% susceptible |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in antibiotic susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for these methods.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Protocol Outline:
-
Preparation of Antibiotic Stock Solution: A stock solution of the N-acylated kanamycin derivative or comparator antibiotic is prepared at a known concentration.
-
Serial Dilution: The antibiotic stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: A suspension of the test bacterium (e.g., S. aureus, E. coli, P. aeruginosa) is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Synthesis of N-Acylated Kanamycin Derivatives
The synthesis of N-acylated kanamycin derivatives generally involves the selective acylation of one or more of the amino groups of the kanamycin molecule. The specific protocol can vary depending on the desired position of acylation and the acyl group being introduced.
General Procedure:
-
Protection of Amino Groups: To achieve regioselective acylation, it is often necessary to first protect the amino groups that are not intended for acylation. This is typically done using protecting groups such as carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc).
-
Acylation Reaction: The partially protected kanamycin derivative is then reacted with an activated form of the desired carboxylic acid (e.g., an acid chloride or an N-hydroxysuccinimide ester) to introduce the acyl group at the unprotected amino position.
-
Deprotection: The protecting groups are then removed under appropriate conditions to yield the final N-acylated kanamycin derivative.
-
Purification and Characterization: The final product is purified using techniques such as column chromatography, and its structure is confirmed by spectroscopic methods like NMR and mass spectrometry.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the mechanism of action of the compared antibiotics and the experimental workflow for their evaluation.
Caption: Mechanisms of Action for Different Antibiotic Classes.
References
- 1. Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity of 4-quinolones against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-Acylkanosamines: A Guide for Laboratory Professionals
Researchers and drug development professionals handling N-Acylkanosamines can ensure laboratory safety and compliance by following straightforward disposal procedures for this class of compounds. Based on available safety data, N-Acylkanosamines, such as N-Acetyl-D-mannosamine, are not classified as hazardous substances, which simplifies their disposal process.[1][2] This guide provides essential logistical information and step-by-step instructions for the proper disposal of N-Acylkanosamine waste.
Core Safety and Handling
While N-Acylkanosamines are not considered hazardous, standard laboratory best practices for chemical handling should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3][4][5]
Chemical Properties Summary
The following table summarizes the key chemical and physical properties of N-Acetyl-D-mannosamine, a representative N-Acylkanosamine.
| Property | Value |
| Physical State | Solid (White to off-white powder) |
| Molecular Formula | C8H15NO6 |
| Molecular Weight | 221.21 g/mol |
| Melting Point | 158 - 166 °C |
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
Step-by-Step Disposal Protocol
The recommended disposal method for N-Acylkanosamines depends on its physical state (solid or aqueous solution).
1. Aqueous Solution Disposal (Preferred for small quantities):
For small quantities of N-Acylkanosamine dissolved in water, the recommended disposal method is down the sanitary sewer.
-
Dilution: Further dilute the aqueous solution with a large volume of water. A general guideline is to use at least 100 volumes of water.
-
Flushing: Pour the diluted solution down the drain while flushing with copious amounts of running water. This ensures that the concentration of the chemical in the wastewater system is negligible.
2. Solid Waste Disposal:
For solid N-Acylkanosamine powder or empty containers, the following procedure is recommended:
-
Container Decontamination: Ensure the container is as empty as possible. Triple-rinse the container with water.
-
Rinsate Disposal: The water used for rinsing (rinsate) should be disposed of as aqueous waste down the sanitary sewer.
-
Container Disposal: Once decontaminated, the empty container can be disposed of in the regular solid waste stream (trash).
-
Label Defacement: Before disposing of the container, deface or remove any chemical labels to prevent confusion.
Disposal Workflow and Decision Making
The following diagram illustrates the decision-making process for the proper disposal of N-Acylkanosamine waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling N-Acylkansosamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel or specialized chemical compounds. This guide provides critical safety and logistical information for managing N-Acylkansosamine, a compound for which specific safety data may not be readily available. The following procedures are based on best practices for handling structurally related chemicals, such as N-acyl compounds and aromatic amines.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense to minimize exposure. The recommended PPE for handling this compound is detailed below.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations* |
| Eye Protection | Safety glasses with side shields.[1] | Chemical safety goggles and/or a full-face shield.[2][3] |
| Hand Protection | Standard laboratory nitrile gloves.[4] | Double gloving with chemically resistant gloves (e.g., nitrile, neoprene).[5] |
| Body Protection | Laboratory coat. | A disposable, fluid-resistant gown with long sleeves. |
| Respiratory | Not generally required for small quantities handled with good ventilation (e.g., in a fume hood). | An N95 or higher-rated respirator, particularly when handling powders outside of a containment device or if aerosols may be generated. |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots, especially when handling larger quantities or in case of spills. |
*Higher risk operations include handling large quantities, heating the substance, creating aerosols, or situations with a higher potential for splashes.
Operational Plan: Safe Handling Protocols
A clear, step-by-step operational plan is essential for consistent and safe handling of this compound.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Ensure the work area, preferably within a certified chemical fume hood, is clean and uncluttered.
-
Verify that a current Safety Data Sheet (SDS) for a related compound (e.g., an aromatic amine or a specific N-acyl compound) is readily accessible as a reference.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Don the appropriate PPE as detailed in Table 1.
-
-
Handling and Weighing:
-
If this compound is a powder, handle it carefully to avoid generating dust. Use a spatula for transfers.
-
Perform all manipulations, especially weighing, within a fume hood to minimize inhalation exposure.
-
If dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
-
Post-Handling:
-
Tightly close the container of this compound after use.
-
Clean the work area and any equipment used.
-
Properly remove and dispose of gloves and any other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused this compound | Must be disposed of as hazardous chemical waste. Place in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (Glass) | Segregate as hazardous waste. Do not rinse into the sink. Place directly into a designated hazardous waste container. |
| Contaminated Labware (Plastic) | Dispose of as hazardous waste in a designated sharps or waste container. |
| Contaminated PPE | All PPE, including gloves and gowns, must be disposed of as hazardous waste in a designated, labeled container. |
| Liquid Waste | Collect in a designated "Organic Liquid" waste container, which should be kept in a fume hood. If the waste contains halogens, it should be collected in a separate "Halogenated Organic Waste" container. Never dispose of down the drain. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. download.basf.com [download.basf.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
